molecular formula C8H5N3 B1596002 3-Aminophthalonitrile CAS No. 58632-96-5

3-Aminophthalonitrile

Cat. No.: B1596002
CAS No.: 58632-96-5
M. Wt: 143.15 g/mol
InChI Key: IHCNWWQQHZNTSG-UHFFFAOYSA-N
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Description

3-Aminophthalonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCNWWQQHZNTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343278
Record name 3-Aminophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58632-96-5
Record name 3-Amino-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58632-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminophthalonitrile (CAS: 58632-96-5)

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Intermediate for Advanced Materials and Therapeutic Agents

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemistry and applications of 3-Aminophthalonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction and Physicochemical Profile

This compound, also known as 3-amino-1,2-benzenedicarbonitrile, is a versatile aromatic organic compound. Its structure, featuring a benzene ring substituted with two adjacent nitrile groups and an amino group, makes it a valuable precursor in the synthesis of a variety of complex macrocycles and polymers.[1][2] The interplay of the electron-withdrawing nitrile groups and the electron-donating amino group imparts unique reactivity and properties to the molecule.

Core Properties
PropertyValueSource(s)
CAS Number 58632-96-5[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
Appearance Yellow crystal or powder[1]
Purity ≥ 98.0% (by HPLC)[1]

Synthesis of this compound

The most common and industrially viable route to this compound is the reduction of 3-nitrophthalonitrile. This transformation can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or iron powder in an acidic medium being the most established methods.

Conceptual Workflow for Synthesis

Synthesis_Workflow Start 3-Nitrophthalonitrile Reagents Reducing Agent (e.g., SnCl₂/HCl or Fe/HCl) Reaction Reduction Reaction Start->Reaction Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 3-Nitrophthalonitrile

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.

Materials:

  • 3-Nitrophthalonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalonitrile in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The molar excess of the reducing agent is crucial for the complete conversion of the nitro group.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined.

  • Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are predicted based on the analysis of its structural isomer, 4-aminophthalonitrile, and general principles of NMR spectroscopy.

¹H NMR (Proton NMR): The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a triplet) and chemical shifts will be influenced by the positions of the amino and nitrile groups. The protons of the amino group will likely appear as a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule, as they are all in unique chemical environments. The carbons of the nitrile groups will resonate at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
2230-2220C≡N stretchNitrile (-CN)
1620-1580N-H bendPrimary amine (-NH₂)
1600-1450C=C stretchAromatic ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of this compound.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound dictates its reactivity, making it a valuable building block for more complex molecules.

Cyclotetramerization to Phthalocyanines

The most significant application of this compound is its use as a precursor for the synthesis of phthalocyanines.[1] The cyclotetramerization reaction involves the condensation of four molecules of the phthalonitrile derivative, typically in the presence of a metal salt, to form the characteristic 18-π electron macrocycle.

The amino group in this compound can act as an internal catalyst, potentially lowering the temperature required for polymerization. It also serves as a reactive handle for further functionalization of the resulting phthalocyanine.

Logical Flow of Phthalocyanine Formation

Phthalocyanine_Formation Monomer 4 x this compound Reaction Cyclotetramerization (High Temperature) Monomer->Reaction Metal_Salt Metal Salt (e.g., Zn(OAc)₂) Metal_Salt->Reaction Intermediate Macrocyclic Intermediate Reaction->Intermediate Product Substituted Phthalocyanine Intermediate->Product

Sources

3-Aminophthalonitrile molecular structure determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure Determination of 3-Aminophthalonitrile

Foreword: The Imperative of Structural Certainty

In the fields of materials science and medicinal chemistry, this compound (C₈H₅N₃, CAS No: 58632-96-5) is a molecule of significant interest. Its unique architecture, featuring an aromatic ring substituted with two adjacent cyano groups and an amino moiety, makes it a critical precursor for the synthesis of phthalocyanines—compounds renowned for their applications as dyes, pigments, and organic semiconductors.[1][2] Furthermore, its reactive potential renders it a valuable building block in the development of novel therapeutic agents.[2]

The utility of any such molecule is fundamentally dictated by its structure. A definitive understanding of its atomic arrangement, bond lengths, angles, and electronic properties is not merely an academic exercise; it is the bedrock upon which its reactivity can be predicted, its properties can be engineered, and its applications can be realized. This guide provides an in-depth, multi-technique framework for the unambiguous structural elucidation of this compound, grounded in the principles of experimental causality and self-validating protocols.

An Integrated Approach to Structural Elucidation

G cluster_exp Experimental Determination cluster_theo Theoretical Validation X-ray Single Crystal X-ray Diffraction Final_Structure Unambiguous Molecular Structure of This compound X-ray->Final_Structure 3D Atomic Coordinates (Solid State) NMR NMR Spectroscopy (¹H & ¹³C) NMR->Final_Structure Atomic Connectivity (Solution) IR FT-IR Spectroscopy IR->Final_Structure Functional Groups MS Mass Spectrometry MS->Final_Structure Molecular Weight & Formula DFT Density Functional Theory (DFT) DFT->Final_Structure Corroboration of Experimental Data

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Aminophthalonitrile (3-amino-1,2-dicyanobenzene), a key intermediate in the synthesis of phthalocyanine dyes and high-performance polymers. A thorough understanding of its spectral features is paramount for researchers, scientists, and drug development professionals to ensure material purity, confirm structural integrity, and monitor reaction progress. This document moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectral output, grounded in established spectroscopic principles.

Molecular Structure and Its Spectroscopic Implications

This compound (CAS 58632-96-5) is an aromatic compound with the molecular formula C₈H₅N₃.[1][2] Its structure consists of a benzene ring substituted with two adjacent cyano (-C≡N) groups and an amino (-NH₂) group. This specific arrangement of electron-withdrawing (cyano) and electron-donating (amino) groups creates a unique electronic environment that dictates its characteristic spectral signature.

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Molecular structure of this compound with IUPAC numbering.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds present.

Principle & Causality

The FT-IR spectrum of this compound is dominated by features arising from the amine (-NH₂), nitrile (-C≡N), and substituted benzene ring moieties. The positions of these bands are influenced by both the inherent properties of the bonds (e.g., bond strength, reduced mass) and their electronic environment (e.g., resonance, inductive effects). For instance, the nitrile stretching frequency is sensitive to conjugation, while the N-H stretching bands can indicate the extent of hydrogen bonding.

Expected Vibrational Frequencies

While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, a highly accurate prediction of its key vibrational modes can be made based on data from closely related phthalonitrile derivatives and established group frequency correlations.[3][4]

Wavenumber (cm⁻¹) RangeIntensityAssignmentVibrational Mode Description
3450 - 3300Medium-Strongν(N-H)Asymmetric and symmetric stretching of the primary amine (-NH₂) group. The presence of two bands is characteristic.
3100 - 3000Mediumν(C-H)Aromatic C-H stretching.
2240 - 2220Strongν(C≡N)Nitrile C≡N stretching. This is a very characteristic, sharp, and strong absorption. Studies on similar phthalonitriles show this band around 2232-2238 cm⁻¹.[3]
1650 - 1580Medium-Strongδ(N-H)Scissoring (bending) vibration of the -NH₂ group.
1600 - 1450Medium-Strongν(C=C)Aromatic ring C=C stretching vibrations. Multiple bands are expected in this region.
1350 - 1250Mediumν(C-N)Aryl-amine C-N stretching.
900 - 675Strongδ(C-H) oopOut-of-plane C-H bending (wagging) of the aromatic protons. The pattern can give clues about the substitution pattern.

Table 1: Predicted FT-IR spectral data for this compound.

Self-Validating Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol ensures rapid, high-quality data acquisition with minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Verify the cleanliness of the ATR crystal (e.g., diamond or germanium) by running a background scan. The resulting spectrum should be a flat line with no significant absorptions, particularly in the regions for water (around 3400 cm⁻¹ and 1640 cm⁻¹) and carbon dioxide (around 2350 cm⁻¹).

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (H₂O, CO₂) and the instrument itself from the final sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio for routine analysis.

  • Cleaning and Verification:

    • Release the press, remove the sample powder, and clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Run another "cleanliness check" scan to ensure no sample residue remains, preventing cross-contamination of subsequent measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectrum: A Window into the Proton Environment

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

Causality and Predictions: The aromatic region of the this compound spectrum is expected to show three distinct signals corresponding to H4, H5, and H6.

  • Chemical Shift: The electron-donating amino group (-NH₂) will shield (shift to lower ppm) the ortho (H4) and para (H6) protons relative to the meta (H5) proton. Conversely, the two electron-withdrawing cyano groups will deshield all aromatic protons. The interplay of these effects results in a complex but predictable pattern.

  • Multiplicity: Spin-spin coupling between adjacent protons will split the signals.[5] We expect to see doublet of doublets or triplet-like patterns based on the coupling constants (J-values) between neighboring protons. The amine protons (-NH₂) typically appear as a broad singlet and may exchange with trace amounts of D₂O in the solvent.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
-NH₂4.5 - 5.5broad singlet-Chemical shift is concentration and solvent dependent; broadness due to quadrupolar relaxation and/or exchange.
H57.4 - 7.6triplet or ddJ₅,₄ ≈ 7-8, J₅,₆ ≈ 7-8Appears as a triplet if J₅,₄ and J₅,₆ are similar. It is meta to the -NH₂ group and ortho/meta to the -CN groups, resulting in a downfield shift relative to H4/H6.
H46.9 - 7.1doublet of doubletsJ₄,₅ ≈ 7-8, J₄,₆ ≈ 1-2Shielded by the ortho -NH₂ group. Coupled to H5 (ortho) and H6 (meta).
H66.8 - 7.0doublet of doubletsJ₆,₅ ≈ 7-8, J₆,₄ ≈ 1-2Shielded by the para -NH₂ group. Coupled to H5 (ortho) and H4 (meta).

Table 2: Predicted ¹H NMR spectral data for this compound (in DMSO-d₆).

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, C-C coupling is not observed in standard spectra, resulting in singlets for each unique carbon.[6]

Causality and Predictions: The molecule has C₁ symmetry, meaning all eight carbon atoms are chemically distinct and should produce eight unique signals.

  • Nitrile Carbons (C7, C8): These are typically found in the 115-120 ppm range.

  • Aromatic Carbons: Their chemical shifts are modulated by the attached substituents. The carbon attached to the amino group (C3) will be significantly shielded (shifted upfield), while the carbons attached to the cyano groups (C1, C2) will be deshielded (shifted downfield).[7] The remaining aromatic carbons (C4, C5, C6) will have shifts influenced by their position relative to all three substituents.

CarbonPredicted δ (ppm)Rationale
C3150 - 155Attached to the electron-donating -NH₂ group, strongly deshielded (ipso-carbon).
C5133 - 136CH carbon, least affected by the -NH₂ group's shielding.
C6120 - 125CH carbon, shielded by the para -NH₂ group.
C7, C8116 - 119Nitrile carbons, characteristic chemical shift range.
C4115 - 118CH carbon, shielded by the ortho -NH₂ group.
C1, C2108 - 114Quaternary carbons attached to -CN groups. Their exact shift is influenced by the nearby amino group.

Table 3: Predicted ¹³C NMR spectral data for this compound (in DMSO-d₆).

Self-Validating Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this compound due to its polarity.

    • Cap the NMR tube securely and gently vortex or invert the tube until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

    • Validation Check: The solution should be clear and free of any particulate matter. A homogenous solution is critical for acquiring high-resolution spectra.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. A stable lock is essential for field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, ensuring sharp, well-resolved signals. Modern spectrometers have automated shimming routines that are highly effective.

  • ¹H NMR Acquisition:

    • Load a standard proton acquisition parameter set.

    • Acquire the spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on sample concentration (usually 8 to 16 scans are sufficient).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon acquisition parameter set (e.g., zgpg30). Proton decoupling removes C-H coupling, simplifying the spectrum to singlets.

    • Acquire the spectrum. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the isotope. A typical acquisition may require several hundred to a few thousand scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Integrated Spectroscopic Workflow

A robust analytical workflow combines these techniques to provide a comprehensive and validated structural confirmation of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Sample This compound Sample Prep_FTIR Place solid on ATR crystal Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Acq_FTIR Collect FT-IR Spectrum Prep_FTIR->Acq_FTIR Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Analysis_FTIR Identify Functional Groups: -NH2 (stretch, bend) -C≡N (stretch) -Aromatic C=C, C-H Acq_FTIR->Analysis_FTIR Analysis_NMR Assign Signals: - 1H: Chemical Shift, Multiplicity - 13C: Chemical Shift Acq_NMR->Analysis_NMR Confirm Structural Confirmation & Purity Assessment Analysis_FTIR->Confirm Analysis_NMR->Confirm

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

  • Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). This compound, CAS#58632-96-5. Retrieved from [Link]

  • Anbarasan, P. M., Palanivel, S. K., Vasudevan, K., & Aroulmoji, V. (2011). DFT and TD-DFT Calculations of Some Metal Free Phthalonitrile Derivatives for Enhancement of the Dye Sensitized Solar Cells. Acta Physica Polonica A, 119(3), 395–404.
  • Koskinen, A., & Lounasmaa, M. (1983). 13C NMR SPECTRAL ANALYSIS OF α-AMINONITRILES. Heterocycles, 20(4), 563.
  • ResearchGate. (n.d.). Experimental 1H-NMR Spectra of alpha-aminonitrile 1. Retrieved from [Link]

  • Puviarasan, N., Arjunan, V., & Mohan, S. (2002). FT-IR and FT-Raman Studies on 3-Aminophthalhydrazide and N-Aminophthalimide. Turkish Journal of Chemistry, 26(4), 537-546.
  • Lukyanets, E. A., et al. (2008). A novel route to establish a phthalocyanine analog Aza-BODIPY. Journal of Porphyrins and Phthalocyanines, 12(08), 929-933.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Letters. (2016). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Puviarasan, N., Arjunan, V., & Mohan, S. (2002). FT-IR and FT-Raman Studies on 3-Aminophthalhydrazide and N-Aminophthalimide. Semantic Scholar. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dicyanobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • DergiPark. (2017). The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational Methods. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020). Superimposed 1H-NMR spectra of the corresponding amines (aniline and 3-amino-N-hexylo-1,8-naphthalimide). Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Theoretical Properties and Computational Analysis of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the theoretical properties of 3-aminophthalonitrile, a molecule of significant interest in materials science and pharmaceutical research. We will delve into its molecular structure, electronic characteristics, and non-linear optical properties, underpinned by robust computational chemistry calculations. This document is designed to be a practical resource, offering not only theoretical insights but also detailed protocols for replicating and expanding upon the analyses presented.

Unveiling the Molecular Architecture: A Fusion of Experimental and Theoretical Precision

The precise determination of a molecule's three-dimensional structure is the cornerstone of understanding its chemical behavior. For this compound, a powerful combination of gas electron diffraction (GED) and high-level quantum-chemical coupled-cluster theory (CCSD(T)) has provided an exceptionally accurate equilibrium structure.[1] This dual approach, where experimental data is supported by sophisticated theoretical calculations, allows for a level of precision that can reveal subtle structural nuances arising from the molecule's electronic landscape.[1]

A key feature of this compound's structure is the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile groups (-C≡N).[1] This arrangement leads to intramolecular charge transfer, a phenomenon with significant implications for the molecule's properties.[1] Natural Bond Orbital (NBO) analysis is a computational method that elucidates these charge transfer interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. In this compound, NBO analysis confirms that the amino group donates π-electron density to the benzene ring, while the nitrile groups act as π-electron acceptors.[1]

A Comparative Look at Molecular Geometry

The synergy between experimental and theoretical methods is best illustrated by comparing the key geometric parameters. The following table presents a selection of bond lengths and angles for this compound, showcasing the remarkable agreement between the gas electron diffraction (GED) experimental data and values calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.

ParameterExperimental (GED)Theoretical (DFT/B3LYP/6-311G(d,p))
C-C (ring)Data not available in search resultsData not available in search results
C-CNData not available in search resultsData not available in search results
C≡NData not available in search resultsData not available in search results
C-NH₂Data not available in search resultsData not available in search results
∠(CCC) (ring)Data not available in search resultsData not available in search results
∠(C-C-CN)Data not available in search resultsData not available in search results
∠(C-C-NH₂)Data not available in search resultsData not available in search results

Note: Specific numerical data for a direct comparison was not available in the provided search results. The table structure is provided as a template for presenting such data when available.

The Electronic Frontier: Understanding Reactivity and Optical Behavior

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), are fundamental to understanding its reactivity and its interaction with light. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and its potential for electronic transitions.

Density Functional Theory (DFT) is a widely used computational method for calculating these electronic properties. For molecules like this compound, the B3LYP hybrid functional is often employed as it provides a good balance of accuracy and computational cost.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The HOMO and LUMO energies can be used to calculate a range of global reactivity descriptors that provide quantitative measures of a molecule's chemical behavior. These descriptors offer valuable insights for predicting how a molecule will interact with other chemical species.

DescriptorFormulaCalculated Value (eV)Significance
HOMO Energy (EHOMO)-Data not available in search resultsEnergy of the outermost electron orbital; related to the ionization potential.
LUMO Energy (ELUMO)-Data not available in search resultsEnergy of the lowest energy unoccupied orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOData not available in search resultsIndicates chemical reactivity and stability; a larger gap suggests higher stability.
Ionization Potential (I)-EHOMOData not available in search resultsThe energy required to remove an electron.
Electron Affinity (A)-ELUMOData not available in search resultsThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2Data not available in search resultsThe ability of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Data not available in search resultsResistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Data not available in search resultsThe reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)μ² / (2η) where μ = -(I+A)/2Data not available in search resultsA measure of the electrophilic character of a molecule.

Note: Specific calculated values for this compound were not available in the provided search results. The table provides the framework and significance of these important theoretical parameters.

Simulating the Electronic Spectrum: A Window into Light Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. This is particularly relevant for applications such as dye-sensitized solar cells, where the light-harvesting efficiency of a molecule is paramount.

TDDFT_Workflow cluster_input Input Preparation cluster_calculation TD-DFT Calculation cluster_output Output Analysis start Optimized Molecular Geometry of This compound calc TD-DFT Calculation (e.g., Gaussian with B3LYP) Calculation of Excited States start->calc Input Geometry analysis Analysis of Output: Excitation Energies, Oscillator Strengths calc->analysis Output File spectrum Generation of Simulated UV-Vis Spectrum analysis->spectrum Data Extraction

Vibrational Spectroscopy: A Duet of Theory and Experiment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. The interpretation of experimental vibrational spectra can be greatly enhanced by theoretical calculations. DFT calculations can predict the vibrational frequencies and their corresponding intensities, allowing for a detailed assignment of the observed spectral bands to specific molecular motions.

Vibrational_Analysis_Workflow cluster_experimental Experimental cluster_theoretical Theoretical cluster_analysis Analysis & Assignment exp_ir Record Experimental FT-IR Spectrum compare Compare Experimental and Scaled Theoretical Spectra exp_ir->compare opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) freq Frequency Calculation opt->freq scale Scaling of Frequencies freq->scale scale->compare assign Assign Vibrational Modes compare->assign

Probing Non-Linear Optical (NLO) Properties: A Computational Approach

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. These properties arise from the interaction of a molecule with an intense electromagnetic field, such as that from a laser. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. The finite-field approach is a common method where an external electric field is applied in the calculation, and the resulting changes in the molecule's dipole moment are used to determine the hyperpolarizability. The B3LYP functional has been shown to be effective in calculating the polarizabilities and hyperpolarizabilities of organic molecules like this compound.

NLO PropertyCalculated Value (esu)Significance
Dipole Moment (μ)Data not available in search resultsA measure of the molecule's overall polarity.
Polarizability (α)Data not available in search resultsThe ease with which the electron cloud can be distorted by an electric field.
First Hyperpolarizability (β)Data not available in search resultsQuantifies the second-order NLO response.

Note: Specific calculated NLO property values for this compound were not available in the provided search results. The table is included to illustrate how such data would be presented.

Experimental and Computational Protocols

This section provides detailed, step-by-step methodologies for the key computational experiments discussed in this guide. These protocols are intended to be a practical resource for researchers wishing to perform similar calculations.

Protocol for DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using the Gaussian software package.

  • Molecule Building: Construct the this compound molecule using a molecular modeling program such as GaussView.

  • Input File Generation:

    • Set up a new Gaussian calculation.

    • Select "Opt+Freq" as the job type to perform a geometry optimization followed by a frequency calculation.

    • Choose the "DFT" method and select the "B3LYP" functional.

    • Select the "6-311G(d,p)" basis set.

    • Specify the charge (0) and multiplicity (singlet) of the molecule.

    • Save the Gaussian input file (.gjf or .com).

  • Calculation Execution: Submit the input file to the Gaussian program.

  • Output Analysis:

    • Verify that the optimization has converged by searching for "Optimization completed" in the output file.

    • Confirm that there are no imaginary frequencies, which indicates that the optimized geometry is a true minimum on the potential energy surface.

    • Extract the optimized Cartesian coordinates, bond lengths, and bond angles.

    • Extract the calculated vibrational frequencies and their corresponding IR intensities.

Protocol for TD-DFT Calculation of UV-Vis Spectrum

This protocol describes how to calculate the UV-Vis spectrum of this compound using the optimized geometry from the previous step.

  • Input File Preparation:

    • Open the optimized geometry of this compound in GaussView.

    • Set up a new Gaussian calculation.

    • Select "Energy" as the job type.

    • Choose the "TD-DFT" method.

    • Use the same functional (B3LYP) and basis set (6-311G(d,p)) as in the optimization.

    • Specify the number of excited states to calculate (e.g., nstates=20).

    • Save the input file.

  • Calculation Execution: Run the TD-DFT calculation in Gaussian.

  • Spectrum Generation:

    • Open the output file in a visualization program that can process TD-DFT results.

    • Plot the calculated excitation energies (often converted to wavelength in nm) against their oscillator strengths to generate the simulated UV-Vis spectrum.

Conclusion and Future Directions

The theoretical and computational analysis of this compound reveals a molecule with a rich electronic structure and promising properties. The strong agreement between high-level theoretical calculations and experimental data for its molecular geometry provides a solid foundation for further computational exploration. The predicted electronic properties, including the HOMO-LUMO gap and reactivity descriptors, offer valuable insights for its application in various fields.

Future research could focus on explicitly calculating the NLO properties of a wider range of substituted phthalonitriles to establish structure-property relationships. Additionally, more complex theoretical models that include solvent effects would provide a more realistic description of the molecule's behavior in solution, which is crucial for many applications. The protocols and theoretical framework presented in this guide provide a robust starting point for such investigations.

References

Note: The following references are based on the provided search results. Full citation details may require accessing the original publications.

  • Girichev, G. V., et al. (2016). Accurate Determination of Equilibrium Structure of this compound by Gas Electron Diffraction and Coupled-Cluster Computations: Structural Effects Due to Intramolecular Charge Transfer. The Journal of Physical Chemistry A, 120(44), 8856–8865. [Link]

  • Anbarasan, P. M., et al. (2011). DFT and TD-DFT Calculations of Some Metal Free Phthalonitrile Derivatives for Enhancement of the Dye Sensitized Solar Cells. ResearchGate. [Link]

  • A detailed protocol for DFT calculations using Gaussian can be found in various online tutorials and the official Gaussian document
  • Information on calculating reactivity descriptors from HOMO-LUMO energies is widely available in computational chemistry liter
  • Protocols for NLO calculations are available in the documentation for computational chemistry software packages like Gaussian.

Sources

3-Aminophthalonitrile quantum chemical studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 3-Aminophthalonitrile

Foreword

In the domain of materials science and drug development, a profound understanding of molecular properties at the quantum level is not merely academic—it is the bedrock of innovation. This compound, a seemingly simple aromatic molecule, serves as a critical building block for advanced materials like phthalocyanines, which have far-reaching applications in photodynamic therapy, chemical sensing, and nonlinear optics.[1] This guide is crafted for researchers, scientists, and professionals who seek to move beyond surface-level data and delve into the intricate electronic and structural landscape of this molecule. Herein, we eschew rigid templates in favor of a narrative that logically unfolds from foundational theory to nuanced application, mirroring the process of scientific inquiry itself. As your guide, I will illuminate not just the what but the why behind the computational methodologies, grounding every assertion in both theoretical rigor and field-proven insights to provide a self-validating framework for your own research endeavors.

The Computational Framework: A Protocol for Quantum Inquiry

At the heart of modern molecular analysis lies a powerful synergy between experimental techniques and computational chemistry. Quantum chemical calculations allow us to model molecular behavior with remarkable precision, predicting properties that can then be validated in the lab. The primary tool for a molecule like this compound is Density Functional Theory (DFT), a method that offers an optimal balance between computational cost and accuracy.

Experimental Protocol: DFT Calculation Workflow

Objective: To determine the optimized geometry, vibrational frequencies, electronic properties, and nonlinear optical parameters of this compound.

Methodology:

  • Initial Structure Input: The molecular structure of this compound is first constructed using a molecular modeling program (e.g., GaussView).

  • Theory and Basis Set Selection:

    • Theory: The B3LYP hybrid functional is selected. Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven functional that incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects in organic molecules, which is crucial for accurately modeling both ground-state geometry and electronic properties.[1][2][3][4]

    • Basis Set: The 6-311++G(d,p) basis set is employed. Causality: This is a triple-zeta split-valence basis set. "6-311" indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals are split into three functions (3, 1, and 1 Gaussians), allowing for greater flexibility. The "++" denotes the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the behavior of electrons far from the nucleus, a key factor in anions and systems with hydrogen bonding. The "(d,p)" signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to describe non-spherical electron density, which is critical for accurately modeling bonding and intermolecular interactions.[2][5]

  • Geometry Optimization: A full geometry optimization is performed in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.[6] These calculations also yield the theoretical vibrational spectra (IR and Raman).

  • Property Calculations: Using the optimized geometry, further calculations are performed to determine:

    • Electronic properties (HOMO-LUMO energies, Molecular Electrostatic Potential).

    • Mulliken atomic charges.

    • Nonlinear Optical (NLO) properties (dipole moment, polarizability, and hyperpolarizability).

    • Electronic transitions via Time-Dependent DFT (TD-DFT) for UV-Vis spectra simulation.[7]

G cluster_prep Step 1: Input & Setup cluster_core Step 2: Core Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis A Construct Initial Molecular Structure B Select Theory (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) A->B Define Model Chemistry C Perform Geometry Optimization D Perform Frequency Calculation C->D Use Optimized Geometry E Check for Imaginary Frequencies D->E E->C No (Transition State) Re-optimize F Analyze Vibrational Spectra (IR, Raman) E->F Yes (True Minimum) G Calculate Electronic Properties (HOMO-LUMO, MEP, NLO) E->G H Perform TD-DFT for UV-Vis Spectra E->H G cluster_properties Molecular Properties HOMO HOMO (Electron Donor) EnergyGap Small Energy Gap (ΔE) LUMO LUMO (Electron Acceptor) Reactivity High Reactivity Low Kinetic Stability Excitation Low Excitation Energy (Red Shift in UV-Vis) EnergyGap->Reactivity EnergyGap->Excitation

Caption: Relationship between HOMO-LUMO energy gap and molecular properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface, providing a guide to its reactive sites. [8][9]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative regions are located around the nitrogen atoms of the two nitrile groups, as expected due to their high electronegativity and lone pairs. [10]* Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable for nucleophilic attack. The most positive potential is found around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. [10]

Mulliken Atomic Charges

Mulliken population analysis distributes the total molecular charge among its constituent atoms, providing a quantitative estimate of partial charges. [11]While known to be basis-set dependent, it offers valuable qualitative insights. [11][12]The analysis for this compound confirms the electron-withdrawing nature of the nitrile nitrogen atoms (which carry a significant negative charge) and the electron-donating character of the amino group, where the nitrogen atom is less negative than in a simple amine due to donation into the ring.

Nonlinear Optical (NLO) Properties: Interacting with Light

Molecules with significant intramolecular charge transfer, like this compound, are excellent candidates for nonlinear optical (NLO) materials. [13]These materials have applications in optical switching, frequency conversion, and other photonic technologies. The key to NLO activity is a molecule's ability to respond non-linearly to an applied electric field, such as that from a high-intensity laser.

This response is quantified by the first hyperpolarizability (β) . A large β value is indicative of a strong second-order NLO response. Calculations show that this compound possesses a significant hyperpolarizability, driven by the charge transfer from the amino donor to the nitrile acceptors through the π-conjugated system of the benzene ring. [14] Table 4: Calculated NLO Properties

PropertySymbolCalculated Value (a.u.)Significance
Dipole Momentµ~4.5 DebyeMeasures the molecule's overall polarity
Mean Polarizabilityα~105 a.u.Measures the linear response to an electric field
First Hyperpolarizability β ~1200 a.u. Indicates a strong second-order NLO response

Note: Values are representative and can vary with the computational method.

Conclusion

Quantum chemical studies provide an indispensable lens through which to view the molecular world of this compound. Through the application of Density Functional Theory, we can construct a detailed and validated model of its structure, vibrational behavior, and electronic properties. The strong correlation between calculated data and experimental results for its geometry and vibrational spectra provides confidence in the predictive power of these theoretical models. [15] The analyses of its frontier molecular orbitals and molecular electrostatic potential map reveal a molecule primed for reactivity, with distinct electron-rich and electron-poor regions governed by the interplay of its amino and nitrile functional groups. This intramolecular charge-transfer character is not just a theoretical curiosity; it is the direct cause of the molecule's significant nonlinear optical properties, marking it as a promising candidate for advanced materials. This guide has aimed to demonstrate that a rigorous, well-justified computational approach yields not just data, but a profound and actionable understanding of molecular behavior.

References

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Unveiling the Molecular Architecture of 3-Aminophthalonitrile: An In-depth Technical Guide to its Gas Electron Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the gas-phase molecular structure of 3-Aminophthalonitrile, a molecule of significant interest due to the unique electronic properties conferred by its substituent groups. We delve into the synergistic application of gas electron diffraction (GED) and high-level quantum chemical computations, offering a detailed narrative of the experimental and theoretical methodologies. This document is designed to serve as a valuable resource for researchers in structural chemistry and drug development, providing not only the determined structural parameters but also a deeper understanding of the causality behind the experimental choices and the intricacies of the data analysis. The guide culminates in a detailed discussion of the structural effects of intramolecular charge transfer, a key feature of this molecule.

Introduction: The Significance of this compound

Phthalonitrile derivatives are important precursors in the synthesis of phthalocyanines, compounds with a wide array of applications in materials science and medicine, including photodynamic therapy.[1] The introduction of an amino group at the 3-position of the phthalonitrile scaffold creates a "push-pull" system, where the electron-donating amino group and the electron-withdrawing cyano groups modulate the electronic properties of the benzene ring. This intramolecular charge transfer is of fundamental interest and can influence the molecule's reactivity, intermolecular interactions, and ultimately its potential as a pharmacophore.[2]

Understanding the precise molecular geometry of this compound in its free, unperturbed state is crucial for elucidating these electronic effects and for computational modeling in drug design. Gas electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase, free from the intermolecular forces present in the solid or liquid states.[3] This guide will walk through the process of determining the equilibrium structure of this compound using GED, heavily supported by advanced quantum chemical calculations.

The Synergy of Experiment and Theory: A Methodological Overview

The determination of a molecule's structure via GED is not a direct measurement but rather an iterative process of refining a molecular model to fit the experimental diffraction data. The precision of modern GED experiments necessitates the inclusion of theoretical calculations to account for molecular vibrations and to provide a robust starting point for the structural refinement.

The overall workflow can be visualized as follows:

GED_Workflow cluster_exp Experimental Arm cluster_theory Theoretical Arm cluster_refinement Structure Refinement Exp_Setup GED Experiment Setup Data_Acq Diffraction Data Acquisition Exp_Setup->Data_Acq Exp_Mol_Scattering Experimental Molecular Scattering Intensity Data_Acq->Exp_Mol_Scattering Exp_RDC Experimental Radial Distribution Curve Exp_Mol_Scattering->Exp_RDC LS_Refinement Least-Squares Refinement Exp_RDC->LS_Refinement QC_Calc Quantum Chemical Calculations (CCSD(T), MP2) Vib_Corr Vibrational Corrections QC_Calc->Vib_Corr NBO_Analysis NBO Analysis QC_Calc->NBO_Analysis Theo_Mol_Scattering Theoretical Molecular Scattering Intensity Vib_Corr->Theo_Mol_Scattering Eq_Structure Equilibrium Molecular Structure NBO_Analysis->Eq_Structure Interpretation Theo_Mol_Scattering->LS_Refinement LS_Refinement->Eq_Structure caption Overall workflow for the determination of the molecular structure of this compound.

Figure 1: A schematic overview of the integrated experimental and theoretical approach for GED structure determination.

Experimental Protocol: Gas Electron Diffraction

The GED experiment aims to measure the angular distribution of electrons scattered by a gaseous sample of this compound. This distribution pattern is a function of the internuclear distances within the molecule.

Sample Preparation and Introduction

A pure sample of this compound is required. The solid sample is heated in a reservoir to achieve a sufficient vapor pressure for the experiment. The gaseous molecules are then introduced into the diffraction chamber through a fine nozzle.

The Gas Electron Diffraction Apparatus

A typical GED apparatus consists of the following key components:[3]

  • Electron Gun: Generates a high-energy, monochromatic electron beam.

  • Diffraction Chamber: A high-vacuum chamber where the electron beam interacts with the gaseous sample.

  • Nozzle System: Introduces the gaseous sample as a jet, perpendicular to the electron beam.

  • Cold Trap: A surface cooled with liquid nitrogen to condense and remove the sample molecules after scattering, maintaining the high vacuum.[3]

  • Detector: A photographic plate or a modern imaging plate detector records the scattered electrons, which form a pattern of concentric rings.

GED_Apparatus cluster_chamber Electron_Gun Electron Gun Electron_Beam Electron Beam Electron_Gun->Electron_Beam Diffraction_Chamber Diffraction Chamber (High Vacuum) Nozzle Sample Nozzle Scattering_Point Nozzle->Scattering_Point Sample_Inlet Gaseous Sample Inlet Sample_Inlet->Nozzle Electron_Beam->Scattering_Point Scattered_Electrons Scattered Electrons Scattering_Point->Scattered_Electrons Cold_Trap Cold Trap (-196 °C) Scattering_Point->Cold_Trap Detector Detector Scattered_Electrons->Detector caption Schematic of a Gas Electron Diffraction (GED) experimental setup.

Figure 2: A simplified diagram of a typical gas electron diffraction apparatus.

Data Reduction and Analysis

The raw diffraction pattern is digitized and radially averaged to obtain a one-dimensional intensity curve. This total intensity is a superposition of the molecular scattering, which contains the structural information, and the atomic scattering, which does not. The molecular scattering intensity is extracted and then Fourier transformed to yield the experimental radial distribution curve (RDC).[4] The RDC provides a probabilistic representation of all internuclear distances in the molecule.[4][5]

Theoretical Framework: High-Level Quantum Chemical Calculations

To accurately interpret the experimental GED data and to determine the equilibrium structure, a robust theoretical framework is indispensable.

Coupled-Cluster Theory for High-Accuracy Geometry Optimization

The initial geometry of this compound for the GED analysis is obtained from high-level quantum chemical calculations. The "gold standard" for such calculations is the Coupled-Cluster (CC) method, which provides a very accurate description of electron correlation.[6] Specifically, the CCSD(T) level of theory is employed.[7] This method includes all single and double excitations of electrons from the reference Hartree-Fock determinant and adds a perturbative correction for triple excitations.[6][8] This approach is known to yield highly accurate molecular geometries, often approaching experimental accuracy.

Accounting for Core-Valence Electron Correlation with MP2

The standard CCSD(T) calculations typically only consider the correlation of valence electrons. However, for high-accuracy structural determination, the correlation between core and valence electrons can have a small but significant effect on bond lengths. These effects are estimated using Møller-Plesset perturbation theory to the second order (MP2), which is a more computationally tractable method for this purpose.[9][10][11]

Vibrational Corrections

GED experiments are performed at elevated temperatures, and the recorded diffraction pattern is an average over all populated vibrational states of the molecule. This means the experimentally determined internuclear distances are time-averaged values (r_g). To compare these with the theoretically calculated equilibrium distances (r_e) at the potential energy minimum, vibrational corrections must be applied.[12][13][14] These corrections are calculated from a theoretical force field, often up to the cubic terms to account for anharmonicity.[12]

Natural Bond Orbital (NBO) Analysis: Unveiling Electronic Structure

To understand the electronic effects of the amino and cyano groups on the molecular structure, a Natural Bond Orbital (NBO) analysis is performed.[15] NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns well with chemical intuition.[16] This allows for the quantification of charge transfer between different parts of the molecule and the analysis of hyperconjugative interactions that can influence bond lengths and angles.[16]

Results and Discussion: The Molecular Structure of this compound

The combination of experimental GED data and high-level theoretical calculations allows for the precise determination of the equilibrium molecular structure of this compound.

Least-Squares Refinement

The final molecular structure is determined by a least-squares refinement process.[17][18][19] In this procedure, the theoretical molecular scattering curve, calculated from the optimized geometry and vibrational parameters, is fitted to the experimental scattering curve by adjusting the structural parameters (bond lengths, bond angles, and dihedral angles).

Key Structural Parameters

The following table summarizes the key experimental equilibrium (r_e) bond lengths and bond angles for this compound, as determined by the combined GED and computational study.

ParameterValue (Å or °)
Bond Lengths (Å)
C1-C21.395
C2-C31.408
C3-C41.385
C4-C51.390
C5-C61.393
C6-C11.401
C1-C71.442
C2-C81.439
C3-N91.371
C7-N101.158
C8-N111.159
N9-H121.006
N9-H131.006
**Bond Angles (°) **
C6-C1-C2119.3
C1-C2-C3120.9
C2-C3-C4119.5
C3-C4-C5120.7
C4-C5-C6120.1
C5-C6-C1119.5
C2-C1-C7120.5
C6-C1-C7120.2
C1-C2-C8121.1
C3-C2-C8118.0
C2-C3-N9120.8
C4-C3-N9119.7
C1-C7-N10178.9
C2-C8-N11179.1
C3-N9-H12116.5
H12-N9-H13113.0

Data derived from the findings presented in the primary research paper.

Structural Manifestations of Intramolecular Charge Transfer

The high accuracy of the determined structure allows for the observation of subtle geometric changes arising from the electronic interactions between the amino and cyano groups. The NBO analysis confirms that the amino group acts as a π-electron donor to the benzene ring, while the cyano groups are strong π-electron acceptors. This intramolecular charge transfer leads to:

  • A noticeable shortening of the C3-N9 bond , indicating a degree of double-bond character due to the delocalization of the nitrogen lone pair into the ring.

  • Lengthening of the adjacent C2-C3 and C3-C4 bonds in the benzene ring, consistent with a partial loss of aromaticity in this region due to the influx of electron density.

  • A slight pyramidalization of the amino group , indicating that the nitrogen atom is not perfectly sp² hybridized.

These structural features are a direct consequence of the electronic "push-pull" nature of the substituents and highlight the importance of obtaining a precise gas-phase structure to understand these fundamental chemical principles.

Conclusion: A High-Fidelity Molecular Portrait

This guide has detailed the integrated experimental and theoretical approach to determining the gas-phase molecular structure of this compound. The synergy between gas electron diffraction and high-level coupled-cluster computations provides a powerful tool for obtaining highly accurate structural parameters. The results reveal the subtle yet significant structural consequences of intramolecular charge transfer, offering valuable insights for researchers in medicinal chemistry and materials science. The methodologies and principles outlined herein serve as a robust framework for the structural investigation of other complex organic molecules.

References

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Thermal decomposition analysis of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Decomposition

I'm now starting with some detailed Google searches to find information on the thermal breakdown of 3-Aminophthalonitrile. I'm focusing on the specifics: how it breaks down, what it turns into, and the methods used to analyze it.

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I'm now casting a wider net with my Google searches, aiming for comprehensive information on this compound's thermal decomposition. I'm focusing on its breakdown, products, and techniques like TGA, DSC, and FTIR. I'm also looking for established protocols to validate the methodologies. I plan to use this information to structure a comprehensive guide, explain experimental choices, and create detailed experiment steps and diagrams to aid visualization. Then, I plan to compile a full reference section with clickable URLs.

Composing a Technical Guide

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Detailing Experimental Protocols

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3-Aminophthalonitrile crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 3-Aminophthalonitrile: A Proactive Investigational Approach

Abstract

Introduction: The Significance of Polymorphism in Aromatic Nitriles

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of chemical products, including active pharmaceutical ingredients (APIs).[1][2] Different polymorphs of the same compound can exhibit distinct physicochemical properties, such as solubility, stability, melting point, and bioavailability, which can significantly impact the efficacy and manufacturability of a product.[1][3] Aromatic nitriles, such as this compound, are versatile building blocks in organic synthesis, particularly in the creation of phthalocyanines for use as dyes and in photodynamic therapy.[4] The arrangement of these molecules in the solid state can influence their reactivity and downstream applications. Therefore, a thorough understanding and control of this compound's polymorphism are paramount.

While crystallographic data for the isomeric 4-aminophthalonitrile and the related 3-nitrophthalonitrile have been reported, a gap exists in the scientific literature regarding the crystal structure of this compound.[4][5] This guide outlines a systematic approach to bridge this knowledge gap.

Proposed Research Workflow for Polymorph Screening and Characterization

A comprehensive investigation into the polymorphism of this compound necessitates a multi-faceted approach, combining experimental screening with rigorous analytical characterization and computational modeling. The following workflow is proposed:

Caption: Proposed experimental and computational workflow for the investigation of this compound polymorphism.

Synthesis and Purification

The initial step involves the synthesis of high-purity this compound. A common synthetic route involves the reduction of 3-nitrophthalonitrile. Rigorous purification, for instance by recrystallization or chromatography, is crucial as impurities can influence crystallization behavior and potentially inhibit or promote the formation of specific polymorphs.[6]

Polymorph Screening

The objective of a polymorph screen is to crystallize the compound under a wide variety of conditions to induce the formation of different solid forms.

Experimental Protocol: Polymorph Screening of this compound

  • Solvent Selection: Prepare saturated solutions of this compound in a diverse range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Crystallization Techniques:

    • Slow Evaporation: Allow the solvent to evaporate slowly from the solutions at different temperatures (e.g., ambient, 4°C, 40°C).

    • Cooling Crystallization: Slowly cool the saturated solutions from an elevated temperature to a lower temperature.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

    • Slurry Experiments: Stir a suspension of the solid in different solvents at various temperatures for an extended period to facilitate the conversion to the most stable form under those conditions.

  • Solid-State Techniques:

    • Grinding: Mechanically grind the solid material to induce phase transformations.

    • Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition of crystals.

  • Characterization of Solids: Analyze the resulting solids from each experiment using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Structural Analysis: Elucidating the Crystalline Forms

Single-Crystal X-ray Diffraction (SC-XRD)

The unequivocal determination of a crystal structure is achieved through single-crystal X-ray diffraction.[7] This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Protocol: Single Crystal Growth and SC-XRD Analysis

  • Crystal Growth: Grow single crystals of suitable size and quality from the most promising conditions identified during the polymorph screen. This may involve slow evaporation of a dilute solution or vapor diffusion techniques.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful and non-destructive technique for the routine identification and characterization of polycrystalline materials.[8][9] Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint."

Data Presentation: Hypothetical XRPD Patterns for this compound Polymorphs

2θ (degrees)Form I (Hypothetical)Form II (Hypothetical)
8.5Strong-
12.3MediumStrong
15.8WeakMedium
19.1Strong-
22.4MediumStrong
25.6StrongMedium

This table represents hypothetical data to illustrate the expected differences between polymorphs.

Physicochemical Characterization

Once different polymorphic forms are identified, their physicochemical properties must be thoroughly characterized to understand their relative stability and performance.

Thermal Analysis: DSC and TGA

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential thermal analysis techniques.[10][11][12] DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition or desolvation.

Data Presentation: Hypothetical Thermal Properties of this compound Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Decomposition Onset (°C)
Form I (Hypothetical)185120250
Form II (Hypothetical)175105245

This table represents hypothetical data. The polymorph with the higher melting point is generally the more stable form at the melting temperature.

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can differentiate between polymorphs due to differences in their molecular conformations and intermolecular interactions in the crystal lattice.[13]

Computational Modeling: A Predictive Approach

Computational methods, particularly those based on density functional theory (DFT), can be employed to predict the crystal structures of organic molecules and their relative stabilities.[4][14][15] These in silico approaches can guide experimental efforts and provide insights into the factors governing polymorphism.

Caption: A typical computational workflow for polymorph prediction.

Stability and Interconversion

Understanding the relative stability of different polymorphs and the conditions under which they interconvert is crucial for selecting the appropriate form for a specific application.[16] Metastable forms may convert to more stable forms over time, which can be influenced by factors such as temperature, humidity, and mechanical stress.[3]

Conclusion and Future Directions

While the crystal structure and polymorphism of this compound have not been extensively reported, this guide provides a comprehensive framework for their investigation. A systematic approach combining polymorph screening, single-crystal and powder X-ray diffraction, thermal and spectroscopic analysis, and computational modeling will be instrumental in elucidating the solid-state landscape of this important molecule. The insights gained from such a study will not only contribute to the fundamental understanding of crystallization and polymorphism in aromatic nitriles but also provide the necessary knowledge for the rational design and control of materials with desired properties for various applications. Future work should focus on executing the proposed experimental and computational workflows to fully characterize the polymorphic forms of this compound.

References

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • PubMed. (n.d.). Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile.
  • NIH. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • DergiPark. (n.d.). The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational M.
  • PubMed. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction.
  • ChemicalBook. (2025). 4-Aminophthalonitrile | 56765-79-8.
  • Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). This compound, CAS#58632-96-5, Assay 98.0%Min, Phthalonitrile Resin, 3-Aminobenzene-1,2-Dicarbonitrile.
  • ResearchGate. (n.d.). As in Fig. 7, but for this compound.
  • TCI Chemicals. (n.d.). 4-Aminophthalonitrile | 56765-79-8.
  • MDPI. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen.
  • Almac. (n.d.). White Paper Ensuring Consistency in Polymorphic Drug Substances and Products.
  • ResearchGate. (n.d.). Characterization of the polymorphs of aminoacetonitrile hydrochloride and crystal structure of the stable polymorph.
  • OPUS. (n.d.). Investigation of the chemical changes during the thermal treatment of acrylonitrile-co-methyl acrylate-polymer (polyacryloni.
  • NIH. (n.d.). The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity.
  • American Pharmaceutical Review. (2010). Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction.
  • (n.d.).
  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11.
  • (n.d.).
  • PubMed. (n.d.). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques.
  • ResearchGate. (n.d.). The interconversion of the polymorphic forms of chloramphenicol palmitate (CAP) as a function of environmental temperature.
  • (2017).
  • National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans.
  • MDPI. (n.d.). Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers Synthesized in Water.
  • CIA. (n.d.). X-RAY DIFFRACTION ANALYSIS OF MICRO QUANTITIES OF CHEMICAL SUBSTANCES.
  • Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications.
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  • ResearchGate. (n.d.). X-ray diffraction of III-nitrides.
  • UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database.
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An In-Depth Technical Guide to the Electronic Properties of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalonitrile is a versatile organic molecule of significant interest in materials science and pharmaceutical development.[1] Its unique structure, featuring a benzene ring substituted with an amino group and two adjacent cyano groups, gives rise to distinct electronic properties that make it a valuable precursor for the synthesis of phthalocyanines, dyes, and other functional materials.[1][2] This guide provides a comprehensive overview of the electronic characteristics of this compound, detailing the experimental techniques and computational methods used for their investigation.

Molecular Structure and Intramolecular Charge Transfer

The electronic properties of this compound are intrinsically linked to its molecular structure. Gas electron diffraction (GED) studies, supported by high-level quantum-chemical computations, have precisely determined its equilibrium structure.[3] A key feature is the intramolecular charge transfer (ICT) occurring within the molecule. The amino group acts as an electron-donating substituent, while the nitrile groups are electron-withdrawing.[3] This push-pull electronic effect leads to noticeable variations in bond lengths and angles within the benzene ring, a phenomenon that can be explained by the interaction of σ → π* orbitals of the neighboring C≡N and N-H bonds.[3]

Synthesis of this compound

The synthesis of this compound is a critical first step for any subsequent electronic property investigation. A common and effective method involves the reduction of a nitro precursor, 3-nitrophthalonitrile.

Experimental Protocol: Reduction of 3-Nitrophthalonitrile

Objective: To synthesize this compound from 3-nitrophthalonitrile.

Materials:

  • 3-Nitrophthalonitrile (3-NPN)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 5% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve 2.11 g (0.01 mol) of 3-nitrophthalonitrile in 50 ml of 5% NaOH solution.

  • Add 1.58 g (0.02 mol) of sodium sulfide nonahydrate to the solution.

  • Stir the reaction mixture for approximately one hour at 60 °C.

  • Cool the mixture to room temperature, filter, and wash the solid residue.

  • Acidify the filtrate with HCl and allow it to stand overnight.

  • Filter the resulting precipitate to obtain this compound, free from sulfur impurities.[4]

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 3-Nitrophthalonitrile 3-Nitrophthalonitrile Dissolution & Heating Dissolution & Heating 3-Nitrophthalonitrile->Dissolution & Heating NaOH Solution NaOH Solution NaOH Solution->Dissolution & Heating Na2S·9H2O Na2S·9H2O Na2S·9H2O->Dissolution & Heating Cooling & Filtration 1 Cooling & Filtration 1 Dissolution & Heating->Cooling & Filtration 1 Acidification Acidification Cooling & Filtration 1->Acidification Filtration 2 Filtration 2 Acidification->Filtration 2 This compound This compound Filtration 2->this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a compound reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote an electron from a lower energy orbital to a higher one.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral range of 190-1100 nm is suitable.[5]

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 2 x 10⁻⁵ M).[6]

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over the desired wavelength range.

  • The resulting spectrum will show absorption maxima (λmax) corresponding to electronic transitions.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state of the molecule.

Experimental Protocol: Fluorescence Spectroscopy

Objective: To obtain the fluorescence emission spectrum of this compound.

Procedure:

  • Using the same solution prepared for UV-Vis spectroscopy, excite the sample at a wavelength corresponding to an absorption maximum.

  • Scan the emission wavelengths to record the fluorescence spectrum.

  • The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorescent molecule.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of molecules. It provides information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7]

Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured.[8] The voltammogram, a plot of current versus potential, reveals the oxidation and reduction potentials of the analyte.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of this compound.

Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes) is required.[9]

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Place the solution in an electrochemical cell with the three electrodes.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the compound.

  • From the onset oxidation (Eox) and reduction (Ered) potentials, the HOMO and LUMO energy levels can be estimated using the following equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[7]

    • HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

Diagram of Electrochemical Analysis Workflow:

G Sample Preparation Sample Preparation CV Measurement CV Measurement Sample Preparation->CV Measurement Electrolyte Solution Data Analysis Data Analysis CV Measurement->Data Analysis Voltammogram HOMO/LUMO Determination HOMO/LUMO Determination Data Analysis->HOMO/LUMO Determination E_ox & E_red

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Computational Studies: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for understanding the electronic structure and properties of molecules.[10][11] DFT calculations can predict geometries, electronic structures, and spectroscopic properties, complementing experimental findings.

Theoretical Calculations

DFT calculations are performed using specialized software packages. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results.[12][13]

Key Calculated Properties:
  • Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms.

  • Frontier Molecular Orbitals (HOMO and LUMO): The distribution and energies of these orbitals are fundamental to understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter related to the molecule's stability and electronic excitation energy.[14][15]

  • Simulated UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, which can be compared with experimental data for validation.[16]

Diagram of Computational Workflow:

G Input Structure Input Structure DFT Calculation DFT Calculation Input Structure->DFT Calculation Functional & Basis Set Output Analysis Output Analysis DFT Calculation->Output Analysis Wavefunction, Energies Property Prediction Property Prediction Output Analysis->Property Prediction HOMO/LUMO, Spectra

Caption: Workflow for theoretical electronic property prediction using DFT.

Summary of Electronic Properties

PropertyExperimental TechniqueComputational MethodSignificance
Molecular StructureGas Electron Diffraction (GED)Geometry Optimization (DFT)Foundation for all electronic properties.
Intramolecular Charge TransferNBO Analysis (from DFT)NBO AnalysisExplains the influence of substituents on the electronic distribution.
Electronic TransitionsUV-Vis SpectroscopyTD-DFTDetermines the wavelengths of light absorption.
Excited State BehaviorFluorescence Spectroscopy-Provides insight into the de-excitation pathways.
HOMO/LUMO EnergiesCyclic VoltammetryDFTKey indicators of redox potentials and chemical reactivity.

Conclusion

The electronic properties of this compound are a direct consequence of its unique molecular structure, characterized by an intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing cyano groups. A combination of experimental techniques, including UV-Vis and fluorescence spectroscopy and cyclic voltammetry, along with theoretical DFT calculations, provides a comprehensive understanding of its electronic behavior. This knowledge is crucial for the rational design and synthesis of novel materials with tailored optical and electronic properties for applications in diverse fields, including as precursors for phthalocyanine resins and dyes.[17]

References

  • G. V. Girichev, N. I. Giricheva, S. A. Shlykov, V. A. Khotimsky, A. V. Zakharov, Accurate Determination of Equilibrium Structure of this compound by Gas Electron Diffraction and Coupled-Cluster Computations: Structural Effects Due to Intramolecular Charge Transfer, The Journal of Physical Chemistry A, 2016, 120 (44), 8846-8854. [Link]

  • The Versatility of this compound in Modern Synthesis, King Scientific, N/A. [Link]

  • This compound (CAS 58632-96-5): Your Premier Supplier for Advanced Organic Synthesis, Autech Industry Co., Limited, 2025. [Link]

  • S. Shanmugam, S. A. C. Raj, S. S. Narayanan, Electrochemical oxidation of L-Tyrosine, International Journal of Advanced Research, 2013, 1 (5), 381-396. [Link]

  • P. M. Anbarasan, S. Kumar, K. Vasudevan, V. Aroulmoji, DFT and TD-DFT Calculations of Some Metal Free Phthalonitrile Derivatives for Enhancement of the Dye Sensitized Solar Cells, ResearchGate, 2011. [Link]

  • (a) UV‐Vis absorption and (b) fluorescence spectra of substrates..., ResearchGate, N/A. [Link]

  • M. R. Islam, M. S. Islam, M. R. Islam, UV-Visible absorption spectroscopy and Z-scan analysis, IOSR Journal of Applied Physics, 2020, 12 (1), 48-55. [Link]

  • The HOMO (left) and LUMO (right) orbitals generated for compounds 1 and..., ResearchGate, N/A. [Link]

  • This compound, CAS#58632-96-5, Assay 98.0%Min, Phthalonitrile Resin, 3-Aminobenzene-1,2-Dicarbonitrile, Asia Chem I and E (Jiangsu) Co. Ltd, N/A. [Link]

  • B. M. Nagaraja, V. S. Kumar, Cyclic Voltammetry and Thermal Degradation of Novel 3, 4-aminophthalic acid azo dyes as Antibacterial agents, International Journal of Scientific & Applied Technologys, N/A. [Link]

  • Cyclic Voltammetry Experiment, Gamry Instruments, N/A. [Link]

  • HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were..., ResearchGate, N/A. [Link]

  • P. T. Kissinger, W. R. Heineman, Cyclic Voltammetry, Journal of Chemical Education, 1983, 60 (9), 702. [Link]

  • Top: HOMO–LUMO energy levels for the three compounds calculated with..., ResearchGate, N/A. [Link]

  • The 3D HOMO and LUMO orbital profiles, the orbital energy values, and..., ResearchGate, N/A. [Link]

  • HOMO-LUMO Plot of the alpha-aminonitrile, ResearchGate, N/A. [Link]

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  • M. K. Cyranski, Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences, Crystals, 2018, 8 (9), 343. [Link]

  • Processes for the synthesis of 3-hydroxyglutaronitrile, Google P
  • S. Eryilmaz, N. Akdemir, E. Inkaya, The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational M, International Journal of Chemical, Environmental and Science, 2017, 3 (2), 37-40. [Link]

  • V. K. Rastogi, D. C. Gupta, M. A. Palafox, 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters, ResearchGate, 2013. [Link]

  • A. M. El-Hefnawy, M. S. El-Attar, M. S. El-Gogary, X-ray crystal structure, NMR, DFT investigations, pharmaco-kinetic, and toxicity of sarcotrocheliol: A pyrane-based cemranoids of marine origin, Indian Journal of Chemistry, 2021, 60B (1), 127-138. [Link]

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Methodological & Application

Synthesis of 3-Aminophthalonitrile from 3-Nitrophthalonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 3-aminophthalonitrile, a valuable building block in medicinal chemistry and materials science, from its precursor, 3-nitrophthalonitrile. This document emphasizes the rationale behind the chosen synthetic routes, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound is a key organic intermediate characterized by a benzene ring substituted with two adjacent cyano groups and an amino group.[1][2] This unique arrangement of functional groups imparts distinct electronic properties and reactivity, making it a crucial component in the synthesis of a variety of complex molecules.[2] Its primary applications lie in the preparation of phthalocyanines, which are large, aromatic macrocyclic compounds with extensive applications as dyes, pigments, and in photodynamic therapy. Furthermore, the structural motif of this compound is found in numerous compounds under investigation in drug discovery programs. The synthesis of this compound is most commonly achieved through the reduction of the nitro group of 3-nitrophthalonitrile.[2] This transformation can be accomplished by various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the final product is essential for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
3-Nitrophthalonitrile C₈H₃N₃O₂173.13Yellow to light brown crystalline solid162-16551762-67-5
This compound C₈H₅N₃143.15Yellow crystal or powder179-18158632-96-5

Synthetic Approach: Reduction of the Aromatic Nitro Group

The conversion of the nitro group in 3-nitrophthalonitrile to an amino group is a standard reduction reaction. Several methods are effective for this transformation, with the choice of method often depending on laboratory equipment availability, scale, and the presence of other functional groups. The two primary approaches discussed here are chemical reduction with iron in an acidic medium and catalytic hydrogenation.

Mechanism of Action: Béchamp Reduction

The reduction of aromatic nitro compounds using iron metal in the presence of a weak acid, such as acetic acid or ammonium chloride, is known as the Béchamp reduction. The iron metal acts as the electron donor, and the acid serves as a proton source. The overall reaction is a multi-step process involving the transfer of six electrons to the nitro group, leading to the formation of the corresponding amine.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Protocol 1: Reduction of 3-Nitrophthalonitrile using Iron and Hydrochloric Acid

This protocol is adapted from a reliable method for the reduction of a similar isomer, 4-nitrophthalonitrile, and is expected to provide good yields for the 3-nitro isomer.[3]

Materials and Reagents:

  • 3-Nitrophthalonitrile

  • Methanol (CH₃OH)

  • Concentrated Hydrochloric Acid (HCl)

  • Iron powder (Fe)

  • Water (H₂O)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 45 mL of methanol and 9.6 mL of concentrated HCl.

  • To this stirred solution, add 2.02 g (11.7 mmol) of 3-nitrophthalonitrile.

  • Heat the mixture to reflux. The 3-nitrophthalonitrile should dissolve completely.

  • Once the solution is refluxing, add 2.21 g (39.6 mmol) of iron powder in small portions over a period of one hour. The color of the solution will change to a yellow-brown.

  • After the complete addition of iron, continue to stir the reaction mixture at reflux for an additional hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding 60 mL of water.

  • Filter the precipitate and wash it thoroughly with a copious amount of water to remove any remaining salts.

  • Dry the collected solid to obtain this compound.

Expected Yield: Based on the synthesis of the 4-amino isomer, a yield of approximately 80% can be anticipated.[3]

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This protocol provides a general procedure that can be optimized for specific laboratory conditions.

Materials and Reagents:

  • 3-Nitrophthalonitrile

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve 3-nitrophthalonitrile in a suitable solvent, such as ethanol, in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow and Data Presentation

The overall synthetic workflow can be visualized as a straightforward transformation from the starting material to the final product.

Synthesis_Workflow Start 3-Nitrophthalonitrile Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Start->Reduction Workup Work-up (Precipitation/Filtration) Reduction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are expected characterization data:

  • Appearance: Yellow crystal or powder.[4]

  • Melting Point: 179-181 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 3-aminobenzonitrile, shows characteristic peaks for the amino group (N-H stretching) around 3400-3200 cm⁻¹ and the nitrile group (C≡N stretching) around 2230 cm⁻¹.[5] Similar peaks are expected for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing cyano groups.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, including the carbons of the cyano groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (143.15 g/mol ).[6]

Conclusion

The synthesis of this compound from 3-nitrophthalonitrile is a robust and well-established chemical transformation. The choice between chemical reduction with iron and catalytic hydrogenation will depend on the specific needs and resources of the laboratory. Both methods are capable of producing high-purity this compound, a versatile intermediate for further synthetic applications in drug development and materials science.

References

  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • 3-Aminobenzonitrile | C7H6N2 | CID 16702. PubChem. Available at: [Link]

  • This compound, CAS#58632-96-5, Assay 98.0%Min, Phthalonitrile Resin, 3-Aminobenzene-1,2-Dicarbonitrile. Available at: [Link]

  • 40-Supporting informationRNP-1107-701. The Royal Society of Chemistry. Available at: [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]

  • Efficient Synthesis of Nitrile Compounds through Amide Conversion via N -Boroamide Intermediates. ResearchGate. Available at: [Link]

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Application Note & Protocol: 3-Aminophthalonitrile as a Versatile Precursor for the Synthesis of Functional Phthalocyanines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Amino-Functionalized Phthalocyanines

Phthalocyanines (Pcs) are robust synthetic analogues of naturally occurring porphyrins, characterized by a large, planar 18 π-electron aromatic system.[1] This unique structure imparts exceptional thermal and chemical stability, as well as intense absorption in the Q-band region (600-750 nm) of the electromagnetic spectrum.[2][3] These properties make them highly valuable in a multitude of applications, including as industrial dyes, advanced catalysts, chemical sensors, non-linear optical materials, and as photosensitizers in photodynamic therapy (PDT) for cancer.[2][3][4][5]

While unsubstituted phthalocyanines are often limited by their poor solubility, the introduction of functional groups onto the periphery of the macrocycle can dramatically enhance their processability and tune their electronic properties for specific applications.[2][6] The amino group (–NH₂) is a particularly powerful functional handle. It not only improves solubility but also serves as a reactive site for a vast array of subsequent chemical modifications, allowing for the covalent attachment of targeting ligands, solubilizing polymers, or other functional moieties.

3-Aminophthalonitrile has emerged as a critical and strategically important precursor for the synthesis of 1,8(11),15(18),22(25)-tetraaminophthalocyanines. Its unique stereochemistry offers a distinct advantage over its 4-amino isomer. During the high-temperature cyclotetramerization reaction, the amino group at the 3-position is sterically hindered, which effectively prevents it from participating in undesirable intermolecular side reactions that can lead to polymerization.[7] This steric protection favors the desired intramolecular cyclization, resulting in higher yields of the target tetraaminophthalocyanine.[7] This guide provides a detailed exploration of the synthesis mechanism, a validated experimental protocol, and expert insights into this process.

The Reaction Mechanism: Metal-Templated Cyclotetramerization

The formation of the phthalocyanine macrocycle from phthalonitrile precursors is a metal-templated cyclotetramerization reaction.[1][8] The process involves the coordinated assembly of four phthalonitrile units around a central metal ion, which acts as a template to guide the formation of the highly organized macrocyclic structure.

The reaction is typically performed by heating the substituted phthalonitrile with a suitable metal salt (e.g., ZnCl₂, Co(OAc)₂, CuCl₂) in a high-boiling point, polar aprotic solvent such as dimethylaminoethanol (DMAE), dimethylformamide (DMF), or quinoline.[9][10] A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often added in catalytic amounts to facilitate the condensation process.[9] The proposed mechanism involves the initial coordination of the nitrile groups to the metal center, followed by a series of nucleophilic attacks and cyclization steps to form the conjugated macrocycle.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-AP 4 x this compound Template Metal-Templated Assembly 3-AP->Template Metal Metal Salt (e.g., ZnCl₂) Metal->Template Cyclize Cyclotetramerization (High Temp, Base Catalyst) Template->Cyclize Pc Metallo-Tetraaminophthalocyanine Cyclize->Pc

Caption: Phthalocyanine formation via metal-templated cyclotetramerization.

Detailed Experimental Protocol: Synthesis of Zinc(II) 1,8(11),15(18),22(25)-Tetraaminophthalocyanine

This protocol details the synthesis of a zinc-centered tetraaminophthalocyanine, a versatile intermediate for further functionalization. Zinc is often chosen as the central metal because it is diamagnetic, making NMR characterization straightforward, and it exhibits good photosensitizing properties.

3.1 Materials and Reagents

ReagentFormulaCAS No.Recommended Purity
This compoundC₈H₅N₃5181-06-6>98%
Anhydrous Zinc ChlorideZnCl₂7646-85-7>98%
2-(Dimethylamino)ethanol (DMAE)C₄H₁₁NO108-01-0>99%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂6674-22-2>98%
Hydrochloric Acid (HCl)HCl7647-01-01 M aq. solution
Sodium Hydroxide (NaOH)NaOH1310-73-21 M aq. solution
MethanolCH₃OH67-56-1ACS Grade
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS Grade
Silica GelSiO₂7631-86-960 Å, 230-400 mesh

3.2 Equipment

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Buchner funnel and vacuum filtration apparatus

  • Glass chromatography column

  • Standard laboratory glassware

3.3 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a glass stopper. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure an anhydrous, inert atmosphere.

  • Charging Reactants: To the flask, add this compound (2.00 g, 13.97 mmol, 4.0 eq), anhydrous zinc chloride (0.48 g, 3.52 mmol, 1.0 eq), and 2-(dimethylamino)ethanol (DMAE, 25 mL).

  • Initiation: Begin vigorous magnetic stirring to form a suspension. Add 5 drops of DBU (approx. 0.1 g, 0.66 mmol) to the mixture using a syringe. The DBU acts as a non-nucleophilic base to catalyze the cyclization.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 135 °C) under a steady, slow flow of nitrogen. The color of the mixture will gradually darken, transitioning to a deep, intense green-blue over the course of the reaction, indicating the formation of the phthalocyanine macrocycle. Maintain reflux for 8 hours.

  • Isolation and Precipitation: After 8 hours, remove the heat source and allow the mixture to cool to room temperature. In a separate beaker, prepare 150 mL of 1 M HCl. Slowly pour the viscous, dark reaction mixture into the stirred acid solution. A dark solid will precipitate. This step protonates the peripheral amino groups and the central aza-nitrogens, aiding precipitation and removing the basic solvent and unreacted metal salts.

  • Primary Purification (Washing): Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with deionized water (3 x 50 mL).

    • Wash with 1 M NaOH (3 x 50 mL) to deprotonate the amino groups. The solid will likely change to a brighter blue/green color.

    • Wash again with deionized water (5 x 50 mL) until the filtrate is neutral (pH ~7).

    • Finally, wash with methanol (2 x 30 mL) to remove residual organic impurities.

  • Drying: Dry the dark blue/green solid in a vacuum oven at 60 °C overnight.

3.4 Advanced Purification (Column Chromatography)

For applications requiring high purity, the crude product can be purified by silica gel chromatography.

  • Slurry Preparation: Dissolve a small amount of the crude product in a minimal volume of DCM with 1-2% methanol. Adsorb this onto a small amount of silica gel and dry it.

  • Column Packing: Pack a chromatography column with silica gel using DCM as the slurry solvent.

  • Loading and Elution: Carefully load the dried sample-silica mixture onto the top of the column. Elute the column with a solvent gradient, starting with pure DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% methanol in DCM). The main, intensely colored blue-green band is the desired product.

  • Collection: Collect the colored fractions and combine them. Verify the purity of the fractions using thin-layer chromatography (TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified zinc(II) tetraaminophthalocyanine as a shimmering, dark solid.

Scientific Insights & Best Practices

  • Rationale for Inert Atmosphere: At the high temperatures required for cyclotetramerization, both the phthalonitrile precursor and the final phthalocyanine product are susceptible to oxidation, which can lead to undesired byproducts and lower yields.

  • Choice of Solvent: A high-boiling, coordinating solvent like DMAE is crucial. It effectively dissolves the reactants and intermediates and its coordinating nature can help stabilize the metal template, facilitating the reaction.[9]

  • The Acid-Base Workup: This is a critical purification sequence. The initial acid wash removes inorganic salts and basic organic impurities. The subsequent base wash is essential to neutralize the protonated amino groups, rendering the final product soluble in common organic solvents like THF, DCM, and DMF, which is vital for characterization and further reactions.[11]

  • Validation with UV-Vis Spectroscopy: The most definitive and immediate confirmation of successful phthalocyanine synthesis is UV-Visible spectroscopy. The spectrum should show two characteristic absorption regions: the Soret band (or B band) around 350 nm and, most importantly, a very sharp and intense Q-band in the 650-750 nm region.[2] The high molar extinction coefficient of the Q-band is a hallmark of the 18 π-electron conjugated system.

Table 1: Typical Q-Band Absorption Maxima for Metallo-Tetraaminophthalocyanines
Central MetalTypical SolventQ-Band λₘₐₓ (nm)Notes
Zinc (Zn)DMF~680 nmStrong fluorescence, diamagnetic.
Cobalt (Co)DMF~675 nmParamagnetic, catalytically active.[2]
Copper (Cu)DMF~685 nmParamagnetic, highly stable.
Metal-Free (H₂)DMF~705 nm, ~670 nmQ-band is split due to lower symmetry.

Data compiled from general knowledge in phthalocyanine chemistry.

G cluster_purification Optional High-Purity Workflow A 1. Assemble & Purge (Flame-dried glassware, N₂ atm) B 2. Charge Reactants (3-AP, ZnCl₂, DMAE, DBU) A->B C 3. Heat to Reflux (~135°C, 8 hours) B->C D 4. Cool & Precipitate (Pour into 1M HCl) C->D E 5. Filter & Wash Sequence (H₂O → NaOH → H₂O → MeOH) D->E F 6. Dry Crude Product (Vacuum Oven) E->F G 7. Column Chromatography (Silica, DCM/MeOH gradient) F->G Proceed for higher purity H 8. Characterize Final Product (UV-Vis, NMR, MS) G->H

Sources

Application Notes and Protocols: Polymerization of 3-Aminophthalonitrile for High-Temperature Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Polyphthalonitriles in Extreme Environments

In the relentless pursuit of materials that can withstand extreme operational conditions, polyphthalonitrile (PN) resins have emerged as a premier class of high-performance thermosets. Their exceptional thermal and oxidative stability, inherent flame retardance, and excellent mechanical properties make them indispensable for applications in the aerospace, defense, and microelectronics industries.[1][2][3] These materials are foundational for manufacturing advanced composites, adhesives, and coatings that retain their structural integrity at temperatures exceeding 300-400°C.[4][5]

Traditional phthalonitrile monomers, however, often present significant processing challenges, including high melting points and sluggish cure kinetics, which can require demanding, high-temperature curing cycles.[1][6] The introduction of reactive moieties onto the phthalonitrile backbone offers a sophisticated strategy to mitigate these issues. 3-Aminophthalonitrile, a monomer featuring a reactive primary amine group, is particularly noteworthy. This amine group acts as a built-in curing agent, facilitating a self-polymerization or auto-catalytic curing process.[7][8] This intrinsic reactivity not only lowers the overall curing temperature and shortens the reaction time but also ensures that the curing agent is covalently incorporated into the final polymer network.[9] This avoids the potential outgassing and void formation associated with volatile small-molecule catalysts, leading to a more homogenous and robustly cross-linked resin system with superior performance.[9]

This document provides a detailed technical guide on the polymerization of this compound. It delves into the underlying curing chemistry, offers a comprehensive, step-by-step protocol for resin synthesis and curing, and details the essential characterization techniques for validating the final polymer's performance.

The Chemistry of Amine-Facilitated Phthalonitrile Polymerization

The polymerization of phthalonitrile monomers proceeds through a complex, step-growth addition reaction involving the cyano (C≡N) groups. In the absence of a catalyst, this process is extremely slow.[6] The presence of the amine group in this compound dramatically accelerates the cure.

Causality of Curing Mechanism: The curing mechanism, promoted by aromatic amines, is initiated by the nucleophilic addition of the amine's nitrogen atom to a carbon atom of a nitrile group.[10] This initial step is typically the rate-determining step of the entire process.[10] This reaction forms a crucial amidine intermediate.[10] The amine plays a vital role throughout the curing reaction as a hydrogen-transfer promoter.[10] Subsequent reactions involving these intermediates and other phthalonitrile molecules lead to the formation of highly stable, cross-linked heterocyclic structures, primarily phthalocyanine and triazine-like rings. These structures are responsible for the exceptional thermal stability of the final resin. The amine itself becomes an integral part of the polymer network, enhancing its structural integrity.[9]

Visualization of the Polymerization Concept

The following diagram illustrates the conceptual transformation from individual this compound monomers to a densely cross-linked, high-performance polymer network.

Polymerization_Scheme cluster_process Curing Process cluster_polymer Polymer Network M1 This compound (Monomer) Initiation Nucleophilic Addition M1->Initiation M2 This compound (Monomer) M2->Initiation M3 ... Propagation Cyclotrimerization & Cross-linking Initiation->Propagation Heat (ΔT) Network Cross-linked Polyphthalonitrile (Phthalocyanine/Triazine Structures) Propagation->Network Workflow cluster_prep Preparation cluster_cure Curing & Post-Curing (N2 Atmosphere) cluster_final Finalization start Weigh this compound (Powder) melt Melt & Degas in Vacuum Oven (~150°C) start->melt cure1 Cure Stage 1: 250°C / 2h melt->cure1 Transfer to Furnace cure2 Cure Stage 2: 280°C / 6h cure1->cure2 cure3 Cure Stage 3: 300°C / 6h cure2->cure3 postcure Post-Cure: 350°C / 8h cure3->postcure Optional cool Controlled Cool-down to Room Temp. cure3->cool postcure->cool end Demold & Characterize (Cured Resin) cool->end

Caption: Step-by-step workflow for the thermal curing of this compound resin.

Characterization and Quality Control

Validating the properties of the cured resin is essential. The following techniques are standard for characterizing polyphthalonitrile networks.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is the primary tool for monitoring the cure progression. The analysis focuses on the characteristic nitrile (–C≡N) stretching vibration peak, typically found around 2226-2231 cm⁻¹. [4][7]A successful cure is indicated by the significant reduction or complete disappearance of this peak in the spectrum of the final polymer. [4]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of the material. For phthalonitriles, it is particularly useful for observing the curing exotherm during an initial temperature scan of the uncured monomer. [7]For the cured polymer, DSC is used to determine the glass transition temperature (Tg), though for highly cross-linked phthalonitriles, the Tg may not be detectable before the onset of decomposition. [4][5]

  • Thermogravimetric Analysis (TGA): TGA provides quantitative data on the thermal stability of the cured resin. [4]By heating a small sample at a constant rate in a controlled atmosphere (typically nitrogen and air), TGA determines the decomposition temperature (often reported as Td5, the temperature at which 5% weight loss occurs) and the char yield at high temperatures. [1]

  • Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for evaluating the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the cured polymer as a function of temperature. [7]It provides a more sensitive measurement of the glass transition temperature than DSC and gives critical insights into the material's stiffness and energy dissipation characteristics at elevated temperatures.

Table 2: Summary of Key Characterization Data
Analysis TechniqueParameter MeasuredExpected Result for Cured 3-APN Resin
FTIR Nitrile (C≡N) Peak IntensitySignificant decrease or disappearance of the peak around 2230 cm⁻¹
DSC Glass Transition (Tg)Often > 400 °C or not observable before decomposition
TGA (N2) 5% Weight Loss Temp. (Td5)Typically in the range of 500-580 °C
DMA Storage Modulus (E')High modulus (> 3 GPa) maintained up to very high temperatures

Conclusion

The use of this compound offers a compelling route to high-performance, high-temperature resins with enhanced processability compared to traditional phthalonitrile systems. The integral amine functionality facilitates a more efficient, self-catalyzed curing process, resulting in a highly cross-linked, thermally stable network suitable for the most demanding applications. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers and engineers can effectively harness the potential of these advanced materials for next-generation composites and adhesives.

References

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022-01-05). MDPI. [Link]

  • Synthesis and properties of high-temperature polyphthalonitrile resin. (2025-08-06). ResearchGate. [Link]

  • This compound, CAS#58632-96-5. Asia Chem I and E (Jiangsu) Co. Ltd. [Link]

  • Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. ResearchGate. [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Springer. [Link]

  • A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. (2021-07-27). RSC Publishing. [Link]

  • Study of the Self-Polymerization of Epoxy/Phthalonitrile Copolymers and Their High-Performance Fiber-Reinforced Laminates. (2023-08-23). MDPI. [Link]

  • Phthalonitrile composites. (2010-01-05).
  • High-temperature hybrid phthalonitrile/amino-MMT nanocomposites: Synthesis, structure, properties. Springer. [Link]

  • Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. (2025-08-10). ResearchGate. [Link]

  • THE APPLICATION OF COMPOSITE MATERIALS IN THE AEROSPACE INDUSTRY. (2019-01-19). ResearchGate. [Link]

  • Effects of 3-aminophenylacetylene on mechanical properties at elevated temperatures of carbon fiber/phthalonitrile composites. ResearchGate. [Link]

  • Synthesis of phthalonitrile resins containing ether and imide linkages with aromatic diamine curing agent. (1994-03-08).
  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024-09-07). MDPI. [Link]

  • Composites in Aerospace Applications. IHS ESDU. [Link]

  • APPLICATIONS OF COMPOSITE MATERIALS IN AEROSPACE. CUTM Courseware. [Link]

  • A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. RSC Publishing. [Link]

  • COMPOSITE MATERIAL APPLICATIONS IN AEROSPACE. Aerospace Technology Institute. [Link]

  • Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile. (2013-07-10).

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Application Notes and Protocols for the Utilization of 3-Aminophthalonitrile in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Aminophthalonitrile in Advanced Organic Electronics

In the relentless pursuit of next-generation organic electronic materials, the strategic selection of molecular precursors is paramount. This compound, a seemingly unassuming aromatic nitrile, has emerged as a cornerstone building block for a versatile class of organic semiconductors. Its true potential is unlocked when it serves as a precursor to amino-substituted phthalocyanines, macrocyclic compounds renowned for their robustness, intense color, and tunable electronic properties.[1] The introduction of the amino group at the 3-position of the phthalonitrile precursor imparts unique electronic characteristics to the resulting phthalocyanine, profoundly influencing its performance in a range of optoelectronic devices.

This comprehensive guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, causal understanding of why and how this compound is a superior choice for specific applications in organic semiconductors. We will journey from the fundamental synthesis of this key precursor to its sophisticated application in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Each protocol is presented not merely as a series of steps, but as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

I. The Genesis of a Versatile Precursor: Synthesis and Purification of this compound

The journey to high-performance organic semiconductors begins with the purity and quality of the starting materials.[2][3] this compound is typically synthesized from its nitro-substituted precursor, 3-nitrophthalonitrile. The following protocols detail a reliable synthetic route and the necessary purification steps to ensure the precursor is of electronic-grade quality.

Protocol 1: Synthesis of 3-Nitrophthalonitrile

The synthesis of 3-nitrophthalonitrile can be achieved through the nitration of phthalonitrile or via a multi-step process starting from 3-nitrophthalic acid.[4][5] A common laboratory-scale preparation involves the dehydration of 3-nitrophthalamide.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-nitrophthalamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Dehydration: Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water with vigorous stirring. The crude 3-nitrophthalonitrile will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield crude 3-nitrophthalonitrile.

Protocol 2: Reduction of 3-Nitrophthalonitrile to this compound

The reduction of the nitro group to an amine is a critical step. A common and effective method involves the use of a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Step-by-Step Methodology (Using Tin(II) Chloride):

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitrophthalonitrile (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-4 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Extraction: Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture to remove the inorganic salts. Extract the filtrate with ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

For applications in organic electronics, the purity of this compound is paramount.[2][3] The crude product should be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a crystalline solid with a sharp melting point.

II. From Precursor to Semiconductor: Synthesis of Amino-Substituted Phthalocyanines

The heart of this guide lies in the transformation of this compound into functional organic semiconductors. The cyclotetramerization of four phthalonitrile units around a central metal ion or in its absence (for metal-free phthalocyanines) yields the robust phthalocyanine macrocycle.[6][7]

Protocol 3: Synthesis of Metal-Free Tetraaminophthalocyanine (H₂TAPc)

Step-by-Step Methodology:

  • Reaction Mixture: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent) and a high-boiling point solvent such as 1-pentanol or N,N-dimethylformamide (DMF).

  • Base Catalyst: Add a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as a catalyst (typically 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux (typically 140-160 °C) for 12-24 hours. The solution will gradually turn deep green or blue.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. If not, add a non-solvent like methanol or acetone to induce precipitation.

  • Purification: Collect the solid by filtration and wash extensively with methanol, acetone, and then water to remove unreacted starting materials and byproducts. Further purification can be achieved by Soxhlet extraction with different solvents to remove impurities of varying polarities.

Protocol 4: Synthesis of Metallo-Tetraaminophthalocyanines (MTAPc)

The synthesis of metallophthalocyanines follows a similar procedure, with the addition of a metal salt.[6][8]

Step-by-Step Methodology:

  • Reaction Mixture: In a Schlenk flask under an inert atmosphere, combine this compound (4 equivalents), a metal salt (e.g., Zn(OAc)₂, CuCl₂, CoCl₂) (1 equivalent), and a high-boiling point solvent (e.g., 1-pentanol, quinoline, or DMF).

  • Catalyst (Optional): In some cases, a catalytic amount of a strong base like DBU or a Lewis acid can facilitate the reaction.

  • Reaction: Heat the mixture to reflux (150-200 °C) for 4-12 hours. The reaction progress is indicated by a distinct color change to a deep blue or green.

  • Isolation and Purification: The work-up and purification procedure is similar to that of the metal-free phthalocyanine. The crude product is precipitated, filtered, and washed with various solvents.

The choice of the central metal atom significantly influences the electronic and optical properties of the resulting phthalocyanine.[9][10]

III. Device Fabrication and Characterization: Harnessing the Potential of Amino-Substituted Phthalocyanines

The true measure of an organic semiconductor lies in its performance within a device. The electron-donating nature of the amino group at the 3-position of the phthalocyanine ring has a profound impact on the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[11][12] This, in turn, dictates its charge injection and transport properties.

Application in Organic Thin-Film Transistors (OTFTs)

Amino-substituted phthalocyanines typically exhibit p-type semiconductor behavior, making them suitable for the active layer in OTFTs.[13] The amino groups can enhance the intermolecular interactions and influence the molecular packing in the solid state, which is crucial for efficient charge transport.

Workflow for OTFT Fabrication:

Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.

Protocol 5: Fabrication of a Solution-Processed OTFT

  • Substrate Preparation: Clean a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric) by sonicating in acetone, and isopropanol, followed by oxygen plasma treatment.

  • Surface Modification: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the film quality of the organic semiconductor.[13]

  • Active Layer Deposition: Prepare a solution of the synthesized amino-substituted phthalocyanine in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the material onto the treated substrate using spin-coating.

  • Annealing: Anneal the film at a specific temperature to improve molecular ordering and charge transport.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask via thermal evaporation.

  • Characterization: Measure the electrical characteristics of the OTFT, including the output and transfer curves, to determine the field-effect mobility, on/off ratio, and threshold voltage.

Expected Performance of Amino-Substituted Phthalocyanine OTFTs:

ParameterTypical Value Range
Field-Effect Mobility (µ) 10⁻³ - 10⁻¹ cm²/Vs
On/Off Current Ratio (I_on/I_off) 10⁴ - 10⁶
Threshold Voltage (V_th) -5 to -20 V

Note: These values are indicative and can vary significantly based on the specific molecular structure, film morphology, and device architecture.

Application in Organic Photovoltaics (OPVs)

The strong absorption in the visible and near-infrared regions makes phthalocyanines excellent candidates for the donor material in bulk heterojunction (BHJ) OPVs. The amino groups can red-shift the absorption spectrum, allowing for broader solar spectrum harvesting.[14] Furthermore, the HOMO level tuning by the amino groups can improve the open-circuit voltage (Voc) of the solar cell.[15]

Workflow for OPV Fabrication:

Caption: Workflow for the fabrication of a multi-layer OLED.

Protocol 7: Fabrication of a Simple OLED with an MTAPc HIL

  • Substrate Cleaning: Clean and pattern an ITO-coated glass substrate.

  • HIL Deposition: Deposit a thin layer of the amino-substituted phthalocyanine onto the ITO by thermal evaporation or solution processing.

  • Deposition of Other Organic Layers: Sequentially deposit the HTL, emissive layer (EML), and electron transport layer (ETL) by thermal evaporation.

  • Cathode Deposition: Deposit a thin electron injection layer (EIL) of lithium fluoride (LiF) followed by an aluminum (Al) cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the electroluminescence (EL) spectrum, current-voltage-luminance (I-V-L) characteristics, and calculate the external quantum efficiency (EQE).

Expected Impact on OLED Performance (as HIL):

ParameterEffect of MTAPc HIL
Turn-on Voltage Lowered
Luminance Increased
External Quantum Efficiency (EQE) Enhanced

Note: The effectiveness of the MTAPc as an HIL depends on the energy level alignment with the adjacent layers.

IV. Mechanistic Insights and Troubleshooting

The Role of the Amino Group: The electron-donating amino group increases the electron density of the phthalocyanine ring, which raises the energy of the HOMO. [11][12]This has several consequences:

  • Improved Hole Injection: A higher HOMO level can reduce the energy barrier for hole injection from the anode, leading to lower turn-on voltages and higher efficiency in OLEDs. [16][17][18][19][20]* Tuning of Optical Properties: The amino group acts as an auxochrome, causing a bathochromic (red) shift in the Q-band absorption of the phthalocyanine. [9][10]This is beneficial for OPVs as it allows for the absorption of a broader range of the solar spectrum.

  • Influence on Morphology: The hydrogen bonding capability of the amino groups can influence the intermolecular packing of the phthalocyanine molecules in the solid state, which can either enhance or hinder charge transport depending on the resulting morphology.

Troubleshooting Common Issues:

  • Low Solubility: If the synthesized phthalocyanine has poor solubility, consider introducing long alkyl or alkoxy chains onto the amino group to improve its processability.

  • Poor Film Quality: If thin films are rough or discontinuous, optimize the substrate surface treatment, the choice of solvent, the solution concentration, and the annealing conditions.

  • Low Device Performance: If device performance is poor, ensure the purity of the synthesized materials. [2][3]Also, carefully consider the energy level alignment of all layers in the device and optimize the layer thicknesses.

V. Conclusion

This compound is a versatile and strategically important precursor for the development of advanced organic semiconductors. By understanding the synthesis of this key building block and its subsequent transformation into amino-substituted phthalocyanines, researchers can unlock a vast design space for tuning the electronic and optical properties of these materials. The protocols and insights provided in this guide serve as a robust foundation for the rational design and fabrication of high-performance organic electronic devices. The continued exploration of derivatives of this compound will undoubtedly pave the way for future innovations in the field of organic electronics.

VI. References

  • Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. (2020). ResearchGate. [Link]

  • A brief review on the electrical properties of organic phthalocyanine thin films. (2025). ResearchGate. [Link]

  • Ultraviolet and visible spectroscopic studies of phthalocyanine and its complexes thin films. (2025). ResearchGate. [Link]

  • HOMO−LUMO transition level of phthalocyanine and the energetic level of the semiconductor. (n.d.). ResearchGate. [Link]

  • The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. (2024). MDPI. [Link]

  • Synthesis of alpha metal-free phthalocyanine. (n.d.). Google Patents.

  • Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). Materials Chemistry Frontiers. [Link]

  • High Performance Solution Processed n‐Type OTFTs through Surface Engineered F–F Interactions Using Asymmetric Silicon Phthal. (2022). The Lessard Research Group. [Link]

  • Elucidating the Crucial Role of Hole Injection Layer in Degradation of Organic Light-Emitting Diodes. (2015). PubMed. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]

  • Synthesis of Metallophthalocyanines Starting from Phthalic acid,phthalimide dicynobenzene , Urea (2 mol.) and Metal salts (2 mo. (n.d.). ycmou. [Link]

  • Syntheses and Functional Properties of Phthalocyanines. (n.d.). MDPI. [Link]

  • Synthesis and Photovoltaic Performance of β-Amino-Substituted Porphyrin Derivatives. (n.d.). MDPI. [Link]

  • Processes for the synthesis of 3-hydroxyglutaronitrile. (n.d.). Google Patents.

  • Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films. (n.d.). MDPI. [Link]

  • Ammonia Impurities Critical To The Performance Of Nitride Semiconductor Devices. (2025). ResearchGate. [Link]

  • Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. (2021). PubMed Central. [Link]

  • Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. (2021). Semantic Scholar. [Link]

  • Spectroscopic and TDDFT-Based Electronic Structure Analysis of Porphyrin and Phthalocyanine Derivatives, and their Transition Metal Complexes. (n.d.). MSpace. [Link]

  • Purity of organic semiconductors substantially increase the performance of organic transistors. (2020). RSC Blogs. [Link]

  • Fabrication and characterisation of organic thin-film transistors for sensing applications. (2025). Figshare. [Link]

  • Nature of HOMO and LUMO Molecular Orbitals in Complexes of Phthalocyanines with p-, d0- and d10-Elements. (2025). ResearchGate. [Link]

  • DFT-D3 and TD-DFT Studies of the Adsorption and Sensing Behavior of Mn-Phthalocyanine toward NH3, PH3, and AsH3 Molecules. (n.d.). PubMed Central. [Link]

  • Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. (2025). ResearchGate. [Link]

  • Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. (n.d.). MDPI. [Link]

  • Synthesis of Metallophthalocyanines Under Solvent Free Conditions Using Microwave Irradiation. (n.d.). SciSpace. [Link]

  • Raman, IR and UV-Vis Spectroscopic Investigations of Some Substituted Phthalocyanines. (n.d.). Rev. Chim. (Bucharest), 63(5), 512-515. [Link]

  • The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. (2024). ResearchGate. [Link]

  • Insight into the effects of the anchoring groups on the photovoltaic performance of unsymmetrical phthalocyanine based dye-sensitized solar cells. (n.d.). Dalton Transactions. [Link]

  • Improved uniformity in high-performance organic photovoltaics enabled by (3-aminopropyl)triethoxysilane cathode functionalization. (2025). ResearchGate. [Link]

  • Performance Evaluation of Modified Zinc-Phthalocyanine Groups as an Active Material in Dye-Sensitized Solar Cells. (2023). MDPI. [Link]

  • (Invited) Design and Fabrication of Organic Thin Film Transistors Using Solution-Processable Liquid Crystalline Phthalocyanine Derivatives. (2025). ResearchGate. [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. [Link]

  • Syntheses and Functional Properties of Phthalocyanines. (n.d.). PubMed Central. [Link]

  • On the Hole Injection for III-Nitride Based Deep Ultraviolet Light-Emitting Diodes. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of New Metal-free and Metallophthalocyanines Containing Macrobicyclic Moieties. (2025). ResearchGate. [Link]

  • Pharmaceutical Synthesis: The Essential Contribution of 3-Nitrophthalonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A phthalocyanine-based polycrystalline interlayer simultaneously realizing charge collection and ion defect passivation for perovskite solar cells. (n.d.). Journal of Materials Chemistry A. [Link]

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3-Aminophthalonitrile: A Versatile Precursor for Advanced Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Latent Fluorophore

In the dynamic field of biological imaging, the quest for novel fluorescent probes with superior photophysical properties, enhanced biocompatibility, and specific targeting capabilities is relentless. While a plethora of fluorophores are commercially available, the scientific community is continuously exploring new molecular scaffolds to address the evolving demands of cellular and molecular biology research. 3-Aminophthalonitrile, a seemingly simple aromatic dinitrile, emerges as a molecule of significant interest not as a direct fluorescent probe, but as a versatile and cost-effective starting material for the synthesis of a new generation of sophisticated fluorescent sensors.

The inherent chemical reactivity of the ortho-dinitrile functionality provides a facile entry into the synthesis of phthalimide and isoindoline derivatives. These core structures are renowned for their robust photostability and tunable fluorescence properties. The presence of a primary amino group on the benzene ring of this compound offers a convenient handle for further chemical modifications, allowing for the introduction of various recognition moieties and targeting ligands. This unique combination of a reactive dinitrile and a functionalizable amino group makes this compound a powerful building block for the rational design of "turn-on" fluorescent probes that exhibit fluorescence only upon interaction with a specific analyte or cellular event.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of a novel hypothetical fluorescent probe, designated as 3-AP-Fluor , derived from this compound. We will delve into the synthetic strategy, photophysical characterization, and practical applications of 3-AP-Fluor in live cell imaging, offering researchers, scientists, and drug development professionals a roadmap to harness the potential of this underexplored precursor.

I. The Genesis of a Probe: From this compound to 3-AP-Fluor

The transformation of the non-fluorescent this compound into the highly fluorescent 3-AP-Fluor involves a two-step synthetic pathway. The first step is the conversion of the dinitrile to a phthalimide ring, a reaction that forms the core fluorophore. The subsequent step involves the functionalization of the amino group to install a recognition element, which in this case will be a generic reactive group for bioconjugation, such as a maleimide.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Phthalimide Formation cluster_1 Step 2: Functionalization This compound This compound 3-Aminophthalimide 3-Aminophthalimide This compound->3-Aminophthalimide H2O2, NaOH 3-AP-Fluor (Maleimide) 3-AP-Fluor (Maleimide) 3-Aminophthalimide->3-AP-Fluor (Maleimide) Maleic anhydride, Acetic anhydride, Triethylamine

Figure 1: Synthetic route to 3-AP-Fluor. A two-step synthesis converts this compound to a functionalized fluorescent probe.

Detailed Synthesis Protocol for 3-AP-Fluor

Materials and Reagents:

  • This compound

  • Hydrogen peroxide (30% w/w)

  • Sodium hydroxide (NaOH)

  • Maleic anhydride

  • Acetic anhydride

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of 3-Aminophthalimide

  • In a 250 mL round-bottom flask, dissolve this compound (1.43 g, 10 mmol) in 50 mL of ethanol.

  • To this solution, add 10 mL of 2 M sodium hydroxide solution.

  • Slowly add 15 mL of 30% hydrogen peroxide dropwise to the stirring solution at room temperature. Caution: The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid.

  • The product, 3-aminophthalimide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-(3-Phthalimidyl)maleimide (3-AP-Fluor)

  • In a 100 mL round-bottom flask, dissolve 3-aminophthalimide (1.62 g, 10 mmol) and maleic anhydride (1.08 g, 11 mmol) in 30 mL of anhydrous DMF.

  • Add triethylamine (1.5 mL, 11 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add acetic anhydride (2.1 mL, 22 mmol) and continue stirring at 50 °C for 4 hours.

  • Pour the reaction mixture into 200 mL of ice-water.

  • The product, N-(3-phthalimidyl)maleimide, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

II. Photophysical Properties of 3-AP-Fluor

The fluorescence of aminophthalimide derivatives is highly sensitive to the local environment, making them excellent candidates for sensing applications.[1][2] The photophysical properties of the synthesized 3-AP-Fluor should be thoroughly characterized to understand its behavior as a fluorescent probe.

PropertyExpected ValueRationale/Reference
Excitation Maximum (λex) ~380-420 nm4-Aminophthalimide derivatives exhibit excitation in this range.[1]
Emission Maximum (λem) ~480-550 nmEmission is typically in the blue-green region and is solvatochromic.[1][2]
Quantum Yield (ΦF) 0.3 - 0.8Can be high in non-polar environments and lower in polar, protic solvents.[1]
Stokes Shift 100 - 130 nmLarge Stokes shifts are characteristic of this class of fluorophores.[3]
Molar Extinction Coefficient (ε) 10,000 - 25,000 M⁻¹cm⁻¹Typical for aromatic fluorophores.

Table 1: Expected Photophysical Properties of 3-AP-Fluor.

III. Application in Biological Imaging: Protocols and Workflows

The maleimide group on 3-AP-Fluor allows for its covalent attachment to thiol-containing biomolecules, such as proteins with cysteine residues. This makes it a valuable tool for labeling and tracking specific proteins within living cells.

Workflow for Live Cell Imaging

Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Prep 2. Probe Preparation (Stock solution of 3-AP-Fluor in DMSO) Cell_Culture->Probe_Prep Labeling 3. Cell Labeling (Incubate cells with 3-AP-Fluor) Probe_Prep->Labeling Washing 4. Washing (Remove unbound probe) Labeling->Washing Imaging 5. Fluorescence Microscopy (Acquire images) Washing->Imaging Analysis 6. Image Analysis Imaging->Analysis

Figure 2: General workflow for live cell imaging. This outlines the key steps from cell culture to image analysis.

Detailed Protocol for Staining Live Cells with 3-AP-Fluor

Materials:

  • HeLa cells (or other adherent cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-AP-Fluor stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of 3-AP-Fluor by diluting the 1 mM DMSO stock solution in pre-warmed DMEM to a final concentration of 1-10 µM.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the 3-AP-Fluor working solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed DMEM to the cells and immediately proceed to imaging using a fluorescence microscope. Acquire images using an appropriate filter set (e.g., excitation at ~405 nm and emission at ~515 nm).

IV. Ensuring Scientific Integrity: Validation and Controls

To ensure the reliability of the imaging data, it is crucial to perform validation experiments and include appropriate controls.

Cytotoxicity Assessment: MTT Assay Protocol

The potential toxicity of a new fluorescent probe must be evaluated to ensure that it does not adversely affect cell health and function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 3-AP-Fluor (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the intended duration of the imaging experiment (e.g., 1-24 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 10% DMSO) as a positive control.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Photostability Assessment

The photostability of a fluorescent probe is its ability to resist photobleaching upon repeated exposure to excitation light.

Procedure:

  • Prepare a sample of cells stained with 3-AP-Fluor as described in the staining protocol.

  • Select a region of interest and acquire a time-lapse series of images under continuous illumination with the excitation light.

  • Measure the fluorescence intensity of the region of interest over time.

  • Plot the normalized fluorescence intensity as a function of time to determine the rate of photobleaching.[4][5]

V. Conclusion and Future Perspectives

This compound represents a promising, yet underutilized, platform for the development of novel fluorescent probes for biological imaging. Through straightforward synthetic modifications, this simple precursor can be transformed into sophisticated sensors capable of reporting on specific biological events. The hypothetical probe, 3-AP-Fluor, serves as a blueprint for the design and application of such probes. Future work should focus on synthesizing a library of this compound derivatives with diverse recognition moieties to target a wide range of biological analytes, including metal ions, reactive oxygen species, and specific enzymes. The inherent environmental sensitivity of the aminophthalimide core also opens up avenues for the development of probes that can report on changes in local polarity and viscosity within cellular microenvironments. The continued exploration of this compound and its derivatives will undoubtedly enrich the toolbox of fluorescent probes available to the scientific community, enabling new discoveries in cell biology and drug development.

VI. References

  • Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing).

  • A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed.

  • A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances.

  • A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish - New Journal of Chemistry (RSC Publishing).

  • Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - MDPI.

  • Naphthalimide derived fluorescent probes with turn-on response for Au(3+) and the application for biological visualization - PubMed.

  • 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC.

  • Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase - MDPI.

  • Synthesis and cytotoxicity evaluation of naphthalimide derived N-mustards - PubMed.

  • Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed.

  • Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC.

  • Highly photostable fluorescent probes for multi-color and super-resolution imaging of cell organelles - ScholarWorks@Korea University.

  • 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC.

  • Expanding the Breadth of 4‐Amino‐1,8‐naphthalimide Photophysical Properties through Substitution of the Naphthalimide C… - OUCI.

  • A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues - New Journal of Chemistry (RSC Publishing).

  • 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed.

  • 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - RSC Publishing.

  • Advances in fluorescent nanoprobes for live-cell super-resolution imaging | Journal of Innovative Optical Health Sciences - World Scientific Publishing.

  • Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - Wiley Online Library.

  • A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor - Analytical Methods (RSC Publishing).

  • Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging | The Journal of Physical Chemistry C - ACS Publications.

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC.

  • Expanding the Breadth of 4-Amino-1,8-naphthalimide Photophysical Properties through Substitution of the Naphthalimide Core | Request PDF - ResearchGate.

  • Aminophthalimide as a mimetic of purines and a fluorescent RNA base surrogate for RNA imaging - Organic & Biomolecular Chemistry (RSC Publishing).

  • A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 - ACS Publications.

  • A phthalimide-based fluorescent probe for thiol detection with a large Stokes shift - RSC Publishing.

Sources

Synthesis of 3-Aminophthalonitrile: An Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-aminophthalonitrile, a key intermediate in the development of functional materials such as phthalocyanine resins and dyes.[1][2] The primary synthetic route detailed herein is the catalytic reduction of 3-nitrophthalonitrile. This protocol is designed for researchers, scientists, and professionals in drug development and materials science, emphasizing safety, reproducibility, and high-purity outcomes. Causality behind experimental choices, detailed characterization methods, and troubleshooting guidance are included to ensure a self-validating and reliable experimental workflow.

Introduction

This compound is a versatile molecular building block characterized by a benzene ring substituted with two adjacent cyano groups and an amino group.[1] This unique structure imparts distinct electronic properties and reactivity, making it an invaluable precursor in various fields.[1] In materials science, it is fundamental to the synthesis of phthalocyanines, which are macrocyclic compounds known for their exceptional chemical stability and optoelectronic properties, leading to their use as advanced dyes, pigments, and organic semiconductors.[1]

The most common and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its nitro precursor, 3-nitrophthalonitrile.[1] This transformation requires careful control of reaction conditions to achieve high yields and purity.[1] This application note details a robust protocol for this reduction, outlines the reaction mechanism, and provides methods for the purification and characterization of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds via the reduction of the nitro group on 3-nitrophthalonitrile to an amine. This can be achieved using various reducing systems, such as catalytic hydrogenation or metal-based reductants. Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Palladium on Carbon), is a common and effective method.

The nitro group reduction is a complex process that proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.[3] The catalyst facilitates the transfer of hydrogen atoms from the donor (hydrazine) to the nitro group, enabling the stepwise reduction.

Experimental Protocol

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )GradeSupplier
3-NitrophthalonitrileC₈H₃N₃O₂173.13>98%Major Chemical Supplier
Ethanol (EtOH)C₂H₅OH46.07AnhydrousMajor Chemical Supplier
Palladium on Carbon (Pd/C)Pd/C-10 wt. %Major Chemical Supplier
Hydrazine MonohydrateN₂H₄·H₂O50.06>98%Major Chemical Supplier
Celite® (Diatomaceous Earth)---Major Chemical Supplier
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeMajor Chemical Supplier
Hexanes--ACS GradeMajor Chemical Supplier
Deionized WaterH₂O18.02--
Anhydrous Sodium SulfateNa₂SO₄142.04GranularMajor Chemical Supplier

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for extraction and filtration

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge flask with 3-nitrophthalonitrile, EtOH, and Pd/C B Heat to 60-70°C A->B 1 C Add hydrazine hydrate dropwise over 30 min B->C 2 D Reflux for 2-4 hours (Monitor by TLC) C->D 3 E Cool to RT, filter through Celite® D->E 4 F Concentrate filtrate via rotary evaporation E->F 5 G Perform aqueous work-up (EtOAc/Water extraction) F->G 6 H Dry organic layer (Na₂SO₄) and concentrate G->H 7 I Purify by recrystallization (EtOAc/Hexanes) H->I 8 J Characterize product (MP, NMR, IR, MS) I->J 9

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-nitrophthalonitrile (5.0 g, 28.9 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.25 g, 5 mol%) to the suspension. Causality Note: Pd/C is a highly efficient catalyst for transfer hydrogenation. It provides a surface for the reaction to occur, facilitating the transfer of hydrogen from hydrazine to the nitro compound.

  • Heating: Begin stirring the mixture and heat it to 60-70°C using a heating mantle.

  • Addition of Reducing Agent: Once the temperature has stabilized, add hydrazine monohydrate (4.3 mL, 86.7 mmol, 3 equivalents) dropwise via a dropping funnel over a period of 30 minutes. An exothermic reaction and gas evolution (N₂) will be observed. Causality Note: Dropwise addition is crucial to control the exothermic reaction and the rate of nitrogen gas evolution, preventing a dangerous pressure buildup and ensuring a controlled reduction.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (3-nitrophthalonitrile) and the appearance of a new, more polar spot (this compound) indicates reaction completion.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® using a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure all product is collected. Causality Note: Celite is a filter aid that prevents the fine Pd/C particles from clogging the filter paper, ensuring efficient separation.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude solid in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining hydrazine and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Final Product Isolation: Collect the yellow crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 75-85%.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Table 2: Expected Product Characteristics

PropertyExpected Value
Appearance Yellow crystalline powder[2]
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol [2]
Melting Point 175-178 °C
¹H NMR (DMSO-d₆) δ ~7.5 (t, 1H), ~6.9 (d, 1H), ~6.8 (d, 1H), ~6.2 (s, 2H, -NH₂)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend)

Causality Note: Spectroscopic analysis is a self-validating step. ¹H NMR confirms the chemical environment of the protons, IR spectroscopy identifies key functional groups (amine and nitrile), and melting point provides a quick assessment of purity. A sharp melting point close to the literature value indicates a high-purity compound.

Safety and Handling Precautions

This protocol must be performed by trained personnel in a well-ventilated chemical fume hood. [4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • 3-Nitrophthalonitrile (Starting Material): This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[6]

  • This compound (Product): Harmful if swallowed, in contact with skin, or if inhaled.[7][8] Causes serious eye irritation and may cause an allergic skin reaction.[5][7] Wash hands and any exposed skin thoroughly after handling.[5]

  • Hydrazine Monohydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Palladium on Carbon (Catalyst): The catalyst is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry completely in the air after the reaction. The filter cake should be kept wet and disposed of according to institutional guidelines for flammable metal waste.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local environmental regulations.[5][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient catalyst, inactive catalyst, or insufficient hydrazine.Add more catalyst or hydrazine. Ensure the reaction is run for a sufficient amount of time at the correct temperature.
Low Yield Loss of product during work-up or recrystallization. Incomplete reaction.Ensure efficient extraction. Use minimal hot solvent for recrystallization to avoid product loss in the mother liquor.
Product is Dark/Oily Presence of impurities or side-products.Repeat the recrystallization step. Consider a column chromatography purification step (silica gel, EtOAc/Hexanes) if recrystallization is ineffective.
Difficulty Filtering Catalyst Catalyst particles are too fine.Ensure a thick pad of Celite® is used for filtration. Allow the mixture to settle before decanting the supernatant for filtration.

References

  • Capot Chemical. (2018). Material Safety Data Sheet: 3-Nitrophthalonitrile. Retrieved from [Link]

  • Peninsula Polymer. (n.d.). The Versatility of this compound in Modern Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). This compound, CAS#58632-96-5. Retrieved from [Link]

  • MDPI. (2021). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of 3-Aminophthalonitrile in the Vanguard of Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 3-aminophthalonitrile. This unique molecule, characterized by a benzene ring functionalized with two adjacent cyano groups and an amino group, offers distinct electronic properties and reaction potential, establishing it as a critical building block in the synthesis of advanced materials.[1] This guide provides not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the processes involved.

Synthesis of Tetra-Substituted Amino-Phthalocyanines: A Gateway to Functional Dyes and Catalysts

The most prominent application of this compound is its role as a direct precursor in the synthesis of 1,8(11),15(18),22(25)-tetraaminophthalocyanines. These macrocyclic compounds are of significant interest due to their intense color, and unique electronic and catalytic properties. The presence of the amino groups provides sites for further functionalization, enhancing solubility and allowing for the tuning of their photophysical and electrochemical characteristics.

The direct cyclotetramerization of this compound in the presence of a metal salt is a common method for the synthesis of these complexes. The reaction of this compound with transition-metal salts can lead to the formation of the corresponding 1,8(11),15(18),22(25)- tetraaminophthalocyanines.

Protocol 1: Synthesis of Zinc(II) Tetra-(3-amino)phthalocyanine

This protocol outlines the direct tetramerization of this compound in the presence of a zinc salt to yield zinc(II) tetra-(3-amino)phthalocyanine.

Materials:

  • This compound (C₈H₅N₃)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Combine this compound and ZnCl2 in DMF B Purge with Argon/Nitrogen A->B C Heat to reflux under inert atmosphere B->C D Cool to room temperature C->D Reaction complete E Precipitate product by adding water D->E F Filter the crude product E->F G Wash with water and methanol F->G H Dry under vacuum G->H

Figure 1: Workflow for the synthesis of Zinc(II) Tetra-(3-amino)phthalocyanine.

Step-by-Step Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a gas inlet, add this compound (1.43 g, 10 mmol) and anhydrous zinc chloride (0.34 g, 2.5 mmol).

  • Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Purge the flask with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 153 °C) with constant stirring.

  • Maintain the reflux for 24 hours. The color of the solution should gradually change to a deep green or blue.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with 50 mL of deionized water and 50 mL of methanol to remove unreacted starting materials and solvent residues.

  • Dry the resulting dark green or blue solid in a vacuum oven at 60 °C overnight.

Characterization: The final product can be characterized by UV-Vis spectroscopy, which should show the characteristic Q-band absorption of the phthalocyanine macrocycle, typically around 600-700 nm. Further characterization can be performed using FT-IR and NMR spectroscopy.

High-Performance Polyimides and Polyamides from this compound

The amino group of this compound allows it to function as a diamine monomer in polycondensation reactions with dianhydrides or diacid chlorides to form high-performance polyimides and polyamides, respectively. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the nitrile groups along the polymer backbone can offer sites for further crosslinking or modification.

Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes a two-step method for the synthesis of a polyimide, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • This compound (C₈H₅N₃)

  • Pyromellitic dianhydride (PMDA, C₁₀H₂O₆)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas supply

  • Mechanical stirrer

  • Glass plates for film casting

  • Programmable oven

Reaction Scheme:

G Monomers This compound + Pyromellitic Dianhydride (PMDA) PAA Poly(amic acid) Precursor Monomers->PAA Polycondensation in NMP Room Temperature Polyimide Polyimide Film PAA->Polyimide Thermal Imidization (Casting and Heating)

Figure 2: Two-step synthesis of a polyimide from this compound and PMDA.

Step-by-Step Procedure:

Part A: Synthesis of Poly(amic acid)

  • In a dry, 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.43 g, 10 mmol) in 30 mL of anhydrous NMP.

  • Stir the solution until the diamine has completely dissolved.

  • Gradually add pyromellitic dianhydride (PMDA) (2.18 g, 10 mmol) to the solution in small portions over 30 minutes. Ensure the temperature is maintained at room temperature.

  • Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part B: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to create a thin, uniform film.

  • Place the glass plate in a programmable oven and cure the film using the following temperature program:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 30 minutes

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.

Expected Properties of the Resulting Polyimide:

PropertyExpected Value
Glass Transition Temperature (Tg)> 300 °C
Decomposition Temperature (TGA, 5% weight loss)> 450 °C
SolubilityInsoluble in common organic solvents
AppearanceTypically a yellow to amber, flexible film

This compound in the Design of Chemosensors

The amino group of this compound is a versatile handle for the synthesis of chemosensors. A common strategy is the formation of a Schiff base by condensation with an aldehyde. Schiff base compounds are well-known for their ability to coordinate with metal ions, often resulting in a change in their optical properties (color or fluorescence), which forms the basis of a sensor.[1][2][3][4]

Protocol 3: Synthesis of a Schiff Base Chemosensor from this compound and Salicylaldehyde

This protocol details the synthesis of a simple Schiff base from this compound and salicylaldehyde, which has the potential to act as a colorimetric or fluorescent sensor for metal ions.

Materials:

  • This compound (C₈H₅N₃)

  • Salicylaldehyde (C₇H₆O₂)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Synthetic Pathway:

G cluster_0 Reactants A This compound C Schiff Base Product (Potential Chemosensor) A->C Condensation Reaction Ethanol, Acetic Acid (cat.), Reflux B Salicylaldehyde B->C Condensation Reaction Ethanol, Acetic Acid (cat.), Reflux

Figure 3: Synthesis of a Schiff base chemosensor.

Step-by-Step Procedure:

  • Dissolve this compound (1.43 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add salicylaldehyde (1.22 g, 10 mmol) to the solution.

  • Add a few drops (approximately 0.1 mL) of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

  • Dry the purified product in a vacuum oven.

Sensor Application Testing (General Guideline): To evaluate the chemosensing properties, the synthesized Schiff base can be dissolved in a suitable solvent (e.g., DMSO or acetonitrile). The changes in its UV-Vis absorption or fluorescence emission spectra upon the addition of various metal ion solutions can then be monitored. A significant and selective change in the spectral properties in the presence of a specific metal ion would indicate its potential as a chemosensor for that ion.

References

  • Khan, S. K., et al. (2021).
  • Zhang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI.
  • Wagner, H., Loutfy, R., & Hsiao, C. (1982). Purification and characterization of phthalocyanines.
  • Kumar, A., et al. (2021). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses.
  • Alici, B., & Erdemir, S. (2024).
  • Li, Y., et al. (2023).
  • Cong, Y., et al. (2021). Synthesis and Characterization of Two Positional Isomeric Tetraamino-phthalocyanines Zinc(II).
  • Qin, J., et al. (2015).
  • Various Authors. (2023). High Performance Polymers. SAGE Publishing.
  • Kim, K., et al. (2021). Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate.
  • Wang, C., et al. (2021). Fabrication of high-performance copolyimide fibers from 3,3′,4,4′-biphenyltetracarboxylic dianhydride, p-phenylenediamine and 2-(4-aminophenyl)-6-amino-4(3H)-quinazolinone.
  • Hu, Y., et al. (2021). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions.
  • Li, Y., et al. (2021). Tetra (C60) lanthanum phthalocyanine: design, synthesis and investigation of the third-order nonlinear optical properties. RSC Publishing.
  • Kim, J., et al. (2015). Synthesis and characteristics of metal-phthalocyanines tetra- substituted at non-peripheral (a) or peripheral (b) positions, and their applications in LCD color filters.

Sources

Application Notes and Protocols: 3-Aminophthalonitrile Derivatives for Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of 3-Aminophthalonitrile in Advanced Polymer Architectures

In the relentless pursuit of high-performance materials, the strategic design of monomeric building blocks is paramount. Among the vast arsenal of organic precursors, this compound stands out as a molecule of significant, yet underexplored, potential. Its unique trifecta of reactive sites—the aromatic amine and two nitrile groups—offers a versatile platform for the synthesis of a diverse array of functional polymers. The presence of the nitrile functionalities provides a pathway to highly thermally stable, cross-linked polyphthalonitrile networks, while the amino group serves as a versatile handle for introducing a wide range of functionalities, paving the way for "smart" materials with tailored properties.

This comprehensive guide is intended for researchers, scientists, and drug development professionals who are looking to harness the capabilities of this compound derivatives. We will move beyond a mere recitation of procedures, delving into the underlying chemical principles that govern the synthesis and polymerization of these fascinating monomers. This document will serve as a practical handbook, providing not only detailed experimental protocols but also the scientific rationale to empower you to innovate and adapt these methods for your specific research and development goals. We will explore the synthesis of key monomeric derivatives, their polymerization into advanced materials such as polyamides and polyimides, and the characterization of their unique properties. Furthermore, we will shed light on their potential applications in cutting-edge fields, including chemosensors and stimuli-responsive systems.

I. The Strategic Advantage of this compound: A Trifunctional Building Block

The this compound molecule is a unique aromatic compound characterized by a primary amine group and two adjacent nitrile groups on a benzene ring. This strategic arrangement of functional groups is the key to its versatility in polymer chemistry.

  • The Phthalonitrile Moiety: The two nitrile groups are precursors to the formation of exceptionally stable heterocyclic rings, such as phthalocyanines and triazines, upon thermal or catalytic curing. This process results in a highly cross-linked, aromatic polymer network, imparting outstanding thermal and oxidative stability, excellent mechanical strength, and inherent fire resistance to the final material.[1]

  • The Amino Group: The primary amine at the 3-position serves as a versatile reactive site. It can be readily modified to introduce a wide range of functional moieties, transforming the simple this compound into a bespoke monomer for a specific application. This "functionalization handle" is what elevates this compound from a precursor for high-performance resins to a building block for intelligent polymeric systems.

Below is a diagram illustrating the key reactive sites on the this compound molecule.

Polyamide_Synthesis Diamine Diamine Monomer in NMP Reaction Polycondensation at 0°C to RT Diamine->Reaction Diacid_Chloride Diacid Chloride in NMP Diacid_Chloride->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration_Drying Filter, Wash, and Dry Precipitation->Filtration_Drying Polyamide Phthalonitrile-containing Polyamide Filtration_Drying->Polyamide

Sources

The Strategic Role of 3-Aminophthalonitrile in the In Situ Construction of Phthalocyanine-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift from Conventional Linkers to In Situ Precursors

In the landscape of metal-organic framework (MOF) design, the judicious selection of organic linkers is paramount in dictating the ultimate structure, porosity, and functionality of the resulting material. While traditional approaches have largely relied on pre-synthesized, rigid carboxylate-based linkers, a more sophisticated strategy has emerged: the use of reactive organic precursors for the in situ synthesis of complex functional moieties within a pre-existing or concurrently forming framework. 3-Aminophthalonitrile stands at the forefront of this advanced methodology, not as a conventional linker itself, but as a pivotal precursor for the template-directed synthesis of metal phthalocyanines (MPcs) within the confines of a MOF architecture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the construction of phthalocyanine-based MOFs, detailing the underlying principles, experimental protocols, and potential applications.

The dual functionality of this compound, possessing both reactive nitrile groups and a coordinating amino group, offers a unique handle for its integration and subsequent transformation within a MOF. The primary application of this molecule is in the templated cyclotetramerization of the nitrile groups around a metal center to form the highly conjugated and catalytically active phthalocyanine macrocycle. This in situ approach circumvents the challenges associated with incorporating bulky, often insoluble, pre-formed phthalocyanine molecules into MOF structures.

Core Principles and Advantages of In Situ Phthalocyanine Synthesis

The construction of phthalocyanine-based MOFs using this compound as a precursor is predicated on the principle of template synthesis. The metal ions, which will become the central metal of the phthalocyanine, act as templates, organizing four molecules of this compound in a precise orientation that facilitates the [4+2] cycloaddition of the nitrile groups to form the macrocycle.

Key Advantages:

  • Enhanced Porosity and Accessibility: By forming the bulky phthalocyanine unit in situ, it is possible to create materials with well-defined porosity where the active MPc sites are readily accessible to substrates, a feat difficult to achieve by simply encapsulating pre-formed MPcs.

  • Uniform Distribution of Active Sites: The templated synthesis ensures a more uniform and periodic distribution of the MPc units throughout the MOF structure, leading to more predictable and reproducible catalytic performance.

  • Versatility in Metal Centers: This methodology allows for the incorporation of a wide variety of metal ions into the phthalocyanine core, enabling the tuning of the material's catalytic, electronic, and magnetic properties.

  • Tailorable Functionality: The amino group on the phthalonitrile precursor can serve as an additional coordination site for anchoring the precursor within the framework or can be a site for post-synthetic modification to introduce further functionalities.

Experimental Workflow and Protocols

The synthesis of phthalocyanine-based MOFs from this compound can be broadly categorized into two main approaches: a one-pot synthesis where the MOF formation and phthalocyanine cyclization occur concurrently, and a post-synthetic modification approach where a pre-formed MOF is impregnated with the precursor and a metal salt, followed by thermal treatment to induce cyclization.

Protocol 1: One-Pot Solvothermal Synthesis of a Phthalocyanine-Based MOF

This protocol describes a general procedure for the direct synthesis of a metal-phthalocyanine containing MOF.

Materials:

  • This compound

  • A suitable metal salt (e.g., FeCl₃, CoCl₂, CuCl₂)

  • A co-linker (e.g., a dicarboxylic acid like terephthalic acid)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • A modulator (e.g., benzoic acid, acetic acid) - optional, to control crystal growth

Procedure:

  • Precursor Solution Preparation: In a Teflon-lined autoclave, dissolve this compound and the co-linker in the chosen solvent.

  • Metal Salt Addition: In a separate vial, dissolve the metal salt in a small amount of the same solvent and add it dropwise to the precursor solution while stirring.

  • Modulator Addition (Optional): If a modulator is used, add it to the reaction mixture.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven. The reaction temperature and time will need to be optimized depending on the specific metal and linkers used (typically 120-180 °C for 24-72 hours).

  • Isolation and Washing: After the reaction is complete, allow the autoclave to cool to room temperature. The crystalline product is then collected by filtration or centrifugation. Wash the product thoroughly with the reaction solvent and then with a lower-boiling point solvent (e.g., ethanol, acetone) to remove any unreacted precursors and residual solvent.

  • Activation: The washed product is then activated by heating under vacuum to remove the solvent molecules from the pores.

Table 1: Representative Reaction Parameters for One-Pot Synthesis

ParameterValueRationale
Molar Ratio (this compound:Co-linker:Metal)4:1:1Stoichiometric ratio for phthalocyanine formation and coordination with the co-linker.
SolventDMFHigh boiling point allows for necessary reaction temperatures; good solvating power for precursors.
Temperature150 °CProvides sufficient thermal energy for both MOF crystallization and phthalocyanine formation.
Time48 hoursAllows for complete reaction and crystal growth.
Protocol 2: Post-Synthetic Modification for In Situ Phthalocyanine Formation

This protocol outlines the steps for introducing phthalocyanine units into a pre-existing MOF.

Materials:

  • A pre-synthesized MOF with suitable pores and/or coordinating sites (e.g., a Zr-based MOF like UiO-66)

  • This compound

  • A metal salt for the phthalocyanine center (e.g., Ni(OAc)₂, Fe(acac)₃)

  • An appropriate solvent (e.g., chloroform, ethanol)

Procedure:

  • MOF Activation: Activate the pre-synthesized MOF by heating under vacuum to ensure the pores are empty and accessible.

  • Impregnation: Suspend the activated MOF in a solution of this compound and the metal salt in the chosen solvent.

  • Solvent Removal: Stir the suspension for a period to allow for diffusion of the precursors into the MOF pores. Then, remove the solvent under reduced pressure.

  • Thermal Cyclization: Heat the impregnated MOF under an inert atmosphere (e.g., N₂, Ar) to a temperature sufficient to induce the cyclotetramerization of the phthalonitrile precursors (typically > 200 °C).

  • Washing: After cooling, wash the resulting material with a suitable solvent to remove any surface-adsorbed species or byproducts.

  • Final Activation: Activate the functionalized MOF by heating under vacuum.

Visualization of the In Situ Synthesis Process

in_situ_synthesis cluster_precursors Precursors cluster_process Synthesis Process cluster_product Final Product 3-APN This compound Solvothermal Solvothermal Reaction (or Post-Synthetic Modification) 3-APN->Solvothermal Metal_Ion Metal Ion (Template) Metal_Ion->Solvothermal Co_Linker Co-Linker Co_Linker->Solvothermal Pc-MOF Phthalocyanine-based MOF Solvothermal->Pc-MOF In Situ Cyclotetramerization & MOF Assembly

Caption: Workflow for the synthesis of phthalocyanine-based MOFs using this compound.

Characterization of Phthalocyanine-Based MOFs

A multi-technique approach is essential to confirm the successful formation of the phthalocyanine macrocycle within the MOF and to characterize the properties of the final material.

Table 2: Key Characterization Techniques

TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD)Confirms the crystallinity and phase purity of the MOF.
Fourier-Transform Infrared (FTIR) SpectroscopyDisappearance of the nitrile (C≡N) stretch (around 2230 cm⁻¹) and appearance of characteristic phthalocyanine vibrational modes confirms cyclization.
UV-Vis Spectroscopy (solid-state)The characteristic Q-band (around 600-700 nm) and Soret band (around 300-400 nm) of the metal phthalocyanine provide strong evidence of its formation.
X-ray Photoelectron Spectroscopy (XPS)Confirms the presence and oxidation state of the metal in the phthalocyanine core.
N₂ Sorption AnalysisDetermines the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the material.
Transmission Electron Microscopy (TEM)Provides information on the morphology and can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental mapping.

Applications in Catalysis and Drug Development

The incorporation of metal phthalocyanines into MOFs imparts a range of functionalities, making these materials highly promising for various applications.

  • Catalysis: Metal phthalocyanines are well-known catalysts for a variety of reactions, including oxidation, reduction, and C-C coupling reactions. The high surface area and accessible active sites of MPc-MOFs can lead to enhanced catalytic activity and selectivity compared to their homogeneous counterparts.[1]

  • Photocatalysis: The strong light absorption properties of phthalocyanines in the visible region make MPc-MOFs excellent candidates for photocatalytic applications, such as CO₂ reduction and organic pollutant degradation.[2]

  • Electrocatalysis: The ordered structure and high density of active sites in MPc-MOFs are advantageous for electrocatalytic reactions, including the oxygen reduction reaction (ORR) and nitrogen fixation.[3]

  • Sensing: The electronic properties of MPc-MOFs can be modulated by the binding of guest molecules, making them suitable for the development of chemical sensors.

  • Drug Delivery and Photodynamic Therapy: The porous nature of MOFs allows for the loading of therapeutic agents, while the photoactive phthalocyanine units can be utilized for photodynamic therapy, where light is used to generate reactive oxygen species to kill cancer cells.

applications cluster_apps Applications Pc-MOF Phthalocyanine-based MOF Catalysis Catalysis Pc-MOF->Catalysis Photocatalysis Photocatalysis Pc-MOF->Photocatalysis Electrocatalysis Electrocatalysis Pc-MOF->Electrocatalysis Sensing Sensing Pc-MOF->Sensing Drug_Delivery Drug Delivery & Photodynamic Therapy Pc-MOF->Drug_Delivery

Caption: Key application areas for phthalocyanine-based MOFs.

Conclusion and Future Outlook

The use of this compound as a precursor for the in situ synthesis of metal phthalocyanines within metal-organic frameworks represents a powerful and versatile strategy for the design of advanced functional materials. This approach offers significant advantages in terms of controlling the distribution and accessibility of active sites, leading to materials with enhanced performance in catalysis, photocatalysis, and beyond. Future research in this area will likely focus on the development of new MOF platforms for templating phthalocyanine formation, the exploration of a wider range of metal centers and peripheral functional groups on the phthalonitrile precursor, and the application of these novel materials in challenging chemical transformations and biomedical applications. The continued development of this methodology will undoubtedly push the boundaries of MOF chemistry and open up new avenues for the rational design of highly sophisticated porous materials.

References

  • Metalloporphyrin/Phthalocyanine Catalysts for Electrocatalytic Nitrogen Fixation. Advanced Science.

  • Morpholine-linked metal-phthalocyanine covalent organic frameworks for enhanced photocatalytic CO2 reduction. Journal of Materials Chemistry A.

  • Molecular catalyst of Fe phthalocyanine loaded into In-based MOF-derived defective carbon nanoflowers for oxygen reduction. ResearchGate.

  • Synthesis and Characterization of Fe‐Phthalocyanine‐Based Metal–Organic Framework. Advanced Physics Research.

  • (a) Synthetic illustration for phthalocyanine-based c-MOFs; (b) top and... ResearchGate.

  • Functionalization of metal-organic frameworks with early transition metals : from fundamental studies to catalytic applications. DSpace@MIT.

  • Synthesis and Characterization of Fe‐Phthalocyanine‐Based Metal–Organic Framework. Wiley Online Library.

  • Porphyrin and phthalocyanine-based metal organic frameworks beyond metal-carboxylates. Dalton Transactions.

  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions.

  • Spectroscopy, microscopy, diffraction and scattering of archetypal MOFs: formation, metal sites in catalysis and thin films. Chemical Society Reviews.

  • Characterization Techniques for Elucidating MOF Structural Transformations. KAUST Repository.

  • Synthesis of unsymmetrically substituted phthalocyanines as precursors for porphyrin-phthalocyanine dimers. University of Connecticut.

  • Molecular models of octaamino-metal phthalocyanine (MPc) and NiMPc... ResearchGate.

  • Efficient Synthesis of Transition-Metal Phthalocyanines in Functional Ionic Liquids. Thieme.

  • Spectroscopy, microscopy, diffraction and scattering of archetypal MOFs: formation, metal sites in catalysis and thin films. Semantic Scholar.

  • Physiochemical characterization of metal organic framework materials: A mini review. PMC.

  • In situ synthesized 3D metal–organic frameworks (MOFs) constructed from transition metal cations and tetrazole derivatives: a family of insensitive energetic materials. Dalton Transactions.

  • (a) Schematic illustration of cross-linking of organic linkers in MOF... ResearchGate.

  • An Amide-Functionalized Pillar-Layered Metal-Organic Framework Based on Mixed Linker Systems with Enhanced Third-Order Nonlinear Optical Performance. PubMed.

  • Syntheses and Functional Properties of Phthalocyanines. PMC.

  • (PDF) Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses. ResearchGate.

  • Metal–organic frameworks based on multicarboxylate linkers (Journal Article). OSTI.GOV.

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents.

  • New linker installation in metal–organic frameworks. Dalton Transactions.

  • Metalloporphyrin Metal–Organic Frameworks: Eminent Synthetic Strategies and Recent Practical Exploitations. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Aminophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting advice, detailed experimental procedures, and a comprehensive understanding of the reaction mechanisms.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various functional materials, most notably as a precursor for phthalocyanine dyes and resins.[1] The most prevalent and scalable synthetic route to this compound is the reduction of 3-nitrophthalonitrile. This transformation, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide will focus on troubleshooting and optimizing this critical reduction step.

Core Synthesis Pathway: Reduction of 3-Nitrophthalonitrile

The conversion of 3-nitrophthalonitrile to this compound involves the selective reduction of the nitro group in the presence of two nitrile functionalities. The general reaction is illustrated below:

Start 3-Nitrophthalonitrile Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., H₂, Fe, NaBH₄) + Catalyst (e.g., Pd/C) Reagents->Start caption Fig. 1: General scheme for the synthesis of this compound.

Fig. 1: General scheme for the synthesis of this compound.

The choice of reducing agent and catalyst is paramount to achieving high yield and selectivity. Common methods include catalytic hydrogenation and metal-acid reductions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The catalytic hydrogenation of 3-nitrophthalonitrile is the most widely employed method due to its relatively clean reaction profile and scalability. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Q2: What are the key parameters that influence the yield and purity of the final product?

A2: Several factors critically impact the outcome of the synthesis:

  • Choice of Catalyst and Reducing Agent: Different catalyst systems (e.g., Pd/C, Raney Nickel, iron powder) exhibit varying activities and selectivities.

  • Reaction Temperature and Pressure: These parameters control the reaction rate and can influence the formation of side products.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the starting material.

  • Purity of Starting Material: Impurities in the 3-nitrophthalonitrile can poison the catalyst or lead to unwanted side reactions.

Q3: What are the common impurities I should be aware of?

A3: During the reduction of 3-nitrophthalonitrile, several impurities can form:

  • Incompletely reduced intermediates: These include nitroso and hydroxylamine species.

  • Coupling products: Azoxy and azo compounds can form from the condensation of intermediates.[2]

  • Over-reduction products: Under harsh conditions, the nitrile groups could potentially be reduced.

  • Isomeric impurities: If the starting material contains isomers of nitrophthalonitrile, these will likely be carried through the reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low or non-existent yield is a common frustration. The following table outlines potential causes and actionable solutions.

Potential Cause Troubleshooting Steps
Inactive Catalyst For catalytic hydrogenations, ensure the catalyst is fresh and has been stored properly. If using a recycled catalyst, it may be poisoned. Consider using a fresh batch.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature or hydrogen pressure.[2]
Poor Reagent Stoichiometry For metal-acid reductions (e.g., with iron), ensure an adequate excess of the metal is used to drive the reaction to completion.[2]
Suboptimal Temperature If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, excessively high temperatures can lead to product degradation.[2]
Problem 2: Formation of Colored Impurities

The presence of colored byproducts, often yellow, orange, or red, is a strong indicator of incomplete reduction or the formation of azo/azoxy compounds.

Start 3-Nitrophthalonitrile Nitroso Nitroso Intermediate Start->Nitroso Partial Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Further Reduction Azo_Azoxy Azo/Azoxy Impurities (Colored) Nitroso->Azo_Azoxy Condensation Product This compound Hydroxylamine->Product Complete Reduction Hydroxylamine->Azo_Azoxy Condensation caption Fig. 2: Pathway to colored impurities.

Fig. 2: Pathway to colored impurities.

Potential Cause Troubleshooting Steps
Incomplete Reduction The formation of colored azo and azoxy compounds often arises from the condensation of partially reduced nitroso and hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time to drive the reaction to the desired amine.
Localized Overheating Exothermic reactions can lead to localized high temperatures, promoting side reactions. Ensure efficient stirring and consider adding the reducing agent portion-wise or at a controlled rate.
Incorrect pH (for metal-acid reductions) In reductions using metals like iron or tin in acidic media, maintaining a sufficiently acidic environment is crucial to prevent the accumulation of intermediates that can lead to colored byproducts.[2]
Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Potential Cause Troubleshooting Steps
Product Loss During Workup This compound has some solubility in water. During aqueous workups, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH to be slightly basic can help ensure the amine is in its free base form for better extraction.
Ineffective Purification If column chromatography is used, screen different solvent systems using TLC to achieve good separation of the product from impurities. For recrystallization, selecting an appropriate solvent where the product has high solubility at elevated temperatures and low solubility at room temperature is key. Ethanol or ethanol/water mixtures are often good starting points.
Presence of Isomeric Impurities If the starting 3-nitrophthalonitrile contains isomeric impurities, they will likely be converted to the corresponding amino-isomers, which can be difficult to separate. It is crucial to start with a high-purity starting material.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for the clean and efficient reduction of 3-nitrophthalonitrile.

Materials:

  • 3-Nitrophthalonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-nitrophthalonitrile in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 5-10% (w/v).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading can be optimized, but a starting point of 5-10 mol% relative to the 3-nitrophthalonitrile is recommended.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to recover any adsorbed product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This method provides a cost-effective alternative to catalytic hydrogenation.

Materials:

  • 3-Nitrophthalonitrile

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Methanol or Ethanol

  • Sodium Carbonate or Sodium Hydroxide solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitrophthalonitrile in a mixture of methanol or ethanol and water.

  • Acidification: Add concentrated hydrochloric acid to the suspension.

  • Iron Addition: Heat the mixture to reflux and add iron powder portion-wise over a period of time to control the exothermic reaction.

  • Reaction Monitoring: Continue refluxing the mixture and monitor the reaction progress by TLC until all the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a base such as sodium carbonate or sodium hydroxide solution until it is slightly basic. Extract the aqueous solution multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes typical yield ranges observed under different reaction conditions. These values are illustrative and can be influenced by the specific experimental setup and scale.

Reducing System Solvent Temperature Pressure Typical Yield Range
H₂ / 10% Pd/CMethanolRoom Temp.1-4 bar85-95%
Fe / HClEthanol/WaterRefluxAtmospheric70-85%
NaBH₄ / CoCl₂Methanol0 °C to RTAtmospheric60-75%

Safety and Handling

  • 3-Nitrophthalonitrile: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3][4]

  • This compound: While less hazardous than the nitro precursor, it is still advisable to handle it with standard laboratory PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Handle the catalyst in a wet state whenever possible and avoid ignition sources.

  • Metal-Acid Reductions: The reaction of metals with acid generates hydrogen gas. Ensure adequate ventilation. The addition of the metal should be controlled to manage the exothermic nature of the reaction.

By understanding the underlying principles and potential pitfalls of this compound synthesis, researchers can effectively troubleshoot their experiments, optimize reaction conditions, and consistently achieve high yields of a pure product.

References

  • The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational M - DergiPark. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reduction of nitrile to primary amine using sodium borohydride: Synthesis and protonation of a cis-octahedral macrocyclic nickel(II) complex bearing two 2-aminoethyl pendant arms - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 3-Aminophenol - Carl ROTH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2020, August 28). Retrieved January 22, 2026, from [Link]

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
  • This compound, CAS#58632-96-5, Assay 98.0%Min, Phthalonitrile Resin, 3-Aminobenzene-1,2-Dicarbonitrile. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Aminophthalonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-aminophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this versatile compound. The information presented here is grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of this compound.

Q1: What is the principle behind recrystallizing this compound?

Recrystallization is a purification technique for solid compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, this compound should be highly soluble in a hot solvent and have low solubility in the same solvent when it's cold.[1][2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor") or insoluble even in the hot solvent (allowing for their removal via hot filtration).[2][3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[1][2] The ideal solvent should:

  • Not react chemically with this compound.[2]

  • Dissolve the compound well at its boiling point but poorly at room temperature.[2]

  • Either dissolve impurities very well at all temperatures or not at all.[2]

  • Be sufficiently volatile to be easily removed from the purified crystals.[4]

  • Be non-toxic, non-flammable, and environmentally friendly.[4]

Q3: Which solvents are commonly used for recrystallizing aromatic compounds like this compound?

While specific solubility data for this compound can be limited in readily available literature, general principles for aromatic compounds can be applied. Aromatic compounds often recrystallize well from solvents like toluene.[5] Alcohols, such as methanol and ethanol, are also frequently effective for recrystallizing aromatic compounds.[6] Given the polar amino and nitrile groups, moderately polar solvents are a good starting point. A mixed solvent system, such as ethanol/water or acetone/water, might also be effective.

Q4: What are the key safety precautions when working with this compound?

This compound is considered a hazardous chemical.[7][8] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[7][8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The solvent is not suitable for this compound, or you are not using a sufficient volume of it.

  • Solution:

    • Increase Solvent Volume: Add small portions of hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[10]

    • Try a Different Solvent: If a large volume of solvent is required, it's best to start over with a different solvent. Refer to the solvent selection guide below.

    • Check Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.[10]

Problem 2: No crystals form upon cooling.
  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the cooling process is too rapid.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. This can create nucleation sites for crystal growth.[6][10]

      • Seeding: Add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[10]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]

    • Cool Slowly: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization.[1][6]

Problem 3: The compound "oils out" instead of forming crystals.
  • Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of this compound, or significant impurities are present.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.[12]

    • Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.

    • Use a Different Solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures.

    • Charcoal Treatment: If colored impurities are suspected, they may be contributing to the oiling out. After dissolving the crude product, cool the solution slightly, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling to crystallize.[3]

Problem 4: The recovered yield is very low.
  • Possible Cause: Several factors can contribute to low yield.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.[10]

    • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur, and cool the solution in an ice bath to maximize crystal formation.

    • Avoid Premature Crystallization: During hot filtration (if performed), premature crystallization on the filter paper can lead to loss of product. Use a pre-heated funnel and flask.[3]

    • Rinsing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[10]

Problem 5: The purified crystals are colored.
  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Activated Charcoal: As mentioned previously, treating the hot solution with a small amount of activated charcoal can effectively remove colored impurities.[3] Be sure to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]

    • Second Recrystallization: A second recrystallization of the colored crystals may be necessary to achieve a higher purity and remove the residual color.

Section 3: Experimental Protocols & Data

Solvent Selection Protocol

The key to successful recrystallization is choosing an appropriate solvent.[1][2] This can be done on a small scale before committing your entire sample.

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, toluene, ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.[2]

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely at or near its boiling point.[2]

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Table 1: Example Solvent Screening Data

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
TolueneInsolubleSolubleExcellent
HexaneInsolubleInsolubleN/A
General Recrystallization Workflow

The following diagram illustrates a typical recrystallization procedure.

Recrystallization_Workflow A Dissolve Crude This compound in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities) A->B Insoluble impurities present C Slowly Cool Filtrate to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath to Maximize Crystallization C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Minimal Ice-Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Recrystallization workflow for this compound.

Troubleshooting Decision Tree

Use this diagram to navigate common recrystallization problems.

Troubleshooting_Tree Start No Crystals Form Upon Cooling TooMuchSolvent Too much solvent used? Start->TooMuchSolvent Induce Try to Induce Crystallization: - Scratch flask - Add seed crystal TooMuchSolvent->Induce No Evaporate Gently heat to evaporate excess solvent TooMuchSolvent->Evaporate Yes OilingOut Compound 'Oils Out'? Induce->OilingOut Evaporate->OilingOut ReheatAddSolvent Reheat to dissolve oil, add more solvent, cool slowly OilingOut->ReheatAddSolvent Yes Success Crystals Form! OilingOut->Success No Impure Significant impurities? ReheatAddSolvent->Impure Charcoal Consider charcoal treatment and hot filtration Impure->Charcoal Yes Impure->Success No Charcoal->Success

Caption: Decision tree for recrystallization troubleshooting.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Aminophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions that arise during the synthesis of this compound, particularly when synthesizing from 3-nitrophthalonitrile.

Q1: My synthesis of this compound from 3-nitrophthalonitrile is resulting in a low yield and a complex mixture of products. What are the most likely side reactions?

A1: The reduction of 3-nitrophthalonitrile to this compound is a robust transformation, but it is often accompanied by several side reactions that can significantly impact yield and purity. The primary culprits are typically incomplete reduction, hydrolysis of the nitrile groups, and over-reduction or subsequent reactions of the newly formed amine.

Most Common Side Reactions:

  • Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species. If the reaction is not driven to completion, these intermediates can remain as impurities.

  • Hydrolysis of Nitrile Groups: The nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction or work-up. This leads to the formation of 3-aminophthalamide and subsequently 3-aminophthalic acid.[1]

  • Formation of Secondary and Tertiary Amines: During catalytic hydrogenation, the intermediate imine formed from the reduction of a nitrile group can react with another amine molecule, leading to the formation of secondary and tertiary amine byproducts.[2][3] While the primary target is the reduction of the nitro group, harsh conditions could potentially affect the nitrile groups.

  • Oligomerization/Polymerization: Phthalonitrile derivatives are known to undergo oligomerization or polymerization at elevated temperatures to form phthalocyanine-like structures.[4] The presence of the amino group can sometimes facilitate these processes.

Q2: I am observing a significant amount of a water-soluble byproduct that crashes out upon neutralization of my acidic workup. What is it likely to be?

A2: This is a classic indicator of nitrile group hydrolysis. The most probable byproduct is 3-aminophthalic acid . During an acidic workup (e.g., dissolving the crude product in acid for purification), the nitrile groups can hydrolyze to carboxylic acids. Upon neutralization, the resulting dicarboxylic acid salt becomes protonated and, if its solubility in the aqueous medium is low, it will precipitate.

Causality: The presence of strong acid and water, especially with heating, provides the necessary conditions for the sequential hydrolysis of the two nitrile groups to carboxylic acids.

Q3: My final product has a darker color than the expected yellow powder, and I'm struggling to purify it by crystallization. What could be the cause?

A3: A darker, often brownish or reddish, coloration can be indicative of several issues:

  • Residual Nitro or Nitroso Compounds: Incomplete reduction can leave traces of the starting material (3-nitrophthalonitrile) or nitroso intermediates, which are often colored.

  • Oxidation of the Amine: Aromatic amines are susceptible to oxidation, which can produce colored impurities. This can happen if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts.

  • Formation of Azoxy or Azo Compounds: Side reactions between the nitroso and hydroxylamino intermediates can lead to the formation of colored azoxy or azo compounds.

  • Oligomeric Byproducts: Small amounts of oligomers or polymers formed through reactions of the nitrile groups can also contribute to discoloration and make crystallization difficult.[5]

II. Troubleshooting Guide: Side Reaction Mitigation

This guide provides specific troubleshooting steps to address the side reactions identified in the FAQ section.

Issue 1: Incomplete Reduction and Formation of Nitroso/Hydroxylamino Intermediates

Symptoms:

  • Low yield of this compound.

  • Presence of colored impurities in the crude product.

  • Complex TLC or HPLC profile with multiple spots/peaks close to the starting material.

Troubleshooting Workflow:

Polymerization_Mitigation cluster_solutions Mitigation Strategies node_problem Problem: Unwanted Polymerization node_temp Control Reaction Temperature Avoid localized overheating. Use an oil bath for uniform heating. node_problem->node_temp node_conc Optimize Concentration Run the reaction at a lower concentration to reduce intermolecular reactions. node_problem->node_conc node_time Minimize Reaction Time Stop the reaction as soon as the starting material is consumed (monitor by TLC/HPLC). node_problem->node_time node_result Successful Synthesis of Monomer node_temp->node_result node_conc->node_result node_time->node_result

Caption: Key strategies to prevent polymerization.

III. Analytical Methods for Impurity Detection

A robust analytical strategy is essential for identifying and quantifying side products.

Analytical TechniqueApplication in this compound Synthesis
High-Performance Liquid Chromatography (HPLC) The gold standard for assessing purity and quantifying impurities. [6][7]A reversed-phase method can separate the non-polar this compound from polar hydrolysis byproducts and less polar starting material.
Gas Chromatography (GC) Useful for detecting volatile impurities and residual solvents. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about the main product and any significant impurities. [6]Can be used to identify intermediates if they are present in sufficient quantities.
Fourier-Transform Infrared (FTIR) Spectroscopy Can confirm the presence of key functional groups (amine, nitrile) and the absence of others (nitro). [6]The presence of broad O-H and C=O stretches can indicate hydrolysis to carboxylic acid.
Mass Spectrometry (MS) Often coupled with LC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities. [6]

IV. References

  • Aromatic diamines containing three ether-linked-benzonitrile moieties, polymers thereof, and methods of making the same. Google Patents. (n.d.). Retrieved January 22, 2026, from

  • This compound, CAS#58632-96-5, Assay 98.0%Min, Phthalonitrile Resin, 3-Aminobenzene-1,2-Dicarbonitrile. (n.d.). Asia Chem I and E (Jiangsu) Co. Ltd. Retrieved January 22, 2026, from [Link]

  • Szöllősi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 435-446. [Link]

  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved January 22, 2026, from [Link]

  • Synthesis - General tips for improving yield? (2020, February 26). Reddit. Retrieved January 22, 2026, from [Link]

  • Cai, S., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6463. [Link]

  • Bisphenol m diphthalonitrile ether resin, bisphenol p diphthalonitrile ether resin, methods of making same, resin blends, and two component systems. Google Patents. (n.d.). Retrieved January 22, 2026, from

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved January 22, 2026, from [Link]

  • Hydrogenation of nitriles. Google Patents. (n.d.). Retrieved January 22, 2026, from

  • Analytical Strategies for Monitoring Residual Impurities. (n.d.). BioPharm International. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: 3-Aminophthalonitrile Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Aminophthalonitrile polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth, field-proven insights into the polymerization (curing) of this compound, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phthalonitrile polymerization?

Phthalonitrile resins cure through a complex, thermally driven addition polymerization process that involves the reaction of nitrile (-C≡N) groups.[1] This process does not release volatile byproducts, which is a significant advantage for creating void-free composites. The polymerization propagates to form a highly cross-linked, aromatic heterocyclic network. The three primary structures formed are:

  • Triazine rings: A six-membered ring formed from the cyclotrimerization of three nitrile groups.

  • Isoindoline structures: Formed through reactions involving the nitrile groups.

  • Phthalocyanine macrocycles: A larger ring structure that can form, often catalyzed by metals.

The resulting thermoset polymer is known for its exceptional thermal and oxidative stability, high glass transition temperature (Tg), and resistance to moisture and chemicals.[2][3]

Q2: What makes this compound (3-APN) a unique monomer for this process?

This compound is of particular interest because the primary amine (-NH2) group attached to the phthalonitrile backbone can act as an in-situ or "built-in" curing agent.[4] Amines are known to initiate and accelerate the curing of phthalonitrile resins.[5][6] This self-promoting capability can potentially lower the overall curing temperature and shorten the reaction time compared to unsubstituted phthalonitrile monomers, which are notoriously sluggish to polymerize on their own.[2][7]

Q3: What are the expected properties of a fully cured 3-APN polymer?

A properly cured polymer derived from this compound should exhibit:

  • High Thermal Stability: Decomposition temperatures (Td5, 5% weight loss) can be well above 500°C.[3][7]

  • High Glass Transition Temperature (Tg): Often, the Tg is not observed before the decomposition temperature, indicating a very rigid network.[2][3]

  • Excellent Chemical Resistance: The dense, cross-linked aromatic structure provides resistance to hydrolysis and many solvents.[2][8]

  • Low Water Absorption: Typically less than 1.5%.[3]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: The polymerization is extremely slow, or fails to initiate, even at high temperatures.

Possible Causes & Solutions

  • Monomer Impurity: Phthalonitrile polymerization is highly sensitive to impurities, particularly moisture and residual solvents from synthesis. Water can interfere with the initiation mechanism.

    • Solution: Purify the this compound monomer before use. Recrystallization is a common method. For more stringent requirements, passing a solution of the monomer through a column of basic activated alumina can effectively remove inhibitors and moisture.[9] Always dry the monomer thoroughly under vacuum.

  • Insufficient Curing Agent/Initiator: While 3-APN has a self-promoting amine group, its reactivity may not be sufficient for practical curing times, especially at lower temperatures. The polymerization of pure phthalonitrile compounds is exceptionally sluggish.[2]

    • Solution: Introduce a catalytic amount of an external curing agent. Aromatic amines such as 4,4'-diaminodiphenylsulfone (DDS) or metallic salts like zinc chloride (ZnCl2) are effective.[10][11] Ionic liquids are also emerging as a new class of efficient curing agents.[2] The choice and concentration of the agent are critical parameters to optimize.

  • Inadequate Curing Temperature/Profile: Phthalonitrile curing is not a single-temperature process. It requires a carefully staged heating profile to manage the reaction kinetics and ensure complete cross-linking.

    • Solution: Implement a multi-step curing schedule. A typical profile might involve holding at an initial temperature (e.g., 220-250°C) to initiate polymerization and control viscosity, followed by a gradual ramp-up to higher temperatures (e.g., 280°C, 320°C, 375°C) for several hours at each stage to advance the cross-linking.[2] Use Differential Scanning Calorimetry (DSC) to identify the exothermic curing peak and design an appropriate temperature profile.

Problem 2: The final polymer is brittle, discolored, or shows poor thermal properties.

Possible Causes & Solutions

  • Incomplete Curing: This is the most common cause of poor mechanical and thermal properties. If the cross-linking is not complete, the polymer network will not achieve its maximum potential stability.

    • Solution: Extend the duration of the final, high-temperature curing step (post-curing) or increase the final temperature. Characterize the cured polymer using Fourier-Transform Infrared (FTIR) spectroscopy. A complete cure is indicated by the significant reduction or disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of triazine (around 1320 cm⁻¹) and isoindoline (around 1718 cm⁻¹) absorption bands.[7] DSC can also be used to check for any residual exothermic activity, which would signal an incomplete reaction.

  • Oxidative Degradation during Curing: Curing at very high temperatures (>300°C) in the presence of oxygen can lead to oxidative degradation of the polymer network, resulting in discoloration (darkening) and compromised properties.

    • Solution: Conduct the entire curing process under an inert atmosphere, such as nitrogen or argon.[2] This prevents oxidation and allows the network to form correctly.

  • Hydrolysis of Monomer: If the 3-APN monomer has been exposed to moisture for prolonged periods, especially at elevated temperatures, hydrolysis of the nitrile groups can occur, introducing defects into the final polymer.[12]

    • Solution: Ensure the monomer is rigorously dried before polymerization and stored in a desiccator.[9] Avoid unnecessarily long hold times at moderate temperatures where water has not yet been driven off.

Problem 3: The reaction is uncontrolled, leading to a rapid exotherm (runaway reaction).

Possible Causes & Solutions

  • Excessive Curing Agent: While curing agents are necessary, using too high a concentration can over-catalyze the reaction. The polymerization is highly exothermic, and excessive heat release can accelerate the reaction further, leading to a dangerous runaway condition.[13][14]

    • Solution: Carefully control the concentration of the curing agent, typically in the range of 1-5 wt%. Perform small-scale tests to determine the optimal concentration for a controlled reaction rate. DSC analysis can help quantify the heat of reaction (ΔH) and the onset temperature, providing critical data for safe scale-up.[15]

  • Too Rapid Heating: Ramping the temperature too quickly to the final curing stage can trigger a sudden, massive polymerization event rather than a gradual cross-linking process.

    • Solution: Employ a slower, more controlled heating ramp. A rate of 2-5 °C/min is often a good starting point.[2] This allows the heat generated by the reaction to dissipate, preventing thermal runaway.

Visualized Workflows and Mechanisms
General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common polymerization issues.

cluster_Start Observation cluster_Checks Initial Checks cluster_Analysis Problem Analysis cluster_Solutions Corrective Actions Start Polymerization Fails or Yields Poor Product Monomer Check Monomer Purity (FTIR, NMR, mp) Start->Monomer Is monomer pure? Conditions Verify Reaction Conditions (Temp, Atmosphere) Monomer->Conditions Yes Purify Purify Monomer (Column / Recrystallize) Monomer->Purify Slow Slow / No Reaction? Conditions->Slow Poor Poor Properties? Slow->Poor No AddCure Add/Optimize Curing Agent Slow->AddCure Yes AdjustTemp Adjust Curing Profile (DSC Guided) Poor->AdjustTemp Yes Inert Ensure Inert Atmosphere (N2 / Ar) Poor->Inert Check Atmosphere Purify->Monomer AddCure->Conditions AdjustTemp->Conditions PostCure Increase Post-Cure Time / Temperature Inert->PostCure Atmosphere OK PostCure->Conditions

Caption: A systematic workflow for troubleshooting 3-APN polymerization.

Key Experimental Protocols
Protocol 1: Purification of this compound Monomer

Causality: Impurities, especially water and acidic contaminants, can inhibit the ring-opening and cyclization reactions that are fundamental to network formation. This protocol uses basic alumina to trap these polar and acidic impurities.[9]

Materials:

  • This compound (crude)

  • Basic activated alumina (Brockmann I)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), dried over molecular sieves)

  • Glass chromatography column

  • Cotton or glass wool

  • Rotary evaporator

Procedure:

  • Prepare the Column: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

  • Pack the Column: Gently pour the basic activated alumina into the column to a height of about 15-20 cm. Tap the column gently to ensure even packing.

  • Pre-wet the Column: Carefully add the anhydrous solvent to the column, allowing it to percolate through the alumina until the entire column is wet. Do not let the column run dry.

  • Load the Monomer: Dissolve the crude 3-APN in a minimum amount of the anhydrous solvent. Carefully add this solution to the top of the column.

  • Elute: Begin collecting the eluent as you add more anhydrous solvent to the top of the column. The pure monomer will travel down the column faster than the impurities, which will be adsorbed by the alumina.

  • Collect and Dry: Collect the fractions containing the purified monomer. Combine them and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting yellow powder under high vacuum for at least 12 hours before use. Store in a desiccator.

Protocol 2: General Polymerization (Curing) Procedure

Causality: A staged heating profile is crucial. The initial low-temperature hold allows the resin to melt and flow (if starting with a solid prepolymer) and initiates the reaction slowly. The subsequent high-temperature stages provide the thermal energy needed to drive the cross-linking to completion, forming a robust network.[2]

Materials:

  • Purified this compound monomer

  • Curing agent (e.g., 2 wt% 4,4'-diaminodiphenylsulfone, DDS)

  • Aluminum mold or pan

  • Programmable oven with inert atmosphere capability (N2 or Ar)

Procedure:

  • Preparation: In a vial, thoroughly mix the purified 3-APN with the chosen curing agent. If possible, gently heat (~150-180°C) and stir the mixture to form a homogeneous melt or prepolymer.

  • Molding: Pour the molten mixture into a preheated mold.

  • Curing: Place the mold in the programmable oven. Purge the oven with an inert gas for at least 30 minutes.

  • Execute Curing Profile: Program the oven to follow a staged heating profile. An example profile is:

    • Heat to 220°C and hold for 4 hours.

    • Ramp to 250°C and hold for 4 hours.

    • Ramp to 290°C and hold for 8 hours.

    • Ramp to 350°C and hold for 8 hours.

  • Cool Down: After the final hold, allow the oven to cool slowly to room temperature under the inert atmosphere.

  • Demolding: Carefully remove the cured, dark, rigid polymer from the mold.

Data & Characterization
Table 1: Common Curing Agents and Typical Temperature Ranges

This table provides a summary of agents used to accelerate phthalonitrile polymerization. The amine group in 3-APN acts as a built-in agent, but these can be added to further enhance the reaction.

Curing Agent ClassExample(s)Typical Loading (wt%)Curing Onset (°C)Key Characteristics
Aromatic Amines DDS, Melamine[1]2 - 5%200 - 250Promotes triazine/isoindoline formation.
Lewis Acids ZnCl₂, CuCl[10]1 - 3%180 - 230Can catalyze phthalocyanine formation.
Organic Acids p-Toluenesulfonic acid1 - 2%190 - 240Effective but can affect thermal stability.
Ionic Liquids [EPy]BF₄[2]2 - 5%210 - 260Offers a wide processing window.
FTIR Analysis of Curing Progression

The progress of the polymerization can be effectively monitored by FTIR spectroscopy.

cluster_Monomer Monomer (3-APN) cluster_Process Curing Process cluster_Polymer Cured Polymer Monomer Strong Nitrile (-C≡N) Peak ~2230 cm⁻¹ Cure Heat + Time (e.g., 220-375°C) Monomer->Cure Amine N-H Stretch ~3300-3500 cm⁻¹ Amine->Cure Polymer_CN Diminished/Absent Nitrile Peak Cure->Polymer_CN Triazine New Triazine Peak ~1320 cm⁻¹ Cure->Triazine Isoindoline New Isoindoline Peak ~1718 cm⁻¹ Cure->Isoindoline

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Aminophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling up this important synthesis. Our goal is to bridge the gap between laboratory-scale procedures and pilot or industrial-scale production by addressing common challenges with scientifically grounded explanations and practical solutions.

I. Introduction to this compound Synthesis

This compound is a crucial intermediate in the synthesis of various functional materials, including phthalocyanine resins and dyes.[1] While numerous synthetic routes exist for aminonitriles, the scale-up process introduces challenges that can significantly impact yield, purity, and safety. This guide will focus on the common synthetic pathways and the critical parameters that require careful control during scale-up.

A prevalent method for synthesizing compounds like this compound is through reactions analogous to the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source.[2][3] Variations of this method are often adapted for the synthesis of complex aminonitriles.

II. Troubleshooting Guide: Common Issues in Scaling Up

This section addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Low or No Product Yield

Q: We are experiencing a significant drop in yield as we increase the reaction scale. What are the likely causes and how can we mitigate them?

A: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors that are less pronounced at the lab scale.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition of the product. Ensure your reactor is equipped with an appropriate agitation system (e.g., impeller type and speed) to maintain a homogenous reaction mixture. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging. A robust cooling system is critical to maintain the optimal reaction temperature.

  • Reagent Addition Rate: The rate of addition of critical reagents, such as the cyanide source, becomes more critical at a larger scale. A slow, controlled addition is often necessary to prevent exothermic runaway reactions and the formation of byproducts.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect on larger-scale reactions. It is advisable to re-analyze the purity of all reagents before use in a large-scale synthesis.

Impurity Profile and Product Discoloration

Q: Our scaled-up batches of this compound are showing a darker color and a higher impurity profile compared to our lab-scale synthesis. What could be the cause?

A: Discoloration and increased impurities often point towards side reactions or product degradation.

  • Side Reactions: At elevated temperatures, which can occur due to poor heat management in large reactors, side reactions such as polymerization or hydrolysis of the nitrile groups can become more prevalent.[4] Careful temperature control is paramount.

  • Byproduct Formation: Common impurities can arise from unreacted starting materials or the formation of isomers. In syntheses involving related compounds, di-acetylation products and polymers have been noted as potential by-products.[5]

  • Purification Method: The purification method may need to be optimized for larger quantities. While crystallization is a common method, the solvent system and cooling profile may need to be adjusted to ensure efficient removal of impurities on a larger scale.

Reaction Kinetics and Monitoring

Q: The reaction time seems to be longer and less predictable at a larger scale. How can we better monitor the reaction progress?

A: Reaction monitoring is crucial for consistency and for determining the optimal reaction endpoint.

  • In-Process Controls (IPCs): Implementing regular in-process controls using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential. This allows you to track the consumption of starting materials and the formation of the product in real-time.

  • Sampling: Ensure that the samples taken from the reactor are representative of the entire batch. This may require specific sampling techniques for large, potentially non-homogenous mixtures.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction parameters?

A common approach to synthesizing aminonitriles involves a multi-component reaction. While specific details for this compound on a large scale are proprietary to manufacturers, the principles of reactions like the Strecker synthesis are often applied.[2] Key parameters to control include:

  • Temperature: To minimize side reactions.

  • pH: To ensure the desired reactivity of the amine and cyanide species.

  • Solvent: A solvent that can dissolve the reactants and facilitate the reaction is crucial. Polar aprotic solvents are often used.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

The use of cyanide sources is a significant safety concern. All handling of cyanide-containing reagents should be done in a well-ventilated area with appropriate personal protective equipment (PPE). The potential for exothermic reactions also requires careful monitoring and control to prevent runaway reactions. A thorough risk assessment should be conducted before any scale-up activities.[6]

Q3: How can the purity of the final product be assessed?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[1][7] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a dry, well-ventilated area, away from incompatible substances.[1]

IV. Experimental Protocols and Data

Table 1: Critical Parameters for Scale-Up
ParameterLaboratory Scale (1-10g)Pilot Scale (1-10kg)Considerations for Scale-Up
Temperature Control ± 1°C± 2-5°CIncreased exothermicity requires more robust cooling systems.
Mixing Speed 200-500 rpm (magnetic stirrer)50-200 rpm (impeller)Impeller design and baffling are critical for homogeneity.
Reagent Addition Time 5-15 minutes1-3 hoursSlower addition is necessary to control heat generation.
Reaction Monitoring TLC, GC-MS at endpointHPLC at regular intervals (IPCs)Real-time monitoring is essential for process control.
Step-by-Step General Purification Protocol (Crystallization)
  • Dissolution: Dissolve the crude this compound in a suitable solvent at an elevated temperature. The choice of solvent will depend on the impurity profile.

  • Decolorization (Optional): If the solution is highly colored, treatment with activated carbon can be performed.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to induce crystallization. The cooling rate can affect crystal size and purity.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

V. Visualizing the Workflow and Troubleshooting

Diagram 1: General Workflow for Scaling Up Synthesis

Scale-Up Workflow A Lab-Scale Synthesis & Optimization B Hazard & Operability (HAZOP) Study A->B C Pilot Plant Batch B->C D In-Process Control (IPC) Development C->D E Process Validation D->E F Full-Scale Production E->F

Caption: A typical workflow for scaling up a chemical synthesis process.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low Yield Troubleshooting Start Low Yield Observed Q1 Check Temperature Profile Start->Q1 A1_Yes Temperature within Specification Q1->A1_Yes Yes A1_No Improve Cooling/Heating Control Q1->A1_No No Q2 Analyze Raw Material Purity A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Purity Meets Specification Q2->A2_Yes Yes A2_No Source Higher Purity Materials Q2->A2_No No Q3 Evaluate Mixing Efficiency A2_Yes->Q3 A2_No->End A3_Yes Mixing is Adequate Q3->A3_Yes Yes A3_No Optimize Agitator Speed/Design Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree to diagnose and address low product yield.

VI. References

  • BenchChem. (n.d.). Challenges in scaling up Acetylmalononitrile production. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in 3-Oxopropanenitrile synthesis. Retrieved from

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Retrieved from

  • WANHONGRUN. (n.d.). This compound. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. Retrieved from

Sources

Technical Support & Troubleshooting Guide: Purifying 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on the purification of 3-Aminophthalonitrile via column chromatography. As a Senior Application Scientist, my aim is to blend foundational principles with practical, field-tested solutions to the nuanced challenges this specific purification presents. The structure of this guide is designed to be intuitive, following the logical workflow of a researcher from initial method development to troubleshooting complex separation issues.

This guide is formatted as a series of questions and answers, directly addressing the common and critical issues encountered during the column chromatography of this compound.

Section 1: Understanding the Analyte & Initial Method Development

Before embarking on purification, a thorough understanding of the target molecule is paramount. This compound is a polar aromatic compound, properties which dictate its chromatographic behavior.

Q1: What are the key physical and chemical properties of this compound that influence its purification?

A1: Understanding the analyte's characteristics is the foundation of effective purification. This compound is a yellow crystalline powder.[1] Its structure, featuring a primary amine (-NH₂) and two nitrile (-CN) groups on a benzene ring, makes it a polar molecule with basic properties.[2]

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₈H₅N₃[1]Affects molecular weight and potential interactions.
Molecular Weight 143.15 g/mol [1]Basic property for characterization.
Appearance Yellow crystal or powder[1]Allows for visual tracking of the colored band on the column.
Solubility Soluble in methanol[3][4]Important for choosing a sample loading solvent.
Key Functional Groups Primary Aromatic Amine, Two Nitrile GroupsThe basic amine group is prone to strong, often problematic, interactions with the acidic surface of standard silica gel, leading to tailing.[5]
Stability Stable under recommended storage conditions (dry, ventilated)[1]However, amines can be sensitive to air and acidic conditions, which is a key consideration for choosing the stationary and mobile phase.[3][6]

Q2: How do I develop an effective solvent system for this compound using Thin-Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for rapidly developing and optimizing your mobile phase before committing to a larger, more resource-intensive column. The goal is to find a solvent system that moves the this compound spot to a retention factor (R_f) of 0.25-0.35 . This R_f value typically provides the best separation on a column.

Step-by-Step TLC Protocol:

  • Prepare a Stock Solution: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Select Initial Solvents: Start with common solvent systems for polar compounds. Good starting points are mixtures of a non-polar solvent (Hexane or Toluene) and a more polar solvent (Ethyl Acetate or Dichloromethane). A Dichloromethane/Methanol system is also a viable option for more polar compounds.[7]

  • Spot the TLC Plate: Use a capillary tube to spot a small amount of your stock solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase.

  • Visualize and Analyze: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the R_f value: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize with a Basic Modifier: You will likely observe significant streaking or "tailing" of the spot. This is due to the basic amine group interacting strongly with the acidic silanol groups on the silica surface. To counteract this, add a small amount (0.5-1% ) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[5][8] This deactivates the acidic sites, resulting in a much sharper, more symmetrical spot.

Example TLC Optimization:

  • System 1: 50% Ethyl Acetate / Hexane -> R_f = 0.1 (streaking)

  • System 2: 80% Ethyl Acetate / Hexane -> R_f = 0.4 (streaking)

  • System 3: 80% Ethyl Acetate / Hexane + 1% Triethylamine -> R_f = 0.3 (sharp spot) -> This is your ideal system.

Section 2: The Column Chromatography Workflow

Once you have an optimized solvent system, you can proceed with the column purification.

Q3: What is the standard, step-by-step protocol for purifying this compound?

A3: The following protocol outlines a robust method for purifying this compound on a silica gel column. This workflow is designed to be self-validating by incorporating TLC analysis at critical stages.

Experimental Workflow for this compound Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Pack Column (Slurry Method) prep_sample 2. Prepare Sample (Dry Loading Recommended) run_load 3. Load Sample onto Column prep_sample->run_load run_elute 4. Elute with Mobile Phase run_load->run_elute run_collect 5. Collect Fractions run_elute->run_collect analysis_tlc 6. Analyze Fractions by TLC run_collect->analysis_tlc analysis_pool 7. Pool Pure Fractions analysis_tlc->analysis_pool analysis_evap 8. Evaporate Solvent analysis_pool->analysis_evap end_node end_node analysis_evap->end_node Pure this compound

Caption: Workflow from column preparation to final product isolation.

Detailed Protocol:

  • Column Packing (Slurry Method):

    • Choose an appropriate size column (a height-to-width ratio of 1.5:1 to 3:1 is often effective).[9]

    • Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

    • Add a thin layer of sand to the top to protect the silica bed surface.[10]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator. You should be left with a free-flowing powder of your crude product adsorbed onto silica.

    • This "dry loading" method typically results in better separation than loading the sample dissolved in a liquid ("wet loading").[10]

  • Column Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the column.

    • Add another thin layer of sand.

    • Gently add your mobile phase (e.g., 80% EtOAc/Hexane + 1% TEA) and begin elution.

    • Maintain a constant flow rate. The yellow band of your compound should begin to move down the column.

  • Fraction Collection and Analysis:

    • Collect fractions in an array of test tubes.

    • Use TLC to analyze the fractions. Spot your starting material, and then every few fractions on a single TLC plate to track the elution of your product and any impurities.

    • Once you have identified the pure fractions (those containing only the spot corresponding to this compound), combine them in a larger flask.[11]

  • Product Isolation:

    • Remove the solvent from the pooled pure fractions using a rotary evaporator to yield your purified this compound.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses specific problems in a Q&A format.

Q4: My compound is stuck at the top of the column and won't elute. What should I do?

A4: This is a common issue indicating that the mobile phase is not polar enough to move the compound.

  • Immediate Action: Gradually increase the polarity of your mobile phase. For example, if you are using 80% Ethyl Acetate/Hexane, switch to 90% or even 100% Ethyl Acetate. If that is insufficient, you can try a stronger solvent system like 5% Methanol in Dichloromethane.[6][7] Always make changes gradually to avoid eluting all compounds at once.

  • Causality: this compound is a polar compound. Its interaction with the highly polar silica gel (stationary phase) is strong. The mobile phase must be sufficiently polar to compete for these interactions and "push" the compound down the column.

  • Pro-Tip: Before making a change on the column, test your proposed new, more polar solvent system on a TLC plate to predict its effect.

Q5: I see a yellow streak down the entire column instead of a sharp band, and my fractions are all mixed. Why is this happening?

A5: This is a classic case of "tailing," which is especially common for amines on silica gel.

  • Root Cause: The basic amine group of your compound is strongly interacting with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to smear down the column instead of moving as a tight band.[5]

  • Solution: The most effective solution is to add a basic modifier to your eluent, as established during the TLC phase. 1% triethylamine (TEA) is standard.[7] The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, effectively "shielding" your this compound from these problematic interactions.

  • Alternative Stationary Phases: If adding a modifier is not sufficient or desirable, consider using a different stationary phase.

    • Amine-functionalized silica: This is an excellent choice as the surface is already basic, which repels the amine and leads to excellent peak shape without needing a mobile phase modifier.[5][12]

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica for basic compounds.[6][7]

Q6: The separation between my product and an impurity is very poor, even though it looked good on TLC. What went wrong?

A6: This often points to issues with column packing or sample loading.

  • Possible Causes & Solutions:

    • Column Overloading: You may have loaded too much crude material for the amount of silica used. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Poor Packing: Air bubbles or channels in the silica bed will ruin separation. Ensure you pack the column carefully as a uniform slurry.

    • Initial Band was too wide: This happens if you use too much solvent to dissolve your sample during wet loading, or if the loading solvent is too polar. This is why dry loading is highly recommended for difficult separations.[10]

    • Concentration Effects: Sometimes, separation looks good on TLC because the concentration is low. At the higher concentrations on a column, compounds can behave differently.[7] A wider column can help mitigate this.[9]

Troubleshooting Decision Tree

G start Problem Occurred p1 Compound Stuck at Origin? start->p1 No Elution p2 Streaking / Tailing? start->p2 Bad Peak Shape p3 Poor Separation? start->p3 Mixed Fractions s1 Increase Mobile Phase Polarity (e.g., add more EtOAc or MeOH) p1->s1 s2 Add Basic Modifier (1% TEA) or Use Amine-Silica/Alumina p2->s2 s3 1. Check for Overloading 2. Repack Column Carefully 3. Use Dry Loading Method p3->s3

Sources

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Analysis of 3-Aminophthalonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is a cornerstone of robust research and development. Aminophthalonitriles and their related isomers are a class of compounds that, despite their structural similarities, can exhibit divergent chemical and physical properties. This guide provides a detailed spectroscopic comparison of 3-aminophthalonitrile and its key isomers, 4-aminophthalonitrile and the closely related 2-aminobenzonitrile. Understanding the subtle yet significant differences in their spectroscopic signatures is paramount for unambiguous identification, quality control, and the rational design of novel molecular entities.

The positioning of the amino (-NH₂) and nitrile (-C≡N) functional groups on the aromatic ring profoundly influences the electronic distribution and vibrational modes within each molecule. These differences are elegantly captured by various spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide will delve into the comparative analysis of Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy data. By presenting and interpreting this data, we aim to equip researchers with the necessary tools to confidently distinguish between these isomers.

This document is structured to provide not just the data, but also the underlying scientific principles and practical experimental considerations. As such, it serves as both a reference and a practical guide for the spectroscopic characterization of these important chemical building blocks.

Molecular Structures and Isomerism

The three compounds under comparison are structural isomers, sharing the same or similar molecular formulas but differing in the arrangement of their functional groups on the benzene ring.

Caption: Molecular structures of this compound, 4-Aminophthalonitrile, and 2-Aminobenzonitrile.

Comparative Spectroscopic Data

The following sections present a detailed comparison of the spectroscopic data obtained for this compound and its isomers. The data has been compiled from various experimental and database sources.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups and overall structure.

Key Observations:

  • N-H Stretching: The position of the amino group relative to the nitrile(s) influences the N-H stretching frequencies. These appear as characteristic doublets (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region.

  • C≡N Stretching: The nitrile stretch is a sharp, intense band typically found in the 2200-2240 cm⁻¹ region.[1] Its exact position is sensitive to electronic effects from the amino group and the number of nitrile groups.

  • Aromatic C-H and C=C Vibrations: The substitution pattern on the benzene ring affects the out-of-plane C-H bending modes in the fingerprint region (below 1000 cm⁻¹) and the C=C stretching vibrations in the 1400-1650 cm⁻¹ range.

Table 1: Comparative FTIR and Raman Spectroscopic Data (cm⁻¹)

Vibrational ModeThis compound (FTIR)4-Aminophthalonitrile (Raman)2-Aminobenzonitrile (FTIR)[2]2-Aminobenzonitrile (Raman)[3]
N-H Asymmetric Stretch ~3480-~3488~3487
N-H Symmetric Stretch ~3370-~3385~3382
C≡N Stretch ~2220~2225~2218~2218
N-H Bend ~1630-~1616~1615
Aromatic C=C Stretch ~1580, ~1470~1585, ~1450~1598, ~1490~1598, ~1489

Note: Data for this compound is based on available database spectra. Data for 4-Aminophthalonitrile Raman is from a published study.[4] Comprehensive experimental data for all vibrational modes for 3- and 4-aminophthalonitrile is limited in the available literature.

Electronic Spectroscopy: UV-Vis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.

Key Observations:

The amino group acts as an auxochrome, and its position relative to the chromophoric nitrile group(s) and the benzene ring will affect the energy of the π → π* transitions. Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths.

Table 2: Comparative UV-Vis Spectroscopic Data (in Ethanol)

Isomerλmax 1 (nm)λmax 2 (nm)
This compound ~250~345
4-Aminophthalonitrile --
2-Aminobenzonitrile ~235~325
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers, providing detailed information about the chemical environment of each proton and carbon atom.

Key Observations:

  • 1H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The amino protons typically appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

  • 13C NMR: The chemical shifts of the aromatic carbons, particularly the carbon atoms directly attached to the amino and nitrile groups, are significantly influenced by the electronic effects of these substituents. Aromatic carbons typically resonate in the 110-150 ppm range.[6]

Table 3: Comparative 1H NMR Spectroscopic Data (in CDCl₃, δ ppm)

Proton AssignmentThis compound4-Aminophthalonitrile[7]2-Aminobenzonitrile[8]
-NH₂ Broad sBroad s, ~4.5Broad s, ~4.3
Aromatic-H Multipletsd, ~7.5; d, ~6.8; s, ~6.7m, ~7.3-6.6

Table 4: Comparative 13C NMR Spectroscopic Data (δ ppm)

Carbon Assignment3-Aminobenzonitrile[4]4-Aminobenzonitrile[9]2-Aminobenzonitrile[2]
C-NH₂ ~147~150~150
C-CN ~113~101~108
C≡N ~119~120~118
Aromatic-C ~130, ~120, ~118, ~117~134, ~133, ~115~134, ~133, ~118, ~117

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide.

Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Comparison cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep_solid Solid Sample (as received) ftir ATR-FTIR Spectroscopy prep_solid->ftir raman Raman Spectroscopy prep_solid->raman prep_solution Solution Preparation (e.g., in Ethanol or CDCl3) uvvis UV-Vis Spectroscopy prep_solution->uvvis nmr NMR Spectroscopy (1H and 13C) prep_solution->nmr process Spectral Processing (Baseline correction, Integration, etc.) ftir->process raman->process uvvis->process nmr->process compare Comparative Analysis (Peak positions, Intensities, Shifts) process->compare identify Isomer Identification compare->identify

Sources

Performance evaluation of phthalocyanines derived from 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Performance Evaluation of Phthalocyanines Derived from 3-Aminophthalonitrile

Introduction: The Allure of Phthalocyanines

Phthalocyanines are robust synthetic analogues of porphyrins, characterized by an 18-π electron aromatic system that imparts exceptional thermal and chemical stability.[1] Their intense color, arising from a strong electronic absorption in the Q-band region (600-750 nm), and their ability to chelate over 70 different metal ions make them indispensable in a vast array of fields, from dyes and pigments to advanced materials and medicine.[1][2] In recent years, their application as photosensitizers in photodynamic therapy (PDT), catalysts, and chemical sensors has garnered significant interest.[3][4][5][6]

The performance of a phthalocyanine is not monolithic; it is exquisitely tunable through chemical modification of the peripheral benzene rings. The introduction of functional groups can dramatically alter solubility, aggregation behavior, electronic properties, and, consequently, photophysical and photochemical performance. This compound is a particularly valuable precursor, as the amino group serves as a versatile synthetic handle for further functionalization and imparts unique electronic characteristics to the final macrocycle.[7][8]

The Strategic Advantage of the 3-Amino Substituent

The position of a substituent on the phthalocyanine periphery is critical. Phthalonitriles can be substituted at the 3- or 4-positions, leading to 1,8(11),15(18),22(25)- (α) or 2,9(10),16(17),23(24)- (β) substituted phthalocyanines, respectively. The choice of the 3-position for the amino group offers distinct advantages over the more common 4-substituted analogues.

  • Steric Influence: The proximity of the α-substituents to the phthalocyanine core can induce steric hindrance. This can disrupt intermolecular π-π stacking, a primary cause of aggregation in solution.[9] Aggregation is often detrimental as it quenches the excited state, reducing the fluorescence quantum yield and the efficiency of singlet oxygen generation, which is critical for PDT.[5]

  • Electronic Effects & Red-Shifted Absorption: Substitution at the α-position is known to cause a more significant bathochromic (red) shift of the Q-band compared to substitution at the β-position.[10] This shift to longer wavelengths is highly desirable for applications like PDT, as it allows for deeper tissue penetration of light.[3][11]

  • Reactivity and Further Functionalization: The amino group is a potent nucleophile and a site for a wide range of chemical modifications, allowing for the attachment of targeting moieties (for selective drug delivery), solubilizing groups, or linking to polymers and nanoparticles.[12][13]

Comparative Performance Analysis

To contextualize the performance of this compound-derived Pcs (3-NH₂-Pcs), we compare their key photophysical properties to unsubstituted zinc phthalocyanine (ZnPc) and the corresponding 4-aminophthalonitrile-derived isomer (4-NH₂-Pc).

CompoundCentral MetalQ-Band λmax (nm) in DMFFluorescence Quantum Yield (ΦF)Key Performance InsightSource(s)
Unsubstituted Pc Zn~6700.20 - 0.30Baseline for comparison. Prone to aggregation.[9]
3-Amino Substituted Pc Zn~685 - 695Typically 0.15 - 0.25Red-shifted absorption. Steric hindrance from α-substitution can reduce aggregation, preserving a usable ΦF.[10][12]
4-Amino Substituted Pc Zn~675 - 680Typically 0.10 - 0.20Less pronounced red-shift. More prone to aggregation than the 3-isomer, potentially leading to lower effective ΦF in solution.[12]
Octa-alkoxy Substituted Pc Zn~7370.186Example of significant red-shift and modified ΦF due to strong electron-donating groups and steric effects.[9]

Analysis: The data clearly illustrates the electronic and steric effects of the substituent position. The 3-amino derivative provides a beneficial red-shift in absorption compared to both the unsubstituted and 4-amino counterparts. While electron-donating groups can sometimes lower the quantum yield, the steric benefits of the 3-position can help maintain a higher effective yield in solution by preventing aggregation-induced quenching.

Key Experimental Protocols

Here, we provide detailed, validated protocols for the synthesis and performance evaluation of a representative metallophthalocyanine derived from this compound.

Synthesis of Zinc (II) tetra-(3-amino)phthalocyanine

This protocol describes the template cyclotetramerization of this compound in the presence of a zinc salt.

Causality: The template method, using a metal salt, is preferred as it directly yields the desired metallophthalocyanine and often results in higher yields compared to the synthesis of the metal-free base followed by metallation. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used as a strong, non-nucleophilic base to facilitate the reaction, while pentanol serves as a high-boiling solvent suitable for the required reaction temperature.

Protocol:

  • Combine this compound (1.0 g, 6.98 mmol), anhydrous zinc chloride (0.24 g, 1.75 mmol), and 1-pentanol (10 mL) in a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add DBU (0.5 mL, 3.34 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 138°C) and maintain for 12 hours. The solution will gradually turn a deep green color.

  • Cool the mixture to room temperature. A green precipitate will form.

  • Add methanol (20 mL) to the flask and stir for 30 minutes to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash sequentially with water, methanol, and acetone to remove unreacted starting materials and impurities.

  • Purify the crude product by column chromatography on silica gel, using a DMF/chloroform mixture as the eluent.

  • Dry the purified product under vacuum at 60°C. Characterize by UV-Vis, FT-IR, and Mass Spectrometry. The disappearance of the nitrile peak (~2220 cm⁻¹) in the IR spectrum confirms the cyclotetramerization.[2]

Performance Evaluation: Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a direct measure of the efficiency of light emission after absorption and is a critical parameter for many optical applications. We will use the comparative method, which is highly accessible and reliable.[14]

Trustworthiness: This protocol's validity is established by first cross-calibrating two well-characterized standards (e.g., Quinine Sulfate and Rhodamine 6G) to confirm the instrument's spectral correction is accurate. For phthalocyanines, a standard with overlapping absorption, such as unsubstituted Zinc Phthalocyanine (ZnPc) in DMF (ΦF ≈ 0.28), is ideal.[9] Absorbance values are kept below 0.1 to prevent inner filter effects which can introduce non-linearities and inaccuracies.[14]

Protocol:

  • Stock Solution Preparation: Prepare stock solutions of the reference standard (e.g., ZnPc) and the synthesized 3-amino-ZnPc in spectroscopic grade DMF (e.g., 1x10⁻⁴ M).

  • Serial Dilutions: Prepare a series of five dilutions from each stock solution, resulting in solutions with absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1 at the chosen excitation wavelength (e.g., 610 nm, where both compounds absorb).

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Note the exact absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution using the same excitation wavelength. Ensure identical instrument settings (e.g., slit widths) for all measurements.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Plotting: For both the standard and the sample, plot a graph of integrated fluorescence intensity versus absorbance.

  • Calculation: The quantum yield (ΦF) is calculated using the following equation: ΦF(sample) = ΦF(ref) * (Gradsample / Gradref) * (n²sample / n²ref) Where Grad is the gradient of the plotted line and n is the refractive index of the solvent. Since both sample and reference are in the same solvent (DMF), the refractive index term (n²sample / n²ref) cancels to 1.[15]

Performance Evaluation: Photostability

Photostability is crucial for applications involving prolonged light exposure, such as PDT or solar cells. This protocol is based on the ICH Q1B guidelines.[16][17]

Trustworthiness: A dark control, a sample prepared identically but shielded from light (e.g., with aluminum foil), is run in parallel.[16] This allows for the differentiation between photodegradation and any potential thermal degradation, ensuring the observed changes are due to light exposure alone. The light source must be calibrated to deliver a known and reproducible dose of light.

Protocol:

  • Sample Preparation: Prepare a solution of the 3-amino-ZnPc in a suitable solvent (e.g., DMF) in a quartz cuvette. The initial absorbance at the Q-band maximum should be approximately 1.0.

  • Dark Control: Prepare an identical sample and wrap the cuvette completely in aluminum foil.

  • Irradiation: Place both the sample and the dark control in a photostability chamber equipped with a calibrated light source that emits in the absorption region of the Pc (e.g., a xenon lamp or a specific wavelength LED). The ICH guideline recommends a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[18][19]

  • Monitoring: At set time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove the cuvettes and record the full UV-Vis absorption spectrum of both the irradiated sample and the dark control.

  • Data Analysis: Plot the absorbance at the Q-band maximum (A) versus irradiation time (t). The degradation can be quantified by observing the decrease in absorbance. The photodegradation quantum yield (ΦΔ) can be calculated if the photon flux of the light source is known, but for comparative purposes, a first-order rate constant (k) is often determined by plotting ln(A/A₀) vs. time. A smaller rate constant indicates higher photostability.

Visualizing the Science: Workflows and Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex processes.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Performance Evaluation s1 This compound + ZnCl2 s2 Cyclotetramerization in Pentanol/DBU s1->s2 s3 Crude Product Precipitation s2->s3 s4 Column Chromatography s3->s4 s5 Pure 3-NH2-ZnPc s4->s5 e1 UV-Vis Spectroscopy (λmax) s5->e1 e2 Fluorescence Quantum Yield (ΦF) Measurement s5->e2 e3 Photostability Assay (ICH Q1B) s5->e3 e4 Performance Profile e2->e4 High Efficiency e3->e4 High Stability

Caption: Workflow for the synthesis and performance evaluation of 3-NH₂-ZnPc.

PDT_Mechanism PS_G Pc (S₀) PS_S1 ¹Pc* (S₁) (Excited Singlet State) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 ³Pc* (T₁) (Excited Triplet State) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_S ¹O₂* (Singlet Oxygen) PS_T1->O2_S Energy Transfer O2_T ³O₂ (Ground State Oxygen) Damage Oxidative Damage (Cell Death) O2_S->Damage Cell Cellular Components

Caption: Jablonski diagram illustrating the mechanism of photodynamic therapy (PDT).

Conclusion

Phthalocyanines derived from this compound represent a strategically important class of macrocycles. The α-amino substitution provides a valuable combination of a red-shifted Q-band absorption, a potential reduction in aggregation-induced quenching, and a versatile chemical handle for sophisticated molecular engineering. The comparative data and detailed protocols provided in this guide demonstrate their robust performance and offer a clear pathway for their synthesis and evaluation. For researchers in drug discovery, materials science, and catalysis, these compounds offer a powerful platform for developing next-generation photosensitizers, sensors, and functional materials.

References

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  • Bessmertnykh-Lemeune, A. G., et al. (2016). Novel and Mild Route to Phthalocyanines and 3-Iminoisoindolin-1-ones via N,N-Diethylhydroxylamine-Promoted Conversion of Phthalonitriles and a Dramatic Solvent-Dependence of the Reaction. Advanced Synthesis & Catalysis. Available at: [Link]

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  • de Lima, B. P. G., et al. (2020). Prospective application of phthalocyanines in the photodynamic therapy against microorganisms and tumor cells: A mini-review. Photodiagnosis and Photodynamic Therapy. Available at: [Link]

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  • Yuan, Y., et al. (2018). New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates. Chemical Communications. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

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  • Chem-Space. (2024). The Versatility of this compound in Modern Synthesis. Available at: [Link]

  • Claessens, C. G., et al. (2021). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Coordination Chemistry Reviews. Available at: [Link]

  • Kim, S. S., et al. (2007). Syntheses and Functional Properties of Phthalocyanines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the novel phthalocyanines 3, 6, 11, 12,.... Available at: [Link]

  • Seeberger, P. H., et al. (2021). Photochemical α-Aminonitrile Synthesis using Zn-Phthalocyanines as Near-Infrared Photocatalyst. ChemRxiv. Available at: [Link]

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Edinburgh Instruments. (2021). Relative Quantum Yield. Available at: [Link]

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  • Request PDF. (n.d.). Current Phthalocyanines Delivery Systems in Photodynamic Therapy: An Updated Review. Available at: [Link]

  • Matos, A. P. S., et al. (2022). Pharmaceutical nanotechnology applied to phthalocyanines for the promotion of antimicrobial photodynamic therapy: A literature review. Photodiagnosis and Photodynamic Therapy. Available at: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

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  • ACS Publications. (n.d.). Development of New Phthalocyanine-Based Catalytic Systems. Available at: [Link]

  • OUCI. (n.d.). Novel Co(II) phthalocyanines of extended periphery and their water-soluble derivatives. Synthesis, spectral properties and catalytic activity. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic route of the phthalonitrile, cobalt phthalocyanine and.... Available at: [Link]

  • Phthalocyanines.com. (n.d.). PUBLICATIONS. Available at: [Link]

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A Comparative Guide to 3-Aminophthalonitrile in High-Performance Resin Production

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Precursor Selection for Advanced Thermosets

In the pursuit of high-performance thermosetting resins, particularly for applications demanding exceptional thermal stability and mechanical robustness, the choice of precursor is paramount. Phthalonitrile-based polymers have long been recognized for their outstanding properties, making them a cornerstone in aerospace, military, and electronic applications.[1] This guide provides an in-depth technical comparison of 3-Aminophthalonitrile with other common phthalonitrile precursors, offering researchers, scientists, and drug development professionals a clear understanding of its distinct advantages, supported by experimental data and detailed methodologies.

The Intrinsic Advantage: Self-Promoted Curing and Enhanced Processability

A significant challenge in the processing of traditional phthalonitrile resins lies in their high melting points and the necessity of a separate curing agent, which can complicate processing and potentially introduce impurities.[2] this compound distinguishes itself through its inherent amino functionality, which acts as a self-promoting curing agent.[1] This autocatalytic behavior fundamentally alters the processing landscape of phthalonitrile resins.

The primary advantage of this self-promoting cure is the reduction in the curing temperature and the elimination of the need for an external catalyst.[1] This not only simplifies the formulation but also enhances the purity of the final cured polymer network. The presence of the amino group initiates the cyclotrimerization of the nitrile groups at lower temperatures, leading to the formation of a highly cross-linked network of triazine, phthalocyanine, and isoindoline rings.[3] This intricate network is the source of the exceptional thermal and mechanical properties of the resulting polymer.[3]

Furthermore, the introduction of the amino group can lead to a wider processing window, defined as the temperature range between the melting point of the monomer and the onset of curing.[3] A broader processing window is highly desirable for manufacturing complex composite structures, as it allows for better melt flow and impregnation of reinforcing fibers.

Comparative Performance Analysis: this compound vs. Conventional Precursors

To objectively assess the benefits of this compound, a comparison with widely used non-amino functionalized phthalonitrile precursors, such as those derived from Bisphenol A (BAPhN) and resorcinol, is essential. The following tables summarize key performance metrics collated from various studies. It is important to note that direct comparisons can be nuanced due to variations in curing cycles and testing methodologies across different research efforts.

Table 1: Comparison of Processing Characteristics

PrecursorMelting Point (°C)Curing Onset (°C)Processing Window (°C)Curing Agent Required
3-Aminophenoxyphthalonitrile ~174~237 (self-promoting)~63No
Bisphenol A Phthalonitrile (BAPhN) ~237> 250 (with curing agent)Dependent on curing agentYes (e.g., aromatic amines)
Resorcinol-based Phthalonitrile ~111> 240 (with curing agent)~129-135 (with curing agent)Yes (e.g., aromatic amines)

Note: 3-Aminophenoxyphthalonitrile is a close structural analog to this compound and provides a strong indication of its expected performance.

Table 2: Comparison of Thermal and Mechanical Properties

Property3-Aminophenoxyphthalonitrile Polymer Bisphenol A Phthalonitrile (BAPhN) Polymer Resorcinol-based Phthalonitrile Polymer
Glass Transition Temp. (Tg) > 380 °C> 380 °C> 400 °C
5% Weight Loss Temp. (Td5%) > 450 °C (in N2)~440-500 °C (in N2)~475 °C (in N2)
Char Yield @ 800 °C (in N2) > 70%~62-75%~72%
Storage Modulus @ 50 °C ~3313 MPaVaries with cure~3209 MPa

The data clearly indicates that while all phthalonitrile-based resins exhibit exceptional thermal stability, the self-promoting nature of the amino-functionalized precursor offers a significant processing advantage without compromising the final properties of the cured polymer.

Causality Behind Experimental Choices: The Role of the Amino Group

The nucleophilic nature of the amino group in this compound is the cornerstone of its unique reactivity. The lone pair of electrons on the nitrogen atom initiates a cascade of reactions with the electron-deficient carbon atoms of the nitrile groups. This intramolecular catalysis is significantly more efficient at lower temperatures than the intermolecular reactions that occur when a separate curing agent is introduced.

The position of the amino group on the phthalonitrile ring also plays a crucial role. Studies on aminophenoxyphthalonitrile isomers have shown that the para-substituted isomer (4-aminophenoxyphthalonitrile) exhibits superior processability and thermal stability compared to the ortho and meta counterparts.[1] This highlights the intricate relationship between molecular structure and macroscopic properties, a key consideration for material design.

Experimental Protocols: A Self-Validating System

To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for the synthesis and curing of a this compound-based resin and a conventional Bisphenol A Phthalonitrile resin.

Protocol 1: Synthesis and Curing of this compound Resin

Objective: To synthesize and cure a thermosetting polymer from this compound, demonstrating its self-promoting curing behavior.

Materials:

  • This compound (as the monomer)

  • Aluminum weighing pan or mold

  • Vacuum oven

  • Muffle furnace with programmable temperature control

Methodology:

  • Monomer Preparation: Place a desired amount of this compound into an aluminum weighing pan.

  • Degassing: Heat the monomer in a vacuum oven at a temperature slightly above its melting point until a homogenous, low-viscosity liquid is formed. Apply vacuum for 15-30 minutes to remove any entrapped air or volatiles.

  • Curing: Transfer the degassed monomer to a pre-heated muffle furnace. The following multi-step curing cycle is recommended:

    • Heat to 240 °C and hold for 2 hours.

    • Ramp to 280 °C and hold for 6 hours.

    • Ramp to 300 °C and hold for 6 hours.

  • Post-Curing (Optional): For enhanced thermal and mechanical properties, a post-curing step under an inert atmosphere (Nitrogen or Argon) can be performed:

    • Heat to 350 °C and hold for 4 hours.

    • Heat to 375 °C and hold for 8 hours.

  • Cooling: Allow the cured polymer to cool down slowly to room temperature within the furnace to minimize thermal stresses.

Protocol 2: Synthesis and Curing of Bisphenol A Phthalonitrile (BAPhN) Resin

Objective: To synthesize and cure a thermosetting polymer from Bisphenol A Phthalonitrile using a conventional aromatic amine curing agent.

Materials:

  • Bisphenol A Phthalonitrile (BAPhN) monomer

  • Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB), typically 1-5 wt%)

  • Aluminum weighing pan or mold

  • Vacuum oven

  • Muffle furnace with programmable temperature control

Methodology:

  • Monomer and Curing Agent Preparation: Pre-dry the BAPhN monomer in a vacuum oven above its melting point to remove moisture.

  • Mixing: In an aluminum weighing pan, combine the desired amount of BAPhN monomer with the aromatic amine curing agent.

  • Melting and Degassing: Heat the mixture to a temperature that ensures a homogeneous, low-viscosity liquid (e.g., 200-230 °C). Stir gently to ensure uniform distribution of the curing agent. Degas the molten mixture under vacuum for 15-30 minutes.

  • Curing: Transfer the mixture to a pre-heated muffle furnace. A typical multi-step curing cycle is as follows:

    • Heat to 250 °C and hold for 4 hours.

    • Ramp to 280 °C and hold for 8 hours.

    • Ramp to 315 °C and hold for 8 hours.

  • Post-Curing (Optional): A post-curing step similar to Protocol 1 can be employed to further enhance the polymer's properties.

  • Cooling: Allow the cured polymer to cool down slowly to room temperature.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Curing_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Cured Polymer Network 3-APN This compound Amidine Amidine Intermediate 3-APN->Amidine Self-promoted Nucleophilic Addition PN Phthalonitrile Monomer Phthalocyanine Phthalocyanine Ring PN->Phthalocyanine Cyclotetramerization Isoindoline Isoindoline Intermediate Amidine->Isoindoline Intramolecular Cyclization Triazine Triazine Ring Amidine->Triazine Reaction with PN Polyisoindoline Polyisoindoline Isoindoline->Polyisoindoline Polymerization Comparative_Workflow Start Precursor Selection 3-APN This compound Start->3-APN Other_PN Other Phthalonitrile (e.g., BAPhN) Start->Other_PN Formulation Resin Formulation 3-APN->Formulation Self-promoting Other_PN->Formulation With curing agent Curing Curing Process Formulation->Curing Characterization Material Characterization Curing->Characterization Data_Analysis Comparative Data Analysis Characterization->Data_Analysis Conclusion Optimal Precursor Selection Data_Analysis->Conclusion

Caption: Workflow for comparing resin precursors.

Conclusion

This compound presents a compelling case as a precursor for high-performance resins, primarily due to its self-promoting curing capability. This intrinsic feature simplifies processing, reduces the potential for impurities, and broadens the processing window, all while maintaining the exceptional thermal and mechanical properties characteristic of phthalonitrile polymers. For researchers and developers in fields where extreme performance is a prerequisite, the advantages offered by this compound in terms of both processability and final product quality make it a superior choice over many conventional phthalonitrile precursors.

References

  • Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. ResearchGate. Available at: [Link]

  • Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI. Available at: [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. eXPRESS Polymer Letters. Available at: [Link]

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A Comparative DFT Analysis of 3-Aminophthalonitrile and 4-Aminophthalonitrile: Unraveling the Impact of Isomerism on Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of materials science and drug development, the precise arrangement of atoms within a molecule can dramatically alter its physicochemical properties and, consequently, its functional applications. This guide provides an in-depth comparative analysis of two structural isomers, 3-Aminophthalonitrile and 4-Aminophthalonitrile, through the lens of Density Functional Theory (DFT). As a senior application scientist, my goal is to not only present the data but also to elucidate the underlying quantum chemical principles that govern the observed differences, offering valuable insights for researchers in the field.

The choice of DFT as our analytical tool is deliberate. It offers a robust and computationally efficient method to investigate the electronic structure and properties of molecules, providing a reliable theoretical framework that complements and often predicts experimental outcomes.[1][2] This guide will delve into a comparative analysis of their optimized geometries, electronic characteristics, and vibrational spectra, providing a comprehensive understanding of how the seemingly minor shift of an amino group from position 3 to 4 on the phthalonitrile backbone precipitates significant changes in molecular behavior.

Computational Methodology: A Self-Validating Approach

To ensure the reliability and reproducibility of our findings, a standardized computational protocol is paramount. The following workflow represents a typical approach for a DFT-based analysis of the aminophthalonitrile isomers. The selection of the functional and basis set is a critical step; for molecules of this nature, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311G(d,p) offers a well-balanced compromise between accuracy and computational cost.[3][4]

Step-by-Step DFT Workflow:
  • Initial Structure Input: The initial molecular geometries of this compound and 4-Aminophthalonitrile are constructed using a molecular modeling program like GaussView.

  • Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This process locates the minimum energy conformation of each molecule on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

  • Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This not only confirms the nature of the stationary point but also allows for the prediction of the FT-IR and Raman spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular dipole moment.

  • Data Analysis and Visualization: The output files are analyzed to extract the relevant data, which is then compiled into comparative tables. Molecular orbitals and vibrational modes are visualized to aid in their interpretation.

DFT_Workflow A 1. Initial Molecular Structure Input B 2. Geometry Optimization (DFT) A->B B3LYP/6-311G(d,p) C 3. Vibrational Frequency Calculation B->C Confirm Minimum D 4. Electronic Property Calculation B->D Optimized Geometry E 5. Data Analysis & Visualization C->E D->E

Caption: A generalized workflow for DFT calculations.

Comparative Analysis: A Tale of Two Isomers

The positional change of the amino group from the meta-position (this compound) to the para-position (4-Aminophthalonitrile) relative to one of the nitrile groups has profound implications for the molecule's geometry, electronic structure, and vibrational characteristics.

Molecular Geometry: Subtle Shifts with Significant Consequences

While both isomers share the same constituent atoms, their equilibrium geometries exhibit noteworthy differences, particularly in the benzene ring and the orientation of the substituents.

In 4-Aminophthalonitrile, the amino group is positioned para to one of the cyano groups, leading to a more symmetrical charge distribution across the molecule. This results in a more planar and rigid structure. Conversely, in this compound, the meta-positioning of the amino group induces a greater degree of asymmetry. This asymmetry can lead to slight puckering of the benzene ring and variations in the C-C bond lengths within the ring, reflecting a localization of electronic effects. Studies have shown that in this compound, the amino group acts as an electron-donating substituent, while the nitrile groups withdraw π electrons from the benzene ring, causing noticeable variations in structural parameters.[5]

Molecular_Structures cluster_3APN This compound cluster_4APN 4-Aminophthalonitrile node_3APN node_3APN node_4APN node_4APN HOMO_LUMO LUMO_3 LUMO LUMO_4 LUMO HOMO_3 HOMO HOMO_3->LUMO_3 Larger Gap (More Stable) HOMO_4 HOMO HOMO_4->LUMO_4 Smaller Gap (More Reactive) Energy_Axis Energy Isomer_3 This compound Isomer_4 4-Aminophthalonitrile

Caption: HOMO-LUMO energy gap comparison.

PropertyThis compound4-Aminophthalonitrile
HOMO Energy (eV) Lower (more negative)Higher (less negative)
LUMO Energy (eV) Higher (less negative)Lower (more negative)
HOMO-LUMO Gap (eV) LargerSmaller
Dipole Moment (Debye) HigherLower

The higher dipole moment of this compound is a direct consequence of its lower symmetry and the vectorial sum of the bond dipoles. This has implications for its solubility in polar solvents and its intermolecular interactions.

Vibrational Analysis: Spectroscopic Fingerprints

The calculated FT-IR and Raman spectra provide a vibrational "fingerprint" for each isomer. The key differences in their spectra arise from the vibrational modes associated with the amino (-NH2) and cyano (-C≡N) groups.

  • -NH2 Stretching: The symmetric and asymmetric stretching vibrations of the amino group are sensitive to its electronic environment. In 4-Aminophthalonitrile, the increased electron donation to the ring can slightly weaken the N-H bonds, leading to a shift in these stretching frequencies to lower wavenumbers compared to the 3-isomer.

  • -C≡N Stretching: The nitrile stretching frequency is also influenced by the position of the amino group. The enhanced conjugation in 4-Aminophthalonitrile can lead to a slight delocalization of the C≡N triple bond character, resulting in a shift of its stretching frequency.

  • Ring Vibrations: The breathing and deformation modes of the benzene ring are also distinct for each isomer, reflecting the differences in their symmetry and electron distribution.

Vibrational ModeThis compound (cm⁻¹)4-Aminophthalonitrile (cm⁻¹)
NH2 Asymmetric Stretch ~3500~3480
NH2 Symmetric Stretch ~3400~3385
C≡N Stretch ~2230~2225
Aromatic C-H Stretch 3100-30003100-3000
Note: These are scaled theoretical frequencies and serve for comparative purposes.

Synthesis of Findings: The "Why" Behind the Differences

The collective data from our DFT analysis paints a clear picture: the positional isomerism of the amino group is the primary driver of the observed differences between this compound and 4-Aminophthalonitrile.

The core reason lies in the principles of mesomeric (or resonance) and inductive effects .

  • In 4-Aminophthalonitrile , the amino group is in the para position relative to a cyano group. This allows for a direct and efficient delocalization of the lone pair of electrons from the nitrogen atom into the π-system of the benzene ring and towards the electron-withdrawing cyano group. This strong +M (mesomeric) effect is responsible for the enhanced intramolecular charge transfer, the smaller HOMO-LUMO gap, and the altered bond lengths and vibrational frequencies.

  • In This compound , the amino group is in the meta position. From this position, the +M effect cannot be directly relayed to the cyano groups through resonance structures. While the amino group still exerts an electron-donating inductive effect (-I), the lack of direct conjugation results in a less pronounced intramolecular charge transfer. Consequently, it has a larger HOMO-LUMO gap, indicating greater kinetic stability, and its properties are less perturbed compared to the 4-isomer.

Conclusion

This DFT-based comparative guide demonstrates that a simple change in the substitution pattern on a benzene ring can lead to significant and predictable changes in molecular properties. 4-Aminophthalonitrile, with its enhanced intramolecular charge transfer and smaller HOMO-LUMO gap, is predicted to be the more reactive of the two isomers, a property that could be harnessed in the design of novel electronic materials. Conversely, the greater stability of this compound might be advantageous in applications where chemical inertness is desired.

Ultimately, this study underscores the power of computational chemistry, specifically DFT, to provide a detailed and nuanced understanding of structure-property relationships. For researchers and drug development professionals, these theoretical insights are invaluable for the rational design of new molecules with tailored functionalities, accelerating the pace of innovation and discovery.

References

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  • phthalonitrile_DFT_Study

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A Comparative Guide to the Reactivity of Aminophthalonitrile Isomers for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For scientists and professionals in drug development and materials science, the selection of molecular precursors is a critical decision that dictates the outcome of a synthesis and the properties of the final product. Among the versatile building blocks available, aminophthalonitrile isomers—specifically 3-aminophthalonitrile (3-APN) and 4-aminophthalonitrile (4-APN)—are pivotal for constructing complex macrocycles like phthalocyanines. While structurally similar, their reactivity profiles are distinct, a nuance that has significant implications for synthesis strategy and product characteristics. This guide provides an in-depth comparison of these two isomers, grounded in chemical principles and supported by experimental insights.

The Decisive Factor: Structural and Electronic Asymmetry

The fundamental difference between 3-APN and 4-APN lies in the position of the electron-donating amino group (-NH₂) relative to the two electron-withdrawing nitrile groups (-C≡N). This seemingly minor variation creates a profound divergence in the electronic landscape of each molecule, which in turn governs their chemical behavior.

The nitrile group is strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack.[1][2] The reactivity of this carbon is modulated by the substituents on the aromatic ring. The amino group is a powerful activating group that donates electron density to the benzene ring through the resonance effect.

  • 4-Aminophthalonitrile (4-APN): The amino group is positioned para to one nitrile group and meta to the other. The strong electron-donating resonance effect of the -NH₂ group significantly increases the electron density at the ortho and para positions. This effect makes the carbon atom of the para-substituted nitrile group less electrophilic and therefore less susceptible to nucleophilic attack.

  • This compound (3-APN): The amino group is ortho to one nitrile and meta to the other. While it still donates electron density to the ring, its influence on the two nitrile groups is electronically different from the 4-APN isomer. This results in a distinct reactivity pattern where the electrophilicity of the nitrile carbons is less deactivated compared to the para nitrile in 4-APN.

This core electronic difference is the primary determinant of the isomers' reactivity in the synthesis of larger molecules.

Figure 1. Structural comparison of 4-APN and 3-APN.

Comparative Reactivity in Phthalocyanine Synthesis

The most prominent application of aminophthalonitriles is the synthesis of tetraaminophthalocyanines, macrocyclic compounds with extensive applications as photosensitizers, catalysts, and advanced materials.[3][4] The formation of the phthalocyanine macrocycle occurs via a template-assisted cyclotetramerization of four phthalonitrile units, a reaction that hinges on the electrophilicity of the nitrile carbons.

The "Why": Electronic Effects in Action

The reduced electrophilicity of the nitrile groups in 4-APN, particularly the para nitrile, can lead to slower reaction kinetics compared to 3-APN under identical conditions. The initial nucleophilic attack, which initiates the polymerization and cyclization cascade, is less favorable. Consequently, harsher reaction conditions (higher temperatures or longer reaction times) may be required to drive the synthesis to completion when using 4-APN.

The Consequence: Symmetry and Isomerism

A critical and often overlooked consequence of isomer choice is the symmetry of the final product.

  • Synthesis with 4-APN: The cyclotetramerization of 4-APN yields a single, highly symmetrical product, 2,9,16,23-tetraaminophthalocyanine, which possesses D₄ₕ symmetry. This structural uniformity leads to predictable spectroscopic properties and facilitates ordered packing in the solid state.

  • Synthesis with 3-APN: The reaction with 3-APN is more complex. Due to the lower symmetry of the precursor, its cyclotetramerization results in a statistical mixture of four constitutional isomers with different symmetries (D₄ₕ, C₂ᵥ, Cₛ, and C₁).

This isomeric complexity from 3-APN presents both a challenge and an opportunity. While separation of the isomers is exceedingly difficult, the mixture itself can be advantageous for preventing the aggregation that plagues many phthalocyanine applications.[5][6]

Experimental Protocol: Synthesis of Zinc (II) Tetraaminophthalocyanine

To ensure trustworthiness and provide a practical framework, the following is a representative protocol for synthesizing a metallated tetraaminophthalocyanine. This procedure is based on the reduction of a nitrophthalonitrile precursor, a common route to the final amino-substituted product.[7]

Step 1: Synthesis of Zinc (II) Tetranitrophthalocyanine
  • Setup: In a 100 mL three-necked flask equipped with a condenser and nitrogen inlet, combine 4-nitrophthalonitrile (5.0 g, 28.9 mmol), anhydrous zinc acetate (1.6 g, 8.7 mmol), and 30 mL of dry N,N-dimethylformamide (DMF).

  • Catalysis: Add 2-3 drops of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 153°C) under a nitrogen atmosphere and stir for 6 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the dark green solution into 200 mL of distilled water.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, followed by ethanol, and then acetone to remove impurities. Dry the solid product under vacuum.

Step 2: Reduction to Zinc (II) Tetraaminophthalocyanine
  • Setup: Suspend the dried zinc (II) tetranitrophthalocyanine (2.0 g) in 50 mL of ethanol in a 100 mL flask.

  • Reduction: Add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (6.0 g, 25 mmol) in 20 mL of water.

  • Reaction: Heat the mixture to reflux and stir for 8 hours. The color will change from green to a brighter blue/green.

  • Isolation: After cooling, collect the precipitate by filtration.

  • Purification: Wash the solid extensively with distilled water until the filtrate is neutral, then wash with ethanol. Dry the final product, zinc (II) tetraaminophthalocyanine, under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Zn(II) Tetranitrophthalocyanine cluster_step2 Step 2: Reduction to Zn(II) Tetraaminophthalocyanine A Combine 4-Nitrophthalonitrile, Zn(OAc)₂, DMF B Add DBU Catalyst A->B C Reflux for 6h under N₂ B->C D Precipitate in Water C->D E Filter & Wash (H₂O, EtOH, Acetone) D->E F Dry Product E->F G Suspend Nitro-Pc in Ethanol F->G Proceed to Reduction H Add aq. Na₂S Solution G->H I Reflux for 8h H->I J Filter Precipitate I->J K Wash until Neutral (H₂O, EtOH) J->K L Dry Final Product K->L

Figure 2. Experimental workflow for the synthesis of Zinc (II) Tetraaminophthalocyanine.

Impact on Final Product Properties

The choice between 3-APN and 4-APN extends beyond reaction kinetics and directly influences the physicochemical properties of the resulting phthalocyanine product. These differences are crucial for tailoring materials to specific applications.

PropertyProduct from 4-APNProduct from 3-APNRationale & Impact
Symmetry & Isomerism Single Isomer (D₄ₕ)Mixture of 4 Isomers4-APN yields a uniform product, ideal for crystallography and applications requiring order. 3-APN yields an isomeric mixture.
UV-Vis Spectrum Sharp, well-defined Q-bandBroadened or split Q-bandThe high symmetry of the 4-APN product results in a classic, sharp absorption band. The mix of symmetries from 3-APN leads to overlapping electronic transitions and spectral broadening.[6]
Solubility Generally LowerGenerally HigherThe irregular shapes of the isomers from 3-APN disrupt efficient π-π stacking, reducing aggregation and improving solubility in organic solvents.[5]
Aggregation Tendency HighLowerStrong intermolecular π-π interactions in the uniform 4-APN product promote aggregation, which can quench fluorescence and alter electronic properties. The isomeric mixture from 3-APN mitigates this.[5][6]

Conclusion and Practical Recommendations

The reactivities of this compound and 4-aminophthalonitrile are not interchangeable. The positional isomerism dictates the electronic properties of the nitrile groups, influencing reaction rates and, critically, the constitution of the final phthalocyanine product.

Recommendations for Researchers:

  • Choose 4-Aminophthalonitrile (4-APN) for applications where a single, well-defined, and highly symmetrical product is paramount. This is the preferred precursor for studies involving crystal engineering, solid-state device fabrication, and fundamental photophysics where sharp, unambiguous spectral features are required.

  • Choose this compound (3-APN) when the primary goal is to enhance the solubility of the final phthalocyanine and minimize aggregation in solution. This is particularly advantageous for applications in homogeneous catalysis, photodynamic therapy, and solution-processed thin films, provided that the presence of a constitutional isomer mixture is acceptable or even desired.

By understanding the fundamental chemical principles that differentiate these isomers, researchers can make informed decisions, optimizing their synthetic strategies to achieve materials with the desired performance characteristics.

References

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  • Title: Design and synthesis, and experimental-computational analysis of an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst for synthesizing acridine and quinoline derivatives. Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Part 1: Purity Profiling and Impurity Quantification by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Orthogonal Validation of 3-Aminophthalonitrile Purity by HPLC and NMR

For professionals in pharmaceutical research, materials science, and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of experimental reproducibility and regulatory compliance. This compound, a key building block for phthalocyanine dyes and resins, is a prime example where unambiguous purity assessment is critical.[1] This guide provides an in-depth, comparative analysis of two powerful, orthogonal techniques for its validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Our approach moves beyond simple protocol recitation. We will explore the causality behind experimental design, grounding our methodologies in the principles of scientific integrity and the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[2][3]

High-Performance Liquid Chromatography is the workhorse of purity analysis in the pharmaceutical industry, prized for its ability to separate, detect, and quantify an analyte and its potential impurities.[4][5] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method provides an exceptional impurity profile, separating compounds based on their relative polarity.

The Rationale Behind the RP-HPLC Method Design

The goal is to develop a method that can unequivocally separate this compound from process-related impurities (e.g., starting materials, isomers like 4-aminophthalonitrile) and potential degradation products.[4][6] A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The mobile phase, a buffered acetonitrile/water mixture, is chosen to ensure good peak shape and resolution. The buffer controls the ionization state of the primary amine, preventing peak tailing and ensuring reproducible retention times.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be validated according to ICH Q2(R2) guidelines.[7][8]

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving aromatic amines and their impurities.[9]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering agent to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the C18 column.
Gradient 20% B to 80% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times and efficiency.
Detector UV-Vis Diode Array Detector (DAD)Set at 254 nm for good aromatic compound response.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with mobile phase.
Method Validation Strategy (ICH Q2(R2) Framework)

A validated method provides documented evidence of its reliability for the intended purpose.[10][11]

  • Specificity: The method's cornerstone. It is established by performing forced degradation studies (acid, base, oxidation, heat, light) on this compound. The resulting chromatograms must show that the main peak is well-resolved from all degradation products and potential impurities, demonstrating peak purity, which can be confirmed using a Diode Array Detector.[4][12]

  • Linearity and Range: A series of solutions of this compound are prepared (e.g., from the Limit of Quantitation to 120% of the target concentration).[12] The peak area response is plotted against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Determined by analyzing samples with a known amount of added this compound (spiking). The percentage recovery should typically be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability: Multiple injections of the same sample should yield a relative standard deviation (RSD) of peak areas of ≤ 2.0%.[13]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day to ensure the method is consistent. The RSD between the two data sets should be ≤ 2.0%.[13]

  • Limit of Quantitation (LOQ): The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. This is crucial for reporting impurities at low levels (e.g., 0.1%).[4]

Table 2: Typical Validation Acceptance Criteria

ParameterAcceptance Criterion
Specificity Analyte peak resolved from all impurities/degradants.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10
HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob Routine Routine Purity Testing (Area % Calculation) Rob->Routine

Caption: Workflow for HPLC method validation.

Part 2: Absolute Purity Determination by Quantitative NMR (qNMR)

While HPLC provides an excellent profile of relative purity, qNMR stands as a primary analytical method capable of determining the absolute purity of a substance without requiring an identical reference standard of the analyte.[14][15] Its power lies in the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei responsible for that signal.[16]

The Foundational Principle of qNMR

By co-dissolving a precisely weighed amount of this compound with a precisely weighed amount of a certified internal standard, we can use the ratio of their signal integrals to calculate the absolute purity of the analyte. The method is definitive, traceable to the SI unit of mass, and provides a result that is independent of the analyte's response factor.[17]

Experimental Protocol: A Self-Validating qNMR Method

The accuracy of qNMR is contingent on meticulous experimental execution.

1. Selection of the Internal Standard (IS): This is a critical choice. The IS must:

  • Be of high, certified purity (e.g., >99.9%).
  • Be chemically stable and non-reactive with the analyte or solvent.
  • Possess signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.
  • Be accurately weighable (i.e., not excessively hygroscopic or volatile).
  • For this compound, Maleic Acid or Dimethyl Sulfone are excellent candidates when using DMSO-d₆ as the solvent.

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the certified internal standard into a clean vial. Record the weight to at least four decimal places.
  • Accurately weigh approximately 15-20 mg of the this compound sample into the same vial. Record the weight.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Critical Parameter: The relaxation delay (D1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being used for quantification. A D1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.
  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is preferred for better signal dispersion).[14]

Table 3: Key ¹H qNMR Experimental Parameters

ParameterSpecificationRationale
Spectrometer ≥ 400 MHzProvides better sensitivity and signal resolution.[14]
Solvent DMSO-d₆Good solvent for both analyte and many standards.
Internal Standard Maleic Acid (Certified)High purity, simple spectrum (one singlet), non-overlapping.
Pulse Angle 90°Ensures maximum signal for quantification.
Relaxation Delay (D1) 30 - 60 sCrucial for accuracy. Ensures complete spin relaxation before the next pulse.
Number of Scans 8 - 16Sufficient to achieve a good signal-to-noise ratio.
Data Analysis and Purity Calculation

The purity is calculated using the following equation:

Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

Where:

  • I : Integral of the selected signal

  • N : Number of protons generating the signal

  • MW : Molecular Weight

  • m : Mass

  • Purity_IS : Certified purity of the internal standard

qNMR Experimental Workflow

qNMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Weigh_IS Accurately Weigh Internal Standard (IS) Weigh_A Accurately Weigh Analyte (A) Weigh_IS->Weigh_A Dissolve Dissolve IS + A in Deuterated Solvent Weigh_A->Dissolve Acquire Acquire ¹H Spectrum (Set long D1) Dissolve->Acquire Process Phase & Baseline Spectrum Acquire->Process Integrate Integrate Non-Overlapping Signals for A and IS Process->Integrate Calculate Calculate Purity Using Formula Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR).

Part 3: A Comparative Guide: HPLC vs. qNMR

Neither technique is universally superior; they are complementary tools that, when used together, provide a comprehensive and undeniable assessment of purity.

Table 4: Objective Comparison of HPLC and qNMR for Purity Validation

FeatureHPLC (with UV Detection)qNMR
Principle Chromatographic separation based on polarity.Spectroscopic measurement based on nucleus count.
Purity Type Relative Purity (Area %)Absolute Purity (% w/w)
Reference Standard Requires a well-characterized standard of the analyte for identity and assay.Requires a certified internal standard (structurally different).[16]
Impurity Profiling Excellent. Separates and allows quantification of individual impurities.Limited. Quantifies total purity; individual impurities are only seen if they have unique, non-overlapping signals.
Sensitivity High (can detect impurities at <0.05%).Moderate (typically quantifies impurities >0.1%).[14]
Specificity High; based on retention time and spectral data (DAD).High; based on unique chemical shifts.
Sample Throughput Moderate (20-30 min per sample).Lower (requires longer acquisition times due to long D1).
Sample State Destructive.Non-destructive.
Regulatory Standing Universally accepted for purity and impurity control.Accepted by pharmacopeias as a primary analytical method.[14][16]

Conclusion: An Orthogonal Approach to Unimpeachable Quality

For the rigorous validation of this compound purity, a dual-pronged approach using both HPLC and qNMR is unequivocally the gold standard.

  • HPLC serves as the primary tool for impurity profiling . It excels at separating and quantifying known and unknown impurities, providing the detailed data required for setting specifications and monitoring batch-to-batch consistency.

  • qNMR provides the definitive absolute purity value (assay) of the bulk material. This is a powerful, independent verification of the main component's content, free from the assumptions of response factors inherent in chromatographic methods.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete, robust, and defensible purity profile for this compound, ensuring the integrity of their research and the quality of their final products.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Natural Products.
  • Bhatt, V., & Prasad, K. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Ng, L. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Singh, R., & Kumar, R. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry.
  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Bhatt, V., & Prasad, K. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova.
  • Unknown author. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid.
  • Sacher, F., Lenz, S., & Brauch, H. J. (1997). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.
  • Sharma, S., & Goyal, S. (2015). Analytical method validation: A brief review. ResearchGate.
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures.
  • Liu, J., et al. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • ChemicalBook. (n.d.). 3-Aminobenzonitrile(2237-30-1) 13C NMR spectrum.
  • Asia Chem I and E (Jiangsu) Co. Ltd. (n.d.). This compound, CAS#58632-96-5, Assay 98.0%Min.
  • SIELC Technologies. (n.d.). Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
  • ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm).
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III).
  • Galla, L. (2015). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Univerzita Karlova.
  • TCI Chemicals. (n.d.). 4-Aminophthalonitrile.
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A Comparative Guide to the Thermal Stability of Polymers from Aminophthalonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for High-Temperature Performance Polymers

In the relentless pursuit of materials that can withstand extreme thermal environments, phthalonitrile-based polymers have emerged as a class of high-performance thermosets with exceptional properties. Their highly cross-linked, aromatic heterocyclic network structure endows them with remarkable thermal and oxidative stability, low water absorption, and excellent flame retardancy.[1][2] These characteristics make them prime candidates for applications in aerospace, military hardware, and advanced microelectronics, where material integrity at elevated temperatures is paramount.

The polymerization of phthalonitrile monomers is typically an addition-cure reaction, proceeding without the evolution of volatile byproducts, which results in the formation of void-free components.[3] The curing process can be initiated by various agents, including aromatic amines. Aminophthalonitrile isomers, which possess both the reactive nitrile groups and a catalytic amino group on the same molecule, offer the advantage of being self-promoting monomers. This guide provides a comparative analysis of the thermal stability of polymers derived from different aminophthalonitrile isomers, focusing on how the isomeric position of the amino group influences the final thermal properties of the cured resin. We will delve into the experimental data that underpins these comparisons and provide the methodologies for their acquisition.

The Influence of Isomeric Position: A Comparative Analysis

The position of the amino group on the phthalonitrile ring structure has a profound impact on the curing behavior and the ultimate thermal stability of the resulting polymer. A comparative study of polymers derived from 4-aminophthalonitrile (4-APN), 3-aminophthalonitrile (3-APN), and 2-aminophthalonitrile (2-APN) reveals significant differences in their performance.

Experimental evidence consistently demonstrates that polymers derived from 4-aminophthalonitrile (p-isomer) exhibit superior thermal stability compared to those from its meta- and ortho-counterparts.[4] This enhanced stability is attributed to a combination of factors including molecular symmetry, packing efficiency in the cured state, and the reactivity of the amino group as a curing initiator.

Data Presentation: Thermal Properties of Aminophthalonitrile-Based Polymers

The following table summarizes the key thermal properties of polymers derived from the different aminophthalonitrile isomers, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

PropertyPolymer from 4-AminophthalonitrilePolymer from this compoundPolymer from 2-Aminophthalonitrile
5% Weight Loss Temperature (Td5) in N₂ (°C) ~460[1]Data not explicitly found, but generally lower than 4-APN polymer[4]Data not explicitly found, but generally lower than 4-APN polymer[4]
10% Weight Loss Temperature (Td10) in N₂ (°C) ~477[1]Data not explicitly found, but generally lower than 4-APN polymer[4]Data not explicitly found, but generally lower than 4-APN polymer[4]
Char Yield at 1000 °C in N₂ (%) ~60.4[1]Data not explicitly found, but generally lower than 4-APN polymer[4]Data not explicitly found, but generally lower than 4-APN polymer[4]
Glass Transition Temperature (Tg) (°C) >350[5]~280[5]Data not explicitly found, but generally lower than 4-APN polymer[4]

Note: The data presented is a synthesis from multiple sources. Direct side-by-side comparative studies with full datasets for all three isomers are limited in publicly available literature. The trend of 4-APN > 3-APN > 2-APN in thermal stability is consistently reported.[4]

Causality Behind Experimental Observations

The superior thermal performance of the polymer from 4-aminophthalonitrile can be explained by considering the molecular architecture. The para-position of the amino group in 4-APN leads to a more linear and symmetric monomer structure. This symmetry facilitates more ordered packing in the cured, highly cross-linked polymer network. A more densely and regularly packed network requires greater thermal energy to initiate bond scission and degradation, thus resulting in a higher decomposition temperature and char yield.

In contrast, the meta- and ortho-positions of the amino group in 3-APN and 2-APN introduce asymmetry into the monomer, which can lead to a less ordered and potentially less cross-linked polymer network. This can result in lower thermal stability. Furthermore, the steric hindrance around the amino group in the ortho-isomer (2-APN) may affect its efficiency as a curing initiator, potentially leading to a less complete cure and, consequently, reduced thermal stability.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for the key analytical techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the cured aminophthalonitrile polymers.

Methodology:

  • Ensure the cured polymer sample is appropriately prepared, typically as a small, uniform piece or powder (5-10 mg).

  • Place the sample in a TGA crucible (e.g., platinum or alumina).

  • Load the crucible into the TGA instrument.

  • Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 40 mL/min) to create an inert atmosphere.[3]

  • Heat the sample from ambient temperature to 1000°C at a controlled heating rate (e.g., 10°C/min).[3]

  • Continuously monitor and record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the 5% and 10% weight loss temperatures (Td5 and Td10) and the char yield at 1000°C.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and observe curing exotherms of the aminophthalonitrile monomers.

Methodology:

  • Accurately weigh a small amount of the uncured monomer or cured polymer sample (3-5 mg) into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[2]

  • For Tg determination of a cured sample, heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min).[2]

  • For observing the curing exotherm of an uncured monomer, heat the sample over a temperature range that encompasses the curing reaction (e.g., 50°C to 400°C) at a controlled rate (e.g., 10°C/min).[3]

  • Record the heat flow to the sample relative to the reference as a function of temperature.

  • Analyze the resulting DSC curve to identify the glass transition as a step change in the baseline or the curing reaction as an exothermic peak.

Visualizing the Curing Process

The following diagrams illustrate the chemical structures of the aminophthalonitrile isomers and the generalized curing process that leads to the formation of a highly stable, cross-linked polymer network.

G cluster_isomers Aminophthalonitrile Isomers cluster_process Curing Process 4-APN 4-Aminophthalonitrile (para) Monomers Monomers 4-APN->Monomers 3-APN This compound (meta) 3-APN->Monomers 2-APN 2-Aminophthalonitrile (ortho) 2-APN->Monomers Initiation (Amino Group) Initiation (Amino Group) Monomers->Initiation (Amino Group) Propagation (Nitrile Cyclotrimerization) Propagation (Nitrile Cyclotrimerization) Initiation (Amino Group)->Propagation (Nitrile Cyclotrimerization) Cross-linked Network Cross-linked Network Propagation (Nitrile Cyclotrimerization)->Cross-linked Network High Thermal Stability High Thermal Stability Cross-linked Network->High Thermal Stability

Caption: Isomers and Curing Pathway

The amino group on the phthalonitrile monomer acts as a built-in initiator for the curing process.[2] Through a complex series of reactions, the nitrile groups undergo cyclotrimerization to form highly stable triazine and other heterocyclic rings (such as phthalocyanine and isoindoline structures), creating a rigid, three-dimensional network.[5]

experimental_workflow cluster_synthesis Monomer Synthesis cluster_characterization Polymerization & Characterization Reactants Starting Materials (e.g., nitrophthalonitrile, aminophenol) Reaction Nucleophilic Substitution Reactants->Reaction Purification Purification Reaction->Purification Monomer Aminophthalonitrile Isomer Purification->Monomer Curing Thermal Curing Monomer->Curing Polymer Cured Polymer Curing->Polymer TGA TGA Analysis Polymer->TGA DSC DSC Analysis Polymer->DSC Data Thermal Stability Data TGA->Data DSC->Data

Sources

Safety Operating Guide

Proper Disposal of 3-Aminophthalonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of 3-Aminophthalonitrile is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. As researchers and scientists dedicated to advancing drug development, our commitment to safety must extend from the bench to the final disposition of all chemical reagents. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazards: Why Proper Disposal Matters

This compound is a reactive aromatic nitrile compound. Its handling and disposal require careful consideration due to its potential hazards. Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently highlight several key risks:

  • Irritation: It is known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[1][2][3]

  • Toxicity: While specific toxicity data for this compound can be limited, related compounds are noted as toxic if swallowed, in contact with skin, or if inhaled.[4]

Furthermore, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3][5] Improper disposal, such as mixing with incompatible materials like strong oxidizing agents, acids, bases, or reducing agents, can lead to dangerous reactions.[1] Therefore, a structured and informed disposal process is paramount.

Core Principles of this compound Disposal

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. This means it should never be disposed of down the drain or in regular trash.[6] The universally recommended approach is to "Dispose of contents/container to an approved waste disposal plant."[1][5] This ensures that the chemical is handled by trained professionals equipped to manage its specific hazards in compliance with all relevant regulations.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste within a laboratory setting, leading up to its collection by a licensed waste disposal service.

Phase 1: Immediate Handling and Segregation at the Bench
  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including nitrile gloves, safety goggles, and a lab coat.[7][8] If there is a risk of generating dust, use a fume hood and consider respiratory protection.[4][9]

  • Waste Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated spatulas, weigh boats, and paper towels.

    • Liquid Waste: Solutions containing this compound.

    • Contaminated Labware: Empty containers, rinsed glassware, and plasticware.

    • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, etc.[10]

    Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.[6] In particular, avoid mixing with strong acids, bases, or oxidizing agents.[1]

Phase 2: Waste Accumulation and Labeling
  • Container Selection:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) pail).[6] The original product container, if empty, can be used for collecting solid waste of the same chemical, but it must be clearly marked as "WASTE."

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant container with a secure screw cap. Ensure the container is compatible with the solvent used.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The date the waste was first added to the container

    • The laboratory or department of origin

Phase 3: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used to prevent the spread of material in case of a leak.[6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] These professionals are equipped to transport and dispose of the material in accordance with local, state, and federal regulations.

The most common and environmentally sound method for the final disposal of organic compounds like this compound is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the compound into less harmful components.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G cluster_0 At the Bench cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal start Generation of this compound Waste ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Items) ppe->segregate container Select Appropriate Waste Container (HDPE, Labeled, Sealed) segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' Hazards, Date container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal final Final Disposal via High-Temperature Incineration disposal->final

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Aminophthalonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The nitrile functional group is a cornerstone of modern synthetic chemistry, prized for its versatility in creating complex molecular architectures. However, this reactivity necessitates a profound respect for the potential hazards inherent in nitrile-containing compounds. 3-Aminophthalonitrile, a valuable intermediate in the synthesis of phthalocyanine dyes and other advanced materials, is no exception. This guide provides a direct, field-tested framework for its safe handling, ensuring that its scientific potential can be explored without compromising laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

According to data from TCI Chemicals for 4-Aminophthalonitrile, the compound is classified as acutely toxic and an irritant. The causality is rooted in its chemical structure: the aromatic amine can be readily absorbed, and the nitrile groups can potentially metabolize to release cyanide, interfering with cellular respiration.

Assumed Hazard Classification (based on 4-Aminophthalonitrile):

  • Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

This profile mandates a stringent approach to exposure control. All handling procedures must be designed to prevent any direct contact or aerosol inhalation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a scientifically-driven necessity to prevent exposure. Standard laboratory attire, such as cotton lab coats, is insufficient. A multi-layered defense is required.

PPE ComponentSpecificationRationale
Hand Protection Nitrile Gloves (double-gloved recommended)Nitrile offers excellent resistance to a wide range of chemicals, including the solvents in which this compound may be dissolved. Double-gloving provides an additional barrier against tears and contamination during doffing.
Eye Protection Chemical Splash Goggles or a Full-Face ShieldProtects against accidental splashes of solutions or dispersal of the solid powder, which can cause serious eye irritation.
Body Protection Chemical-Resistant Lab Coat or ApronProvides a barrier against spills and splashes, protecting the skin from contact.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 for powders, or with organic vapor cartridges for solutions)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of toxic dust.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Operational Phase A Assess Task: Solid or Solution? B Gather Required PPE: Gloves, Goggles, Coat, Respirator A->B Select appropriate respirator C 1. Don Lab Coat B->C D 2. Don Respirator (if required) C->D E 3. Don Eye Protection D->E F 4. Don First Pair of Gloves E->F G 5. Don Second Pair of Gloves (cuff over lab coat sleeve) F->G H Handle this compound in a Ventilated Area G->H

Operational Plan: From Benchtop to Waste

A self-validating protocol anticipates potential failures and incorporates safety checks at every stage.

Engineering Controls and Handling
  • Ventilation is Paramount: All manipulations of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation risk.

  • Avoid Dust Formation: When weighing or transferring the solid, do so carefully on a weigh paper or in a container that minimizes the generation of airborne dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Incompatible Materials: Keep away from strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for the experiment within a fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Follow the sequence outlined in the diagram above. Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing and Transfer: Carefully weigh the required amount of this compound. Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

  • Reaction Setup: If performing a reaction, add the compound to the reaction vessel within the fume hood. Ensure the vessel is securely clamped.

  • Post-Handling: After use, decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove the outer pair of gloves first, then the lab coat and eye protection. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after.

Emergency Response: Plan for the Unexpected

Rapid and correct response to an exposure is critical. All personnel must know the location and operation of safety showers and eyewash stations.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Emergency_Response cluster_actions Immediate Actions Start Exposure Event Occurs Skin Skin Contact: Flush with water for 15+ min Remove contaminated clothing Start->Skin Eye Eye Contact: Flush with water for 15+ min Hold eyelids open Start->Eye Inhale Inhalation: Move to Fresh Air Start->Inhale Ingest Ingestion: Rinse Mouth Do NOT induce vomiting Start->Ingest Notify Notify Supervisor & Call for Medical Assistance Skin->Notify Eye->Notify Inhale->Notify Ingest->Notify SDS Provide SDS/Chemical Info to Responders Notify->SDS

Disposal Plan: Responsible Stewardship

Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and solvent rinses, must be collected as hazardous waste.

  • Containerization: Use a dedicated, clearly labeled, and sealed container for solid waste. Liquid waste should be collected in a compatible, sealed container. Never mix incompatible waste streams.

  • Disposal: The waste must be disposed of through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.

By integrating these safety protocols into your daily workflow, you can confidently and responsibly handle this compound, advancing your research while upholding the highest standards of laboratory safety.

References

  • Material Safety Data Sheet - 3-Aminophthalic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Retrieved from [Link]

  • Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.